(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFVIPIQXAIUAY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373149 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45121-22-0 | |
| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid
CAS Number: 45121-22-0
This technical guide provides a comprehensive overview of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, safety information, synthesis, and applications, with a focus on its role in peptide synthesis.
Chemical and Physical Properties
This compound, also known as Boc-D-Abu-OH, is a non-proteinogenic amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for its controlled incorporation into peptide chains.
| Property | Value | Reference |
| CAS Number | 45121-22-0 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 70-74 °C | [2] |
| Solubility | Soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF). Slightly soluble in water. | [2] |
| Optical Activity | [α]20/D −18.5±2°, c = 1% in methanol |
Safety and Hazard Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Spectroscopic Data (Reference)
Infrared (IR) Spectroscopy of Butanoic Acid: The IR spectrum of a carboxylic acid like butanoic acid will typically show two characteristic absorptions:
-
A very broad O-H stretching absorption in the region of 3300 to 2500 cm⁻¹.
-
A strong C=O stretching absorption between 1725 and 1700 cm⁻¹.
¹H NMR Spectroscopy of Butanoic Acid: The proton NMR spectrum of butanoic acid will show distinct signals for the different proton environments in the molecule, with an expected integration ratio of 3:2:2:1.[3]
Mass Spectrometry of Butanoic Acid: The mass spectrum of butanoic acid will show a molecular ion peak [M]⁺ at an m/z of 88.[4] The fragmentation pattern will include characteristic peaks, with the base peak often appearing at m/z 60.[4]
Experimental Protocols
General Synthesis of Boc-Protected Amino Acids
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the Boc protection of an amino acid is as follows. This procedure can be adapted for D-2-aminobutanoic acid.
Materials:
-
D-2-aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1M Sodium hydroxide (NaOH) solution
-
Methanol
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the D-2-aminobutanoic acid in a mixture of 1M NaOH solution and methanol.[2]
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.2 equivalents) to the cooled solution while stirring.[2]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 12 hours.[2]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Once the reaction is complete, remove the methanol using a rotary evaporator.[2]
-
Adjust the pH of the remaining aqueous solution to 1-2 with 1M HCl.[2]
-
Extract the product with ethyl acetate (3 x 50 mL).[2]
-
Wash the combined organic layers with saturated brine (2 x 40 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Remove the solvent by rotary evaporation to yield the crude product, which can be further purified if necessary.[2]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a general protocol for its incorporation into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (Boc-D-Abu-OH)
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) for neutralization
-
Reagents for Boc deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Reagents for washing: DCM, DMF
-
Kaiser test reagents for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.
-
Add a fresh portion of 50% TFA/DCM and agigate for 20-30 minutes to ensure complete removal of the Boc protecting group.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling of Boc-D-Abu-OH:
-
In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin, followed by the addition of a coupling reagent like DIC (3 equivalents).
-
Agitate the reaction mixture at room temperature for 60-120 minutes.
-
-
Monitoring the Coupling Reaction:
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative Kaiser test indicates the absence of free primary amines and thus a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid to be added to the peptide chain.
Applications in Research and Drug Development
This compound is primarily used as a building block in the synthesis of peptides with modified properties for research and therapeutic applications.
-
Enhanced Proteolytic Stability: The incorporation of non-natural D-amino acids like D-2-aminobutanoic acid into peptide sequences can significantly increase their resistance to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved therapeutic potential.
-
Modulation of Biological Activity: The altered stereochemistry at the α-carbon can influence the peptide's secondary structure and overall conformation. This can lead to modified binding affinity and selectivity for biological targets.
-
Drug Discovery: This compound is a valuable tool for medicinal chemists in the rational design of peptide-based drugs with optimized potency, stability, and selectivity. While specific drug examples are not detailed in the search results, its application is broad in the synthesis of novel therapeutic peptides.
Signaling Pathways and Logical Relationships
The parent molecule, aminobutyric acid, has isomers that are involved in significant biological signaling. For instance, γ-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. While this compound is a synthetic building block, understanding the pathways of its parent molecules provides context for its potential biological relevance in drug design.
GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway.
Experimental Workflow: Incorporation of Boc-D-Abu-OH in SPPS
Caption: General workflow for the incorporation of Boc-D-Abu-OH in solid-phase peptide synthesis.
References
An In-depth Technical Guide on the Chemical Properties of Boc-D-Abu-OH
Introduction
N-tert-butoxycarbonyl-D-α-aminobutyric acid, commonly referred to as Boc-D-Abu-OH, is a protected non-proteinogenic amino acid.[1] It serves as a crucial building block in the synthesis of peptides, particularly those designed for enhanced proteolytic stability and unique conformational properties.[2] The "Boc" (tert-butoxycarbonyl) group protects the alpha-amino functionality, allowing for controlled, stepwise peptide bond formation without unwanted side reactions.[1][] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-D-Abu-OH for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Boc-D-Abu-OH is a chiral molecule essential for producing enantiomerically pure peptides.[1] Its general and physicochemical properties are summarized below.
Table 1: General Chemical Properties of Boc-D-Abu-OH
| Property | Value | Source |
| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid | [1] |
| Synonym(s) | N-tert-butoxycarbonyl-D-α-aminobutyric acid, (R)-2-(Boc-amino)butyric acid | [1] |
| CAS Number | 45121-22-0 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white or light yellow powder/solid | [1][4] |
Table 2: Physicochemical Properties of Boc-D-Abu-OH
| Property | Value | Source |
| Melting Point | 70-74 °C | |
| Boiling Point | 334.5±25.0 °C (Predicted) | [5] |
| Density | 1.101 g/cm³ (Predicted) | [5] |
| Optical Rotation [α]²⁵/D | -20.0 to -16.0° (c=1 in methanol) | |
| Purity | ≥97.0% (HPLC), ≥98% (TLC) |
Solubility, Stability, and Handling
Proper storage and handling are critical to maintain the integrity of Boc-D-Abu-OH.
Solubility The solubility of Boc-protected amino acids is influenced by the polar carboxylic acid group and the nonpolar Boc group.[6] Boc-D-Abu-OH exhibits solubility in common organic solvents used in peptide synthesis.[1]
Table 3: Solubility Profile of Boc-D-Abu-OH
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble (e.g., 1 mmol in 1 ml) | [5][7] |
| Dichloromethane (DCM) | Soluble | [1] |
| Water | Less soluble / Slightly soluble | [1][4] |
| Methanol | Soluble (used for optical rotation measurements) |
Stability and Storage Boc-D-Abu-OH is stable under standard laboratory conditions but should be stored properly to prevent degradation.[1] The Boc protecting group is stable towards most nucleophiles and bases but is labile under acidic conditions.[8][9]
-
Storage Temperature : Recommended storage is between 2-8°C.[5][10]
-
Conditions : Store in a cool, dry place in a tightly sealed container to protect from moisture.[1][11] For long-term storage, an inert atmosphere (e.g., argon) is advisable.[11]
Safety and Handling While a specific Safety Data Sheet (SDS) for Boc-D-Abu-OH is not readily available, general precautions for handling protected amino acids should be followed.[11]
-
Personal Protective Equipment (PPE) : Wear chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Engineering Controls : Handle the solid compound in a chemical fume hood to avoid generating and inhaling dust.[11]
-
First Aid : In case of contact, wash skin thoroughly with soap and water. In case of eye contact, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[12]
Applications in Peptide Synthesis
Boc-D-Abu-OH is a standard building block for introducing D-2-aminobutyric acid residues into a peptide chain using Boc solid-phase peptide synthesis (SPPS). The Boc strategy is a well-established method developed by Bruce Merrifield.[13] The choice between the Boc and Fmoc strategies depends on factors like peptide length, sequence complexity, and cost.[2] The Boc strategy is a viable option, particularly for shorter, less complex peptides.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application of Boc-D-Abu-OH in research.
Protocol 1: Synthesis of this compound (Boc-D-Abu-OH)
This protocol describes the protection of the amino group of (R)-2-aminobutyric acid.[7]
Materials:
-
(R)-2-aminobutyric acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-dioxane
-
Water
-
Chloroform
-
1N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, round-bottomed flask, magnetic stirrer, rotary evaporator
Methodology:
-
Prepare a solution of (R)-2-aminobutyric acid (2.0 g, 19 mmol) and sodium bicarbonate (1.6 g, 19 mmol) in a mixture of 1,4-dioxane and water (26 mL total, 3:10 v/v).[7]
-
Cool the solution in an ice bath.[7]
-
Slowly add di-tert-butyl dicarbonate (4.7 g, 21 mmol) to the cooled mixture with stirring.[7]
-
Remove the reaction from the ice bath and stir at room temperature for 120 hours.[7]
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.[7]
-
Dissolve the resulting crude product in chloroform.[7]
-
Add 1N HCl to the chloroform solution and perform a liquid-liquid extraction.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the final product, Boc-D-Abu-OH.[7]
Protocol 2: Incorporation of Boc-D-Abu-OH in Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for coupling Boc-D-Abu-OH to a growing peptide chain on a resin support.[2]
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Boc-D-Abu-OH
-
Activating agent (e.g., HOBt - Hydroxybenzotriazole)
-
Coupling reagent (e.g., DIC - N,N'-Diisopropylcarbodiimide)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Base for neutralization (e.g., DIEA - N,N-Diisopropylethylamine in DCM)
-
Deprotection agent (e.g., TFA - Trifluoroacetic acid in DCM)
-
SPPS reaction vessel, shaker
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with TFA in DCM. Agitate for approximately 30 minutes. Wash the resin thoroughly with DCM to remove residual acid.[13]
-
Neutralization: Neutralize the resulting N-terminal ammonium salt by washing the resin with a solution of DIEA in DCM. Wash the resin subsequently with DCM (3-5 times) to remove excess base.[2]
-
Coupling Reaction:
-
In a separate vessel, pre-activate Boc-D-Abu-OH (3 equivalents relative to resin loading) by dissolving it with an activating agent like HOBt (3 equivalents) in a minimal amount of DMF.[2]
-
Add this solution to the neutralized resin.[2]
-
Add the coupling reagent, such as DIC (3 equivalents).[2]
-
Agitate the reaction mixture at room temperature for 60-120 minutes.[2]
-
-
Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test. Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove unreacted reagents.[2]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: After the full peptide is assembled, wash the peptide-resin with DCM, dry it under vacuum, and cleave it from the resin support using a strong acid like anhydrous HF.[2][14]
References
- 1. CAS 45121-22-0: Boc-D-Abu-OH | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 4. BOC-ABU-OH | 34306-42-8 [chemicalbook.com]
- 5. BOC-D-ABU-OH CAS#: 45121-22-0 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC-D-ABU-OH | 45121-22-0 [chemicalbook.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 45121-22-0|Boc-D-Abu-OH|BLD Pharm [bldpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-Boc-2-aminobutanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-Boc-2-aminobutanoic acid, a chiral building block crucial in synthetic organic chemistry and drug development. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and application, and explores its role in the development of therapeutic agents, particularly those targeting the mTOR signaling pathway.
Core Properties of (R)-Boc-2-aminobutanoic Acid
(R)-Boc-2-aminobutanoic acid, also known as N-tert-butoxycarbonyl-D-α-aminobutyric acid, is a protected form of the non-proteinogenic amino acid (R)-2-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its use in controlled, stepwise chemical syntheses, most notably in solid-phase peptide synthesis (SPPS).
Physicochemical Data
A summary of the key quantitative data for (R)-Boc-2-aminobutanoic acid is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 203.24 g/mol | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| CAS Number | 45121-22-0 | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [1][3] |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [1][3] |
| In solvent: -80°C (6 months) | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of (R)-Boc-2-aminobutanoic acid and its subsequent use in solid-phase peptide synthesis.
Synthesis of (R)-Boc-2-aminobutanoic Acid
This protocol describes the protection of the amino group of (R)-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
(R)-2-aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Chloroform
-
1N Hydrochloric acid (HCl)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve (R)-2-aminobutanoic acid and sodium bicarbonate in a mixture of 1,4-dioxane and water.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add di-tert-butyl dicarbonate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 120 hours) to ensure complete reaction.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Dissolve the resulting crude product in chloroform.
-
Transfer the chloroform solution to a separatory funnel and wash with 1N hydrochloric acid.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-Boc-2-aminobutanoic acid.
Solid-Phase Peptide Synthesis (SPPS) using (R)-Boc-2-aminobutanoic Acid
This protocol outlines the general steps for incorporating (R)-Boc-2-aminobutanoic acid into a peptide chain using Boc-chemistry-based SPPS.
Materials:
-
Appropriate solid support resin (e.g., Merrifield or PAM resin)
-
(R)-Boc-2-aminobutanoic acid
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DCC/HOBt or HBTU)
-
Dimethylformamide (DMF)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM within the SPPS reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM.[4][5] This step is followed by washing with DCM and a neutralization step.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM to liberate the free amine.[5]
-
Amino Acid Coupling: Activate the carboxylic acid of (R)-Boc-2-aminobutanoic acid using a suitable coupling reagent and couple it to the free amine on the resin. This reaction is typically carried out in DMF or DCM.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF).[4]
Applications in Drug Development
(R)-Boc-2-aminobutanoic acid is a valuable building block in the synthesis of peptidomimetics and small molecule inhibitors. Its incorporation can introduce specific stereochemistry, which is often critical for biological activity and target specificity.
Development of ASCT2 Inhibitors
A significant application of aminobutanoic acid scaffolds is in the development of inhibitors for the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as SLC1A5.[6][7][8] ASCT2 is a sodium-dependent amino acid transporter that is overexpressed in many types of cancer cells and is crucial for their uptake of glutamine.[6][8] Glutamine is a vital nutrient for cancer cell proliferation and metabolism. By inhibiting ASCT2, the glutamine supply to cancer cells is restricted, leading to a disruption of their growth and survival.
Novel and potent ASCT2 inhibitors have been developed based on a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold.[6][7][8] The synthesis of these inhibitors can utilize chiral precursors like (R)-Boc-2-aminobutanoic acid to generate enantiomerically pure final compounds. These inhibitors have shown promise in preclinical models by effectively blocking glutamine uptake and suppressing tumor growth.[9][10]
Role in Signaling Pathways: Targeting the mTOR Pathway
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[][12] The mTOR signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention.[][13]
The activity of mTOR is highly dependent on the availability of amino acids, including glutamine.[] By inhibiting the ASCT2 transporter, compounds derived from (R)-Boc-2-aminobutanoic acid can deplete intracellular glutamine levels. This nutrient deprivation is sensed by the cell and leads to the inactivation of the mTORC1 complex, a key component of the mTOR signaling pathway.[] The inhibition of mTORC1 subsequently leads to a cascade of downstream effects, including the suppression of protein synthesis and the induction of autophagy, ultimately hindering cancer cell growth.[]
Below are diagrams illustrating the experimental workflow of Boc-SPPS and the mTOR signaling pathway, highlighting the point of intervention for ASCT2 inhibitors.
Caption: A simplified workflow of Boc-based solid-phase peptide synthesis.
Caption: Inhibition of the mTOR pathway via ASCT2 transporter blockade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-(-)-2-Aminobutyric Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. daneshyari.com [daneshyari.com]
- 7. 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids: A novel scaffold for inhibition of ASCT2-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
(R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Synthesis, Properties, and Applications of a Key Chiral Building Block in Modern Peptide Therapeutics
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, commonly known as Boc-D-Abu-OH, is a non-proteinogenic, chiral amino acid derivative that has emerged as a critical building block in the field of peptide chemistry and drug discovery. Its incorporation into peptide sequences is a strategic approach to enhance the therapeutic properties of peptide-based drugs. The "D-" configuration of this amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby increasing the in vivo stability and half-life of the resulting peptide.[1][2] Furthermore, the introduction of this unnatural amino acid can modulate the conformational properties of a peptide, potentially leading to optimized potency and selectivity for its biological target.[2]
This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, detailed experimental protocols for its synthesis and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and its applications in drug development.
Chemical Structure and Properties
This compound is characterized by a butanoic acid backbone with an amine group at the α-position, which is protected by a tert-butoxycarbonyl (Boc) group. The stereochemistry at the α-carbon is in the (R)-configuration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]butanoic acid |
| CAS Number | 45121-22-0 |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol. |
Experimental Protocols
Enantioselective Synthesis of this compound
The enantioselective synthesis of Boc-D-Abu-OH is crucial for its application in chiral drug development. One effective method involves the optical resolution of a racemic mixture of 2-aminobutanoic acid, followed by the protection of the amino group.
1. Optical Resolution of (RS)-2-Aminobutanoic Acid:
A common method for resolving racemic 2-aminobutanoic acid is through diastereomeric salt formation with a chiral resolving agent. Alternatively, enzymatic methods or replacing crystallization can be employed. A published procedure describes the optical resolution of (RS)-2-aminobutanoic acid p-toluenesulfonate, which exists as a conglomerate, by replacing crystallization with an optically active co-solute like (S)-methionine p-toluenesulfonate to preferentially crystallize the (R)-enantiomer.[3][4]
-
Step 1: Formation of the p-toluenesulfonate salt: Racemic 2-aminobutanoic acid is treated with p-toluenesulfonic acid in a suitable solvent, such as 1-propanol, to form the corresponding salt.
-
Step 2: Preferential Crystallization: A supersaturated solution of the racemic salt is prepared in 1-propanol. An optically pure co-solute, (S)-methionine p-toluenesulfonate, is added to the solution.
-
Step 3: Isolation of the (R)-enantiomer: The solution is allowed to crystallize, yielding the (R)-2-aminobutanoic acid p-toluenesulfonate salt preferentially.
-
Step 4: Liberation of the free amino acid: The isolated salt is treated with a base, such as triethylamine, in a solvent like methanol to yield the optically pure (R)-2-aminobutanoic acid.[3][4]
2. Boc Protection of (R)-2-Aminobutanoic Acid:
Once the optically pure (R)-2-aminobutanoic acid is obtained, the amino group is protected with a tert-butoxycarbonyl (Boc) group.
-
Step 1: Dissolution: (R)-2-Aminobutanoic acid is dissolved in a suitable solvent system, typically a mixture of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent (e.g., tert-butanol or dioxane).
-
Step 2: Addition of Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride, is added to the solution. The reaction is typically carried out at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature.
-
Step 3: Reaction Monitoring and Work-up: The reaction is monitored for completion (e.g., by thin-layer chromatography). Upon completion, the organic solvent is removed, and the aqueous solution is acidified (e.g., with citric acid or hydrochloric acid) to precipitate the product.
-
Step 4: Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Incorporation of Boc-D-Abu-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Abu-OH is a key reagent in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of a Boc-D-Abu-OH residue into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent, typically dichloromethane (DCM), for at least 30 minutes in a reaction vessel.[1]
2. Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes, then drain.[1]
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (3 times for 1-2 minutes each).[1]
-
Wash the resin with DCM (3-5 times) to remove excess base.[1]
4. Coupling of Boc-D-Abu-OH:
-
In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents relative to the resin loading) and an activating agent such as HOBt (1-hydroxybenzotriazole) (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).[1]
-
Add this solution to the resin, followed by the addition of a coupling reagent like DIC (N,N'-diisopropylcarbodiimide) (3 equivalents).[1]
-
Agitate the reaction mixture at room temperature for 60-120 minutes.[1]
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
5. Washing:
-
Upon completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Applications in Drug Development
The incorporation of this compound into peptide therapeutics offers several advantages, making it a valuable tool for medicinal chemists. The primary benefit is the enhanced stability of the resulting peptide against enzymatic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile.
While specific drug names containing this exact molecule are not always publicly disclosed during early development, the use of D-aminobutyric acid derivatives is a known strategy in the design of peptide analogs with improved therapeutic potential. For instance, the development of analogues of naturally occurring peptides often involves the substitution of L-amino acids with D-amino acids like D-aminobutyric acid to increase their resistance to proteolysis.
Recent research has highlighted the use of aminobutanoic acid-based compounds as inhibitors for targets such as the alanine-serine-cysteine transporter 2 (ASCT2), which is upregulated in certain cancers like non-small-cell lung cancer.[5] The development of potent and selective inhibitors based on this scaffold demonstrates the therapeutic potential of aminobutanoic acid derivatives in oncology.[5]
Furthermore, the all-D-enantiomer of a peptide containing Boc-protected amino acids has been shown to exhibit interesting biological activities, such as pro-angiogenic potential, highlighting the diverse applications of D-amino acid-containing peptides in biomedical research.[6]
Conclusion
This compound is a fundamentally important chiral building block in the synthesis of modified peptides for therapeutic applications. Its enantiomerically pure form allows for the rational design of peptides with enhanced stability and potentially improved biological activity. The well-established protocols for its synthesis and incorporation into peptide chains using Boc-SPPS make it an accessible and valuable tool for researchers and professionals in the field of drug discovery and development. As the demand for more stable and effective peptide-based drugs continues to grow, the strategic use of non-proteinogenic amino acids like Boc-D-Abu-OH will undoubtedly play an increasingly significant role in shaping the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Peptide analogues of Boc-Phe-Leu-Phe-Leu-Phe-COOH induce neovascularization via endothelial N-formyl peptide receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Boc-D-2-aminobutanoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-D-2-aminobutanoic acid in common organic solvents. Due to the limited availability of direct quantitative data in peer-reviewed literature, this guide combines available qualitative data, predictive assessments based on structural analogues, and general principles of protected amino acid solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.
Introduction to Boc-D-2-aminobutanoic Acid and its Solubility
Boc-D-2-aminobutanoic acid is a non-proteinogenic D-amino acid derivative widely utilized in peptide synthesis and the development of pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and modulates its reactivity, making it a valuable building block in medicinal chemistry. The solubility of this compound is a critical parameter for its effective use in synthetic protocols, purification, and formulation.
The solubility of a protected amino acid is primarily influenced by the interplay between the polar carboxylic acid group, the non-polar Boc group, and the nature of the amino acid side chain. The presence of the bulky, non-polar tert-butyl group in the Boc moiety generally increases the solubility of the amino acid in less polar organic solvents compared to its unprotected counterpart.[1]
Quantitative Solubility Data
Table 1: Predicted and Known Solubility of Boc-D-2-aminobutanoic Acid and Related Compounds in Organic Solvents
| Solvent | Predicted/Known Solubility of Boc-D-2-aminobutanoic Acid | Rationale/Notes |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High (likely ≥ 200 mg/mL) | Based on data for the L-enantiomer.[1] A strong polar aprotic solvent capable of solvating both polar and non-polar moieties. |
| Dimethylformamide (DMF) | High (likely > 100 mg/mL) | Based on the high solubility of other Boc-amino acids like Boc-Val-OH.[1] |
| N-Methyl-2-pyrrolidone (NMP) | High | A strong, versatile polar aprotic solvent known for its high solvency power. |
| Acetonitrile (ACN) | Moderate | Less polar than DMSO and DMF, but should still effectively solvate the molecule. |
| Acetone | Moderate to Low | A less polar solvent, solubility is expected to be lower than in more polar aprotic solvents. |
| Polar Protic Solvents | ||
| Methanol (MeOH) | Moderate | The hydroxyl group can interact with the carboxylic acid, while the alkyl portion can interact with the Boc group. |
| Ethanol (EtOH) | Moderate to Low | Lower polarity than methanol may result in slightly lower solubility. |
| Isopropanol (IPA) | Low | Increased alkyl chain length and steric hindrance decrease polarity and solvating power for polar groups. |
| Water | Low to Slight | The hydrophobic Boc group significantly reduces aqueous solubility.[2] |
| Non-Polar Solvents | ||
| Dichloromethane (DCM) | Moderate | The non-polar nature of DCM can solvate the Boc group and the alkyl side chain. |
| Ethyl Acetate (EtOAc) | Moderate to Low | The ester functionality provides some polarity, but overall it is a relatively non-polar solvent. |
| Toluene | Low | A non-polar aromatic solvent, expected to have poor interaction with the polar carboxylic acid group. |
| Hexanes | Very Low / Insoluble | Highly non-polar solvent, not expected to effectively solvate the molecule. |
Disclaimer: The predicted solubility values are for guidance only and should be experimentally verified.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the gravimetric determination of the solubility of Boc-D-2-aminobutanoic acid in an organic solvent. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Materials and Apparatus
-
Boc-D-2-aminobutanoic acid (solid)
-
Organic solvent of interest (analytical grade)
-
Vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Pipettes
-
Evaporating dish or pre-weighed vial
Experimental Procedure
Caption: Experimental workflow for gravimetric solubility determination.
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid Boc-D-2-aminobutanoic acid to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
For finer particles, centrifuge the vial at a moderate speed to pellet the excess solid.
-
-
Sampling:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid at the bottom of the vial.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or a gentle stream of nitrogen gas. Gentle heating may be applied if the compound is thermally stable.
-
-
Mass Determination:
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.
-
Weigh the dish or vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved Boc-D-2-aminobutanoic acid is the final weight minus the initial weight of the empty dish or vial.
-
Solubility is typically expressed in mg/mL or g/L. Calculate this by dividing the mass of the solute by the volume of the supernatant that was sampled.
-
Factors Influencing Solubility
Several factors can influence the solubility of Boc-D-2-aminobutanoic acid:
-
Solvent Polarity: As a general rule, "like dissolves like." The amphiphilic nature of Boc-D-2-aminobutanoic acid, with its polar carboxylic acid and non-polar Boc group, means that its solubility will be highest in solvents of intermediate polarity or in polar aprotic solvents that can effectively solvate both ends of the molecule.
-
Temperature: The solubility of most solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility. Always use high-purity starting materials.
-
pH (in aqueous or protic systems): In aqueous solutions or protic organic solvents, the pH can significantly impact solubility. At low pH, the carboxylic acid will be protonated, while at high pH, it will be deprotonated to the carboxylate. The solubility of the neutral, zwitterionic, and ionic forms can differ substantially.
Logical Relationships in Solubility Prediction
The prediction of solubility can be guided by understanding the molecular interactions between the solute and the solvent.
Caption: Solute-solvent interactions governing solubility.
This diagram illustrates that polar solvents will favorably interact with the carboxylic acid group, while non-polar solvents will interact more favorably with the Boc group and the alkyl side chain. The overall solubility in a given solvent will be a balance of these interactions.
Conclusion
While specific quantitative solubility data for Boc-D-2-aminobutanoic acid remains scarce in the public domain, a strong predictive understanding can be formulated based on its molecular structure and the behavior of similar compounds. For researchers and drug development professionals, it is recommended to use the provided information as a guideline and to perform experimental verification using the detailed protocol to obtain precise solubility values for their specific applications. This will ensure the successful design and execution of synthetic and formulation processes involving this important chiral building block.
References
Spectral Analysis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data for (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid (also known as N-Boc-D-2-aminobutanoic acid). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption frequencies for IR spectroscopy. These predictions are based on data from analogous compounds, including butanoic acid[1][2][3], (R)-2-aminobutanoic acid[4][5], and various other Boc-protected amino acids.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | Broad Singlet | 1H | -NH- |
| ~4.2-4.4 | Multiplet | 1H | α-CH |
| ~1.6-1.8 | Multiplet | 2H | -CH₂- |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| ~0.9-1.0 | Triplet | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | C=O (Carboxylic Acid) |
| ~155-157 | C=O (Boc) |
| ~80-82 | -C(CH₃)₃ |
| ~55-58 | α-CH |
| ~28.3 | -C(CH₃)₃ |
| ~25-27 | -CH₂- |
| ~9-11 | -CH₃ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3300 | N-H stretch (Amide) |
| 2975-2845 | C-H stretch (Alkyl)[3] |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1690 | C=O stretch (Amide I, Boc) |
| ~1520 | N-H bend (Amide II) |
| ~1160 | C-O stretch (Boc) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectral data for Boc-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is adapted from established methods for the analysis of similar Boc-protected amino acids.
2.1.1. Sample Preparation
-
Weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition
-
Spectrometer: 400 MHz NMR spectrometer
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Temperature: 298 K
2.1.3. ¹³C NMR Acquisition
-
Spectrometer: 100 MHz NMR spectrometer
-
Pulse Program: Proton-decoupled pulse program
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Temperature: 298 K
2.1.4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet.
2.2.1. Sample Preparation (KBr Pellet)
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Ensure a fine, homogeneous mixture is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
2.2.2. IR Spectrum Acquisition
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for FT-IR Spectroscopic Analysis.
References
- 1. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Applications of Boc-D-Abu-OH: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-α-aminobutyric acid (Boc-D-Abu-OH), a non-proteinogenic amino acid crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document details commercially available sources, their specifications, and in-depth experimental protocols for its application in solid-phase peptide synthesis. Furthermore, it illustrates the strategic role of incorporating D-amino acids in modulating biological signaling pathways.
Commercial Sourcing of Boc-D-Abu-OH
A multitude of chemical suppliers offer Boc-D-Abu-OH, ensuring its accessibility for research and development purposes. The quality and purity of the compound are critical for the successful synthesis of peptides. Key suppliers and their respective product specifications are summarized below. It is important to note the CAS number for Boc-D-Abu-OH is 45121-22-0.[1][2][3][4][5][6][7]
| Supplier | Purity/Assay | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Additional Notes |
| Sigma-Aldrich (Merck) | ≥97.0% (HPLC) | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | White to off-white powder | Also available from their Ambeed and ChemScene partners.[8][9] |
| Chem-Impex | ≥98% (HPLC) | 45121-22-0 | C₉H₁₇NO₄ | 203.3 | White powder | Recommended storage at 0-8°C.[4] |
| Santa Cruz Biotechnology | Not specified | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | - | Biochemical for proteomics research.[6] |
| BLD Pharm | Not specified | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | - | Requires cold-chain transportation.[5] |
| ChemicalBook | Purity ranges from 95% to 99.9% from various listed suppliers. | 45121-22-0 | C₉H₁₇NO₄ | 203.24 | Light yellow powder | A platform connecting multiple Chinese and international suppliers.[1][2][10] |
| CymitQuimica | Purity ranges from 95% to 97% from listed brands like Alfa Aesar and Indagoo. | 45121-22-0 | C₉H₁₇NO₄ | - | White to off-white | Soluble in organic solvents like dichloromethane and dimethylformamide.[3] |
| PeptaNova | Purity grade is guaranteed according to the purity criteria from Peptide Institute. | - | - | - | - | Specializes in Boc-D-Amino Acid Derivatives.[11] |
| TCI AMERICA | >98.0%(HPLC)(N) for some Boc-D-amino acids. | - | - | - | - | Offers a range of Boc-Amino Acids.[9] |
The Strategic Advantage of Incorporating D-Amino Acids in Peptide Drug Design
The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-2-aminobutyric acid, is a powerful strategy in medicinal chemistry to overcome the limitations of native peptides as therapeutic agents.[12] The primary benefits of this modification include:
-
Enhanced Proteolytic Stability : Peptide bonds adjacent to D-amino acid residues are not recognized by most endogenous proteases, leading to a significant increase in the peptide's in vivo half-life.[12]
-
Modulation of Secondary Structure : D-amino acids can induce or stabilize specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.[12] The ethyl side chain of D-Abu is hydrophobic and relatively small, allowing for its incorporation into various peptide structures without significant steric hindrance.[12]
The enhanced stability and conformational effects of D-amino acid incorporation can lead to improved pharmacokinetic profiles and more potent biological activity. A generalized signaling pathway illustrating the impact of a D-amino acid-containing peptide antagonist is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 45121-22-0: Boc-D-Abu-OH | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. digital.csic.es [digital.csic.es]
- 7. BOC-D-ABU-OH | 45121-22-0 [chemicalbook.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc-Abu-OH = 97.0 HPLC 34306-42-8 [sigmaaldrich.com]
- 10. BOC-ABU-OH | 34306-42-8 [chemicalbook.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. benchchem.com [benchchem.com]
Synthesis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, a valuable chiral building block in the synthesis of peptide-based drugs and other complex organic molecules. This document details the prevalent synthetic methodology, presents quantitative data in a structured format, and offers a step-by-step experimental protocol.
Introduction
This compound, also known as Boc-D-Abu-OH, is a protected form of the non-proteinogenic amino acid D-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group is widely employed in organic synthesis, particularly in peptide chemistry, due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] This guide focuses on the direct N-tert-butoxycarbonylation of (R)-2-aminobutanoic acid using di-tert-butyl dicarbonate (Boc anhydride), a common and efficient method for this transformation.[2][3]
Synthesis Pathway
The synthesis of this compound is a straightforward one-step protection reaction. The primary amine of (R)-2-aminobutanoic acid nucleophilically attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. Following the collapse of the tetrahedral intermediate, a stable carbamate is formed, along with the byproducts tert-butanol and carbon dioxide. The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the carboxylic acid.
Caption: General reaction scheme for the Boc protection of (R)-2-aminobutanoic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, based on a typical laboratory-scale preparation.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (R)-2-Aminobutanoic acid | 1 | eq | Starting material |
| Di-tert-butyl dicarbonate | 1.2 | eq | Boc-protecting agent |
| Reagents | |||
| 1M Sodium Hydroxide | 9.2 | mL/g of starting material | Base for the reaction |
| Methanol | 6.3 | mL/g of starting material | Co-solvent |
| 1M Hydrochloric Acid | As needed | For acidification during work-up | |
| Ethyl Acetate | ~15 | mL/g of starting material | Extraction solvent |
| Saturated Brine | ~8 | mL/g of starting material | For washing |
| Anhydrous Sodium Sulfate | As needed | Drying agent | |
| Reaction Conditions | |||
| Temperature | 0 to Room Temp. | °C | Reaction is initiated at 0°C and allowed to warm |
| Reaction Time | 12 | hours | |
| Yield and Purity | |||
| Yield | 93.4 | % | Reported yield for the corresponding L-enantiomer[4] |
| Purity | >98 | % | Typically achieved after purification |
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
(R)-2-Aminobutanoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1M Sodium hydroxide solution
-
Methanol
-
1M Hydrochloric acid solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-aminobutanoic acid in a mixture of 1M sodium hydroxide solution and methanol. Stir the mixture until the amino acid is completely dissolved.
-
Addition of Boc Anhydride: Cool the solution in an ice bath. Slowly add di-tert-butyl dicarbonate to the cooled solution while stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12 hours.
-
Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to 1-2 by the dropwise addition of 1M hydrochloric acid. The product may precipitate at this stage.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash them with saturated brine (2 times).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, if not sufficiently pure, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound via the N-tert-butoxycarbonylation of (R)-2-aminobutanoic acid is a robust and high-yielding process. The use of di-tert-butyl dicarbonate as the protecting agent offers operational simplicity and efficiency. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in peptide synthesis and the development of chiral pharmaceuticals.
References
In-Depth Technical Guide on the Stability and Storage of Boc-D-Abu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-α-aminobutyric acid (Boc-D-Abu-OH). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications, ensuring the integrity of research and development outcomes. This document outlines the key factors influencing its stability, provides recommended storage and handling protocols, and details experimental procedures for stability assessment.
Introduction to Boc-D-Abu-OH
Boc-D-Abu-OH is a protected form of the non-proteinogenic amino acid D-α-aminobutyric acid. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for its controlled incorporation into peptide chains during solid-phase peptide synthesis (SPPS). The Boc group is characterized by its stability to basic and nucleophilic conditions while being readily removable under acidic conditions, a cornerstone of the Boc-SPPS strategy.
Physicochemical Properties
| Property | Value |
| CAS Number | 45121-22-0 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Less soluble in water.[] |
Stability Profile and Degradation Pathways
The stability of Boc-D-Abu-OH is primarily influenced by temperature, pH, humidity, and light. The most significant chemical liability is the acid-labile nature of the Boc protecting group.
Key Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: The primary degradation route involves the cleavage of the Boc group under acidic conditions to yield the free D-α-aminobutyric acid, carbon dioxide, and tert-butanol (which can further form isobutylene). This is the intended reaction during the deprotection step in peptide synthesis but must be avoided during storage and handling.
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures (e.g., >100-150°C) can induce thermal decomposition of the Boc group. The presence of water can facilitate this degradation at lower temperatures.
-
Photodegradation: As with many complex organic molecules, exposure to UV or visible light over extended periods can potentially lead to degradation. Following ICH Q1B guidelines for photostability testing is recommended for critical applications.
The following diagram illustrates the primary factors that can lead to the degradation of Boc-D-Abu-OH.
Degradation Influences on Boc-D-Abu-OH
Recommended Storage and Handling Conditions
To ensure the long-term stability and maintain the purity of Boc-D-Abu-OH, adherence to proper storage and handling protocols is essential.
Storage Conditions
Quantitative long-term stability data for Boc-D-Abu-OH is not extensively published. However, based on the known stability of Boc-protected amino acids, the following conditions are recommended:
| Condition | Temperature | Atmosphere | Container | Duration |
| Long-term | 2-8°C | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque | Years |
| Short-term | Room Temperature | Dry | Tightly sealed, opaque | Weeks to months |
It is crucial to store the compound in a cool, dry place to prevent degradation.[] Several suppliers explicitly recommend storage at 2-8°C, sealed in a dry environment.
Handling Practices
-
Prevent Condensation: Before opening the container, always allow it to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which could initiate hydrolysis.
-
Minimize Exposure: When weighing or handling the compound, work efficiently to minimize its exposure to the atmosphere. Reseal the container securely immediately after use.
-
Inert Atmosphere: For long-term storage or for users of large quantities, flushing the container with a dry, inert gas like argon or nitrogen before sealing is a best practice to displace moisture and oxygen.
-
Avoid Contamination: Always use clean, dry spatulas and weighing equipment.
Experimental Protocols for Stability Assessment
For critical applications in drug development, it may be necessary to perform in-house stability studies. The following protocols provide a framework for conducting forced degradation studies and for the analysis of Boc-D-Abu-OH purity.
Forced Degradation Study
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to establish the stability-indicating capability of the analytical method.
Objective: To evaluate the stability of Boc-D-Abu-OH under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-D-Abu-OH in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution (or solid material for thermal and photostability) to the conditions outlined in the table below. A control sample should be stored under recommended conditions (2-8°C, protected from light).
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal Degradation | Dry Heat (Solid Sample) | 48 hours | 80°C |
| Photostability | Light exposure per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²) | Variable | Room Temperature |
-
Analysis: Following exposure, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC method as described below.
The following diagram outlines the workflow for a typical forced degradation study.
Forced Degradation Experimental Workflow
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for assessing the purity of Boc-D-Abu-OH and quantifying its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard system with a UV detector |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Injection Volume | 10-20 µL |
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of Boc-D-Abu-OH by dividing its peak area by the total peak area of all components and multiplying by 100.
-
For forced degradation samples, calculate the percentage of degradation and identify any significant degradation products by comparing them to the control sample. For unknown peaks, techniques like LC-MS can be used for structural elucidation.
Conclusion
Boc-D-Abu-OH is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to acidic conditions, high temperatures, moisture, and light. By adhering to the recommended storage and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and purity of this critical reagent for their synthetic applications. For applications requiring rigorous quality control, the implementation of in-house stability testing using the provided experimental frameworks is strongly advised.
References
function of Boc protecting group in amino acids
An In-depth Technical Guide on the Function of the Boc Protecting Group in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism
In the precise and demanding world of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of desired peptide sequences.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone acid-labile protecting group used to reversibly mask the α-amino group of an amino acid.[1][2] This protection is critical to prevent the nucleophilic amine from engaging in unwanted side reactions during peptide bond formation, thereby ensuring the controlled, sequential elongation of the peptide chain.[1][3]
The Boc group is characterized by its stability under basic, nucleophilic, and catalytic hydrogenation conditions, but its facile cleavage under moderately strong acidic conditions.[4][5] This specific acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in Solid-Phase Peptide Synthesis (SPPS). In this scheme, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for the semi-permanent protection of reactive amino acid side chains.[1]
Mechanism of Boc Protection
The introduction of the Boc group onto an amino acid is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O), under basic conditions.[6][7] The base (e.g., sodium hydroxide, triethylamine) deprotonates the amino group, enhancing its nucleophilicity.[7][8] The nucleophilic nitrogen then attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[9]
Mechanism of Boc Deprotection
The removal of the Boc group is the critical deprotection step and is accomplished by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[1][10] The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][11]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][11]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide and liberating the free α-amino group.[11]
The reactive tert-butyl cation generated during deprotection can cause unwanted alkylation of sensitive amino acid side chains, such as those of Tryptophan, Cysteine, and Methionine. To prevent these side reactions, "scavengers" like anisole, thioanisole, or triisopropylsilane (TIS) are added to the deprotection solution to trap the carbocations.[1][2]
Data Presentation: Quantitative Analysis
The efficiency of the Boc protection and deprotection steps is crucial for the overall yield and purity of the final peptide.
Table 1: Boc-Protection of Amino Acids - Conditions and Yields
| Amino Acid | Base | Solvent System | Time (h) | Temperature (°C) | Yield (%) | Reference |
| L-Alanine | Triethylamine | Acetone/Water | 4 | 25 | 93 | [12] |
| L-Proline | Trimethylamine | Acetone/Water | 0.5 | 40 | 73 | [12] |
| General Aliphatic Amines | None (or DMAP) | Dichloromethane | 1-4 | Room Temp | >95 | [13][14] |
| Various Amino Acids | Triethylamine | Aqueous | 0.5-2 | 20 | >90 | [6] |
Table 2: Boc-Deprotection Conditions and Performance
| Acid Reagent | Concentration | Solvent | Time (min) | Temperature | Efficiency / Notes | Reference |
| Trifluoroacetic Acid (TFA) | 25-55% | Dichloromethane (DCM) | 15-30 | Room Temp | >99%; Standard for SPPS. 55% TFA can improve resin swelling and purity over 100% TFA. | [10][15][16] |
| Trifluoroacetic Acid (TFA) | 10-20% | Dichloromethane (DCM) | 60 | Room Temp | Shortens reaction time; exhibits second-order kinetic dependence. | [7] |
| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate | 30 | Room Temp | Effective alternative to TFA. | [11] |
| Hydrogen Fluoride (HF) | Anhydrous Liquid | Anisole (Scavenger) | 45-60 | 0°C | Used for final cleavage from resin and side-chain deprotection in Boc/Bzl strategy. Highly hazardous. | [10][17] |
| Thermal (No Acid) | N/A | Trifluoroethanol (TFE) | 25-90 | 120-240°C | Selective deprotection possible by tuning temperature; not standard for SPPS. | [18] |
Mandatory Visualization
Caption: Mechanism for Boc protection of an amino acid.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Caption: Cyclical workflow of Boc Solid-Phase Peptide Synthesis.
Experimental Protocols
Protocol for Boc Protection of an Amino Acid (e.g., L-Alanine)
This protocol describes a standard procedure for the N-terminal protection of an amino acid using Boc anhydride.[12]
Materials:
-
L-Alanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Solvents: Acetone, Water (2:1 v/v)
-
Ethyl acetate
-
Petroleum ether
-
Saturated brine solution
-
Dilute HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-Alanine (1.0 eq) in a 2:1 mixture of acetone and water.
-
Basification: While stirring, add triethylamine (1.5 eq) to the solution.
-
Boc Addition: At room temperature (25°C), add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring the mixture for 4 hours at room temperature.
-
Solvent Removal: Remove the acetone from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction (Aqueous Layer): Adjust the pH of the remaining aqueous layer to 2-3 using dilute HCl. Extract the aqueous layer four times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness under reduced pressure.
-
Crystallization: Crystallize the resulting solid product using a mixture of ethyl acetate and petroleum ether (1:2 v/v) to obtain pure Boc-L-Alanine.
Protocol for a Single Cycle in Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol details the steps for the addition of one amino acid to a growing peptide chain anchored on a resin support.[10][15][19]
Materials:
-
Peptide-resin (swollen in DCM)
-
Deprotection solution: 50% TFA in DCM (v/v). (Add 0.5% scavenger like DTE if Cys, Met, or Trp are present).
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v).
-
Incoming Boc-protected amino acid (3 eq).
-
Coupling activators: HBTU (2.9 eq) and HOBt (3 eq).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
SPPS reaction vessel.
Procedure:
-
Deprotection:
-
Neutralization:
-
Treat the resin with the 10% DIEA/DCM neutralization solution for 10 minutes with agitation. This converts the N-terminal ammonium salt to a free amine, ready for coupling.[15]
-
Filter the resin and wash thoroughly with DCM to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq) by dissolving it in DMF with HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq).
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours to allow the peptide bond to form.
-
(Optional) Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and soluble byproducts.
-
-
Cycle Completion: The resin is now ready for the next cycle, starting again with the deprotection step.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and efficient cleavage reaction of the boc group in heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the incorporation of D-amino acids, the non-natural stereoisomers of the canonical L-amino acids. This technical guide provides an in-depth exploration of the role of D-amino acids in augmenting peptide stability, offering a comprehensive resource for the rational design of robust and effective peptide-based therapeutics.
The Core Principle: Steric Hindrance and Proteolytic Resistance
The fundamental advantage of substituting L-amino acids with their D-enantiomers lies in conferring resistance to enzymatic degradation.[1] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid creates a steric barrier, rendering the peptide backbone unrecognizable to these enzymes and thus significantly inhibiting proteolysis.[1][2] This enhanced stability against enzymatic breakdown can lead to a longer in vivo half-life and improved bioavailability of peptide drugs.[1][3][4]
Peptides composed entirely of D-amino acids, often referred to as "enantio" or "inverso" peptides, are of particular interest due to their high resistance to proteolytic degradation under physiological conditions.[5] This increased biostability often translates to a longer circulation half-time in vivo, making D-peptide-based drug delivery systems more efficient than their L-peptide counterparts.[4]
Quantitative Impact of D-Amino Acid Substitution on Peptide Stability
The substitution of L-amino acids with D-amino acids has a quantifiable and often dramatic impact on the proteolytic stability of peptides. The following tables summarize quantitative data from various studies, illustrating the enhanced resistance to degradation in the presence of proteases and serum.
Table 1: Stability of Peptides with D-Amino Acid Substitutions in the Presence of Proteases
| Peptide/Analog | Modification(s) | Protease | Time (h) | % Intact Peptide Remaining | Reference |
| (L)-GLP1 | None | Proteinase K | < 1 | 0% | [6] |
| (D)-GLP1 | All L-amino acids replaced with D-amino acids | Proteinase K | 6 | 80% | [6] |
| Polybia-CP | None | Trypsin | 4 | Degraded | [7] |
| D-MPI (D-enantiomer of Polybia-MPI) | All L-amino acids replaced with D-amino acids | Trypsin | 4 | No degradation | [7] |
| Pep05 (KRLFKKLLKYLRKF) | None | Trypsin | 18 | 0% | [8] |
| DP06 | All L-Lys and L-Arg replaced with D-Lys and D-Arg | Trypsin | 18 | 15% | [8] |
| L-peptide | 11-amino acid peptide from human granulysin | Trypsin | - | Susceptible | [9] |
| D-peptide | Partial D-amino acid substitutions | Trypsin | - | Highly stable | [9] |
| AD-peptide | All L-amino acids replaced with D-amino acids | Trypsin | - | Highly stable | [9] |
Table 2: Stability of Peptides with D-Amino Acid Substitutions in Serum
| Peptide/Analog | Modification(s) | Serum Type | Time (h) | % Intact Peptide Remaining | Reference |
| MUC2 peptide (all L-amino acids) | None | Human Serum (10%) | 96 | Degraded | [2] |
| tpTPTGTQtpt (MUC2 peptide analog) | D-amino acids in flanking regions | Human Serum (10%) | 96 | High resistance | [2] |
| L-peptide (from human granulysin) | None | Fetal Calf Serum (FCS) | - | Susceptible | [9] |
| D-peptide | Partial D-amino acid substitutions | Fetal Calf Serum (FCS) | - | Resistant | [9] |
| RDP215 | None | Human Serum | 7 days | Degraded | [10] |
| 9D-RDP215 | D-amino acid substitutions | Human Serum | 7 days | Stable | [10] |
| KKVVFKVKFKK (all L-amino acids) | None | Serum | - | Degraded | |
| KKVVFKVKFKK analogs | D-amino acid substitutions | Serum | - | Greatly improved stability |
Conformational Consequences of D-Amino Acid Incorporation
While enhancing stability, the introduction of D-amino acids can significantly influence the peptide's three-dimensional structure. This can be a double-edged sword. In some instances, D-amino acids can stabilize desirable secondary structures, such as β-hairpins. However, substitutions in the middle of a sequence can also disrupt critical conformations like α-helices or β-sheets, potentially leading to a loss of biological activity. Therefore, the position of D-amino acid substitution is a critical design parameter.
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the conformational changes induced by D-amino acid incorporation. An α-helix typically exhibits negative bands around 208 nm and 222 nm, while a β-sheet shows a negative band near 218 nm. A random coil conformation lacks these distinct features. By comparing the CD spectra of the L-peptide and its D-amino acid-containing analogs, researchers can gain valuable insights into the structural impact of the modification.
Experimental Protocols for Assessing Peptide Stability
A thorough evaluation of peptide stability is crucial in the development of peptide therapeutics. The following are detailed methodologies for key experiments.
Protease Degradation Assay
This assay directly measures the resistance of a peptide to a specific protease.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Protease stock solution (e.g., Trypsin, Chymotrypsin, Proteinase K) in an appropriate buffer
-
Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA))
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution, assay buffer, and protease solution. A typical enzyme-to-substrate ratio is 1:50 (w/w). Include a control sample without the protease.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution (e.g., 10% TFA).
-
Sample Preparation: Centrifuge the quenched samples to precipitate the protease. Collect the supernatant containing the peptide fragments.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Monitor the absorbance at a specific wavelength (e.g., 215 nm or 280 nm).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can be determined by plotting the percentage of intact peptide versus time.
Serum Stability Assay
This assay assesses the stability of a peptide in a more physiologically relevant environment containing a mixture of proteases.
Materials:
-
Peptide stock solution
-
Pooled human serum or fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution (e.g., 10% trichloroacetic acid (TCA) or organic solvent like acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Incubation: Thaw the serum and centrifuge to remove any precipitates. Incubate the peptide with the serum (e.g., in a 1:1 or 1:9 peptide solution to serum ratio) at 37°C.
-
Time-Point Sampling: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Protein Precipitation: Add the precipitating solution to the aliquot to precipitate the serum proteins.
-
Sample Preparation: Vortex the sample and incubate on ice. Centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide and its degradation products by HPLC or LC-MS to quantify the amount of intact peptide remaining.
Circular Dichroism (CD) Spectroscopy
This technique is used to analyze the secondary structure of the peptide in solution.
Materials:
-
Peptide solution of known concentration in a suitable buffer (e.g., phosphate buffer)
-
CD spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide in a buffer that does not have a high absorbance in the far-UV region.
-
Instrument Setup: Set the parameters of the CD spectropolarimeter, including the wavelength range (typically 190-260 nm for secondary structure analysis), bandwidth, and scanning speed.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. The resulting data is typically expressed in millidegrees (mdeg) and can be converted to mean residue ellipticity [θ] for normalization.
-
Structural Analysis: Analyze the spectral features to determine the predominant secondary structure elements (α-helix, β-sheet, random coil).
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the study of D-amino acid-containing peptides.
Caption: General workflow for the synthesis and evaluation of D-amino acid-containing peptides.
Caption: Detailed workflow for a typical protease degradation assay.
Conclusion and Future Directions
The incorporation of D-amino acids is a cornerstone of modern peptide drug design, providing a robust strategy to enhance proteolytic stability and improve pharmacokinetic profiles.[1] By understanding the principles of stereochemistry-driven stability and the potential conformational consequences, researchers can rationally design peptide therapeutics with prolonged in vivo activity. Future research will likely focus on more nuanced approaches, such as the site-specific incorporation of D-amino acids to fine-tune both stability and receptor interactions, as well as exploring the synergistic effects of combining D-amino acid substitution with other stability-enhancing modifications like cyclization and PEGylation. The continued development of sophisticated analytical techniques will further aid in the precise characterization of these modified peptides, accelerating the discovery of the next generation of peptide-based drugs.
References
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid
This document provides a comprehensive overview of the safety, handling, and toxicological properties of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, intended for researchers, scientists, and professionals in drug development.
Section 1: Substance Identification and Properties
This compound, also known as (R)-N-Boc-2-aminobutanoic acid, is a chiral amino acid derivative commonly used in peptide synthesis and pharmaceutical research.
Table 1.1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)butanoic acid |
| Synonyms | (R)-N-Boc-2-aminobutanoic acid |
| CAS Number | 130419-63-5[1] |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol [2] |
Table 1.2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid, Powder[3][4] |
| Appearance | White[3][4] |
| Odor | No information available[3][4] |
| Melting Point | 117 - 121 °C[3] |
| Solubility | No data available |
| Stability | Stable under normal conditions[3] |
Section 2: Hazard Identification and Classification
This substance is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact.
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5][6] |
Label Elements:
Section 3: Experimental Protocols and Safety Measures
Adherence to the following protocols is critical to ensure safety when handling this compound.
3.1 First-Aid Measures
-
General Advice: If symptoms persist, consult a physician. Show this safety data sheet to the doctor in attendance.[7][8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][8][9] If skin irritation persists, consult a physician.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][7][8]
-
If Swallowed: Rinse mouth with water.[7][9] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][9]
3.2 Accidental Release Measures (Spill Protocol)
-
Personal Precautions: Evacuate personnel to a safe area.[6][7] Use full personal protective equipment, including respiratory protection. Avoid breathing dust and prevent contact with skin and eyes.[6][7]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[6][7]
-
Containment and Cleaning:
-
Ventilate the area of the spill.
-
Carefully sweep up or vacuum the spilled material without creating dust.[7]
-
Use an inert absorbent material (e.g., sand, diatomite) for any remaining residue.[6]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[7][8]
-
Clean the affected area thoroughly.
-
3.3 Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[6][8] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[5][6] Do not eat, drink, or smoke in the work area.[5][6][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents and acids.[3]
Table 3.1: Exposure Controls and Personal Protective Equipment (PPE)
| Control Parameter | Specification |
|---|---|
| Engineering Controls | Ensure adequate ventilation. Use a fume hood for handling. Provide accessible safety shower and eye wash stations.[6] |
| Eye/Face Protection | Wear chemical safety goggles with side-shields (compliant with EN166 or 29 CFR 1910.133).[3][8] |
| Hand Protection | Wear appropriate protective gloves (e.g., Nitrile rubber).[6] |
| Skin and Body Protection | Wear impervious clothing and flame-retardant antistatic protective clothing to prevent skin exposure.[6][10] |
| Respiratory Protection | If ventilation is inadequate, use a suitable particle respirator (e.g., type P1 or P95).[7] |
Section 4: Toxicological and Stability Information
Table 4.1: Toxicological Summary
| Effect | Finding |
|---|---|
| Acute Toxicity | Harmful if swallowed.[5][6] No quantitative LD50/LC50 data is available. |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7][10] |
| Reproductive Toxicity | No data available.[7] |
| Aspiration Hazard | No data available.[7] |
Table 4.2: Reactivity and Stability
| Parameter | Description |
|---|---|
| Chemical Stability | Stable under recommended storage conditions.[3][10] |
| Conditions to Avoid | Excess heat and incompatible materials.[3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx).[8] |
Section 5: Visualized Workflow
The following diagram illustrates the standardized protocol for responding to an accidental spill of this compound.
Caption: Standard operating procedure for accidental spill response.
References
- 1. echemi.com [echemi.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. gls.co.jp [gls.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-D-α-Aminobutyric Acid (Boc-D-Abu-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, such as increased proteolytic stability, improved receptor affinity, and unique conformational constraints. D-α-aminobutyric acid (D-Abu) is a valuable non-natural amino acid used in the design of peptide-based therapeutics. This document provides a detailed protocol for the incorporation of Boc-D-Abu-OH into peptides via tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method for SPPS. It involves the use of the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection. The repetitive cleavage of the Boc group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF).
Data Presentation
The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following table summarizes the anticipated quantitative performance metrics for the incorporation of Boc-D-Abu-OH in a standard Boc-SPPS protocol.
| Parameter | Expected Efficiency/Purity | Monitoring Method | Key Considerations |
| Coupling Efficiency | >98% | Kaiser Test (Ninhydrin Test) | Incomplete coupling can lead to deletion sequences. A second coupling may be necessary if the Kaiser test is positive. |
| Boc Deprotection Efficiency | >99% | N/A for routine synthesis | Incomplete deprotection will cap the peptide chain. The use of 50% TFA in DCM is standard. |
| Crude Peptide Purity (Post-Cleavage) | 60-85% | Analytical RP-HPLC | Purity is sequence-dependent. Proper use of scavengers during cleavage is crucial to minimize side products. |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry | Purification by preparative RP-HPLC is typically required to remove synthesis-related impurities. |
Experimental Protocols
This section details the manual protocol for the incorporation of Boc-D-Abu-OH into a peptide chain using Boc-SPPS on a Merrifield or MBHA resin.
Materials and Reagents
-
Boc-D-Abu-OH
-
Appropriate resin (e.g., Merrifield resin for C-terminal acid or MBHA resin for C-terminal amide)
-
Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIPEA), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine, peptide synthesis grade (for specific deprotections, e.g., Trp(For))
-
Scavengers (e.g., anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT))
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Cold diethyl ether
-
Kaiser test kit
-
Solvents for HPLC (acetonitrile, water, TFA)
Protocol 1: Boc-SPPS Cycle for a Single Amino Acid Addition
This protocol describes a single cycle of deprotection, neutralization, and coupling.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Wash the resin with DCM (3 x 10 mL/g of resin).
- Swell the resin in DCM for at least 30 minutes.[1]
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the swollen resin (10 mL/g of resin).[1][2]
- Agitate the mixture for 1-2 minutes and drain.[1]
- Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[1]
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM (3 times).[2]
3. Neutralization:
- Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).[1]
- Wash the resin with DCM (3-5 times) to remove excess base.[1]
4. Coupling of Boc-D-Abu-OH:
- In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
- Add this solution to the resin, followed by the addition of DIC (3 equivalents).[1]
- Agitate the reaction mixture at room temperature for 60-120 minutes.[1]
- Monitoring: Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue/purple beads) indicates the presence of free amines and that the coupling is incomplete. If the test is positive, the coupling step can be repeated with fresh reagents.[1]
- Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[1]
5. Repeat Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
Safety Precaution: Anhydrous HF is extremely corrosive, toxic, and requires a specialized apparatus and safety procedures. This procedure should only be performed by trained personnel in a dedicated fume hood.
1. Preparation of Peptide-Resin:
- After the final coupling step, perform a final Boc deprotection (Protocol 1, step 2).
- Wash the fully assembled peptide-resin with DCM and dry it thoroughly under a vacuum.[1]
2. HF Cleavage:
- Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of a specialized HF apparatus.
- Add the appropriate scavenger cocktail. A common scavenger mixture is HF:p-cresol:p-thiocresol (90:5:5) or HF/anisole (9:1). The choice of scavenger depends on the peptide sequence (e.g., for peptides containing Trp, Met, or Cys).[1]
- Cool the reaction vessel in a dry ice/methanol bath.
- Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).[2]
- Stir the reaction mixture at 0°C for 1-2 hours.[1]
- After the reaction is complete, remove the HF by evaporation under a vacuum.
3. Peptide Precipitation and Purification:
- Suspend the residue (peptide and resin) in cold diethyl ether to precipitate the crude peptide.
- Collect the peptide by filtration or centrifugation.
- Wash the peptide pellet with cold diethyl ether several times to remove scavengers and other organic impurities.
- Dry the crude peptide under a vacuum.[1]
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
- Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
Alternative Coupling Reagents
While DIC/HOBt is a standard and cost-effective coupling method, other reagents can be more effective for sterically hindered or challenging couplings.
| Reagent Class | Examples | Notes |
| Carbodiimides | DIC, DCC | DIC is preferred for SPPS as the urea byproduct is soluble. Often used with additives like HOBt or Oxyma to reduce racemization. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly efficient reagents that are well-suited for difficult couplings. Require a non-nucleophilic base like DIPEA for activation. |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered amino acids and can reduce racemization. |
Potential Side Reactions in Boc-SPPS
-
Alkylation: During the TFA deprotection step, the generated tert-butyl cation can alkylate sensitive residues like Tryptophan and Methionine. The use of scavengers in the final cleavage cocktail is essential to prevent this.[3]
-
Aspartimide Formation: Peptides containing Aspartic acid can be susceptible to aspartimide formation, especially when followed by Gly, Ser, or Asn.
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack the ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is more common with certain amino acid sequences (e.g., Pro or Gly at the C-terminus).
Visualizations
Caption: Workflow for Boc-D-Abu-OH Solid-Phase Peptide Synthesis.
Caption: Final Cleavage and Deprotection Pathway in Boc-SPPS.
References
Application Notes and Protocols for the use of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, also known as Boc-D-alpha-aminobutyric acid (Boc-D-Abu-OH), is a non-proteinogenic amino acid derivative valuable in the design of synthetic peptides with enhanced biological properties. The incorporation of D-amino acids, such as D-alpha-aminobutyric acid, into peptide sequences is a key strategy to confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life and therapeutic potential.[1] The tert-butyloxycarbonyl (Boc) protecting group is an acid-labile protecting group for the alpha-amino group, making Boc-D-Abu-OH a suitable building block for Boc-chemistry solid-phase peptide synthesis (SPPS).[2][3]
These application notes provide a comprehensive guide to the use of Boc-D-Abu-OH in SPPS, including detailed experimental protocols, quantitative performance data, and potential side reactions.
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-2-(tert-butoxycarbonylamino)butanoic acid |
| Synonyms | Boc-D-Abu-OH, Boc-D-alpha-aminobutyric acid |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP |
Applications in Peptide Synthesis
The primary application of Boc-D-Abu-OH is its incorporation into peptide sequences to enhance their resistance to enzymatic degradation by proteases.[1] This modification is particularly beneficial for the development of peptide-based therapeutics, where increased stability leads to improved pharmacokinetic profiles. Peptides containing D-amino acids are being explored in various therapeutic areas, including as enzyme inhibitors and for modulating protein-protein interactions.
Data Presentation
The following table summarizes the anticipated quantitative performance of Boc-D-Abu-OH in SPPS based on established principles of Boc chemistry.
| Performance Metric | Boc-D-Abu-OH | Key Considerations |
| Typical Coupling Efficiency | >98% | Efficiency is sequence-dependent. Monitoring with a qualitative test like the Kaiser test is recommended.[1] |
| Overall Crude Peptide Purity | Typically 60-85% | Purity is highly dependent on the peptide sequence and length. The harsh acidic conditions in Boc-SPPS can lead to more side products.[1] |
| Final Yield | Good | Yield is sequence-dependent. For shorter to medium-length peptides, the yield is generally acceptable.[1] |
| Racemization Risk | Low to Moderate | While D-amino acids themselves are not prone to racemization at the alpha-carbon during coupling, the acidic conditions of Boc-SPPS can pose a risk to other sensitive amino acids in the sequence.[1] |
| Potential for Side Reactions | Moderate | The formation of reactive carbocations during Boc deprotection can lead to side reactions with sensitive residues like Tryptophan and Methionine if scavengers are not used.[1][4] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Incorporation of Boc-D-Abu-OH
This protocol describes a single cycle of deprotection, neutralization, and coupling for the incorporation of Boc-D-Abu-OH into a peptide chain on a suitable resin (e.g., Merrifield or MBHA resin).[1]
1. Resin Swelling:
-
Swell the appropriate resin in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[1]
2. Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of Diisopropylethylamine (DIPEA) in DCM (3 times for 1-2 minutes each).[1]
-
Wash the resin with DCM (3-5 times) to remove excess base.[1]
4. Coupling of Boc-D-Abu-OH:
-
In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).[1]
-
Add this solution to the resin, followed by the addition of a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents).[1]
-
Agitate the reaction mixture at room temperature for 60-120 minutes.[1]
-
Monitor the reaction completion with the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Upon completion, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[1]
5. Chain Elongation:
-
Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the fully assembled peptide-resin with DCM and dry it under vacuum.[1]
-
Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5]
Monitoring the Coupling Reaction
The Kaiser test (or ninhydrin test) is a qualitative method used to detect the presence of free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling, while a negative result (yellow color) signifies that the coupling reaction is complete.
Mandatory Visualizations
Troubleshooting and Side Reactions
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, a second coupling can be performed. Ensure all reagents are fresh and anhydrous. For sterically hindered couplings, using more potent activating reagents like HBTU or HATU may be beneficial.
-
Side Reactions during Deprotection: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify sensitive amino acid residues such as Tryptophan and Methionine.[4] The addition of scavengers like dithiothreitol (DTE) or triisopropylsilane (TIS) to the deprotection solution is recommended when these residues are present in the peptide sequence.[4][5]
-
Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. Using in situ neutralization protocols can help to suppress this side reaction.[5]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences can be prone to aspartimide formation.[5] Careful selection of side-chain protecting groups for Aspartic acid can minimize this issue.
Conclusion
This compound is a valuable building block for the synthesis of peptides with enhanced proteolytic stability. The protocols and data provided in these application notes offer a framework for the successful incorporation of this non-proteinogenic amino acid using Boc-SPPS. Careful optimization of coupling conditions and awareness of potential side reactions are crucial for achieving high-purity peptides for research and drug development applications.
References
Application Notes and Protocols for the Coupling of Boc-D-Abu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling reaction conditions for N-tert-butyloxycarbonyl-D-2-aminobutyric acid (Boc-D-Abu-OH), a non-proteinogenic amino acid valuable for designing peptides with enhanced proteolytic stability and unique conformational properties. This document outlines detailed protocols for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, along with a summary of common reagents and conditions to facilitate successful peptide bond formation.
Core Concepts in Peptide Coupling
The formation of a peptide bond between the carboxylic acid of an N-protected amino acid and the free amine of another amino acid or a resin-bound peptide requires the activation of the carboxyl group. This is achieved using a variety of coupling reagents. The choice of coupling strategy is critical for ensuring high yields, minimizing side reactions such as racemization, and achieving a high purity of the final peptide product. The Boc (tert-butyloxycarbonyl) protecting group is a widely used amine protecting group in peptide synthesis, favored for its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1]
Coupling Reagents and Conditions
The selection of coupling reagents, additives, bases, and solvents significantly impacts the efficiency of the coupling reaction. Below is a summary of commonly employed reagents and conditions for the incorporation of Boc-D-Abu-OH.
Common Coupling Reagents
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. DIC is often preferred in SPPS because the resulting urea byproduct is soluble in common organic solvents, simplifying purification.[2]
-
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and provide rapid coupling with low racemization.[2][3] HATU is particularly effective for sterically hindered couplings.[3][4]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, known for its high reactivity.[2][4]
Additives to Suppress Racemization
To minimize the loss of stereochemical integrity during coupling, additives are often included.
-
1-Hydroxybenzotriazole (HOBt): A common additive used with carbodiimides to suppress racemization and improve coupling efficiency.[2][5]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): An alternative to HOBt that can be used in carbodiimide-mediated couplings.[6]
Bases
A non-nucleophilic base is typically required to neutralize the protonated amine and facilitate the coupling reaction.
-
N,N-Diisopropylethylamine (DIPEA): A widely used tertiary amine base in peptide synthesis.[3][7]
-
Triethylamine (Et₃N): Another common organic base.[8]
Solvents
The choice of solvent is crucial for ensuring the solubility of reactants and for swelling the resin in SPPS.
-
N,N-Dimethylformamide (DMF): The most common solvent for peptide synthesis due to its excellent solvating properties.[7][9]
-
Dichloromethane (DCM): Often used for resin swelling and washing.[7][9]
Data Presentation: Summary of Coupling Conditions
The following tables summarize typical quantitative data for coupling reactions involving Boc-protected amino acids, which are applicable to Boc-D-Abu-OH.
Table 1: Reagent Equivalents for Solid-Phase Peptide Synthesis (SPPS)
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Boc-D-Abu-OH | 2.0 - 5.0 | Amino acid to be coupled |
| Coupling Reagent (e.g., DIC, HBTU) | 2.0 - 5.5 | Activation of carboxylic acid |
| Additive (e.g., HOBt) | 2.0 - 5.5 | Racemization suppression |
| Base (e.g., DIPEA) | 4.0 - 6.0 | Neutralization |
Table 2: Typical Reaction Parameters for SPPS
| Parameter | Value |
| Reaction Time | |
| HBTU/HATU | 30 - 60 minutes |
| DIC/HOBt | 60 - 120 minutes |
| Temperature | Room Temperature |
| Solvent | DMF |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
This protocol describes a single coupling cycle for the addition of Boc-D-Abu-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Abu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for at least 30 minutes.[10]
-
Perform Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[7]
-
Wash the resin thoroughly with DCM (3-5 times).[7]
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DCM (3 times for 1-2 minutes each).[7]
-
Wash the resin with DCM (3-5 times) to remove excess base.[7]
-
-
Amino Acid Activation and Coupling:
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), the coupling step can be repeated.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[7]
-
-
Chain Elongation:
-
Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Solution-Phase Peptide Synthesis using HBTU
This protocol describes the coupling of Boc-D-Abu-OH to an amino acid ester in solution.
Materials:
-
Boc-D-Abu-OH
-
Amino acid ester hydrochloride
-
HBTU
-
DIPEA
-
DMF
Procedure:
-
Reaction Setup:
-
Dissolve the amino acid ester hydrochloride (1.0 equivalent) in DMF.
-
Add DIPEA (2.0 equivalents) to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-D-Abu-OH (1.1 equivalents) and HBTU (1.1 equivalents) in DMF.
-
Add DIPEA (2.2 equivalents) to the Boc-D-Abu-OH solution and stir for 2-5 minutes to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Add the pre-activated Boc-D-Abu-OH solution to the amino acid ester solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography.
-
Mandatory Visualizations
Caption: General workflow for one cycle of Boc-D-Abu-OH coupling in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc Deprotection of (R)-2-Aminobutanoic Acid with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1] This document provides a detailed protocol for the deprotection of Boc-(R)-2-aminobutanoic acid using TFA, yielding (R)-2-aminobutanoic acid as its trifluoroacetate salt.
The reaction proceeds via an acid-catalyzed mechanism.[2][3] First, the carbonyl oxygen of the Boc group is protonated by TFA. This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide. The resulting free amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2][3]
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by the concentration of TFA, reaction time, and temperature. Below is a table summarizing typical conditions and expected outcomes for the deprotection of Boc-protected amino acids using TFA in dichloromethane (DCM). While specific data for (R)-2-aminobutanoic acid is not extensively published, the following table provides representative data based on common practices with other amino acids.
| Parameter | Condition A | Condition B | Condition C | Notes |
| Substrate | Boc-(R)-2-aminobutanoic acid | Boc-(R)-2-aminobutanoic acid | Boc-(R)-2-aminobutanoic acid | |
| TFA Concentration | 25% in DCM | 50% in DCM | 100% (Neat) | Higher TFA concentrations lead to faster reactions but may increase side reactions for sensitive substrates.[4] |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Reactions are often initiated at 0 °C to control the initial exotherm. |
| Reaction Time | 2 hours | 30 minutes | 5-15 minutes | Reaction progress should be monitored by TLC or LC-MS.[4] |
| Expected Yield | >95% | >95% | >95% | Yields are typically high and often quantitative. |
| Product Form | (R)-2-aminobutanoic acid TFA salt | (R)-2-aminobutanoic acid TFA salt | (R)-2-aminobutanoic acid TFA salt | The product is isolated as the trifluoroacetate salt. |
Experimental Protocol
This protocol describes a standard procedure for the TFA-mediated deprotection of Boc-(R)-2-aminobutanoic acid in solution.
Materials:
-
Boc-(R)-2-aminobutanoic acid
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Diethyl ether, cold
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Boc-(R)-2-aminobutanoic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0 °C.
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (for a 1:1 TFA:DCM mixture). A gentle effervescence due to the evolution of carbon dioxide should be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up and Isolation (TFA Salt):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent such as toluene can be performed.
-
The resulting residue is the (R)-2-aminobutanoic acid trifluoroacetate salt, which can often be used in the next step without further purification.
-
For purification by precipitation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., methanol) and add it dropwise to a stirred solution of cold diethyl ether.
-
Collect the precipitated product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Work-up (Free Amine - Optional):
-
After the initial concentration of the reaction mixture, dissolve the residue in water or a suitable buffer.
-
Carefully neutralize the acid by adding a base, such as saturated sodium bicarbonate solution, until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) if the free amine is organic soluble. For water-soluble amines like (R)-2-aminobutanoic acid, ion-exchange chromatography may be necessary.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Visualizations
Caption: Workflow for the Boc deprotection of (R)-2-aminobutanoic acid.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate PPE in a fume hood.
-
The reaction evolves carbon dioxide gas; ensure the reaction vessel is not sealed to avoid pressure build-up.[2]
References
Application Notes and Protocols for the Activation of Boc-D-Abu-OH with DIC and HOBt in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-α-aminobutyric acid (Boc-D-Abu-OH) is a protected, non-canonical amino acid utilized in peptide synthesis to introduce specific structural and functional characteristics into novel peptide therapeutics. The successful incorporation of Boc-D-Abu-OH into a growing peptide chain relies on the efficient activation of its carboxylic acid group to facilitate amide bond formation. A widely used, cost-effective, and reliable method for this activation is the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). This combination minimizes racemization and side reactions, making it a staple in solid-phase peptide synthesis (SPPS).[1][2][3]
These application notes provide a detailed protocol for the activation and coupling of Boc-D-Abu-OH using the DIC/HOBt method in the context of Boc-chemistry SPPS.
Mechanism of Activation and Coupling
The activation of a carboxylic acid with DIC proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, terminating the reaction. The addition of HOBt mitigates these issues. HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea intermediate into a less reactive but still highly efficient HOBt-active ester. This active ester then smoothly reacts with the free N-terminal amine of the peptide chain to form the desired peptide bond, regenerating HOBt in the process.[4] The byproduct of the reaction, diisopropylurea (DIU), is soluble in common washing solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), making its removal straightforward in SPPS workflows.[1]
References
In Situ Neutralization Protocol for Boc Solid-Phase Peptide Synthesis: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the implementation of in situ neutralization in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This method presents significant advantages over traditional Boc-SPPS protocols, including reduced cycle times, decreased solvent consumption, and enhanced synthesis efficiency, particularly for lengthy or aggregation-prone peptide sequences.[1][2][3] Herein, we outline the fundamental principles of in situ neutralization, present detailed experimental protocols for manual synthesis, and provide a quantitative comparison with the standard neutralization method.
Introduction
In conventional Boc-based solid-phase peptide synthesis, the Nα-Boc protecting group is removed with an acid, typically trifluoroacetic acid (TFA), which results in the formation of a non-nucleophilic ammonium salt at the N-terminus of the growing peptide chain.[1] To enable the subsequent coupling of the next amino acid, this salt must be neutralized to the free amine. The standard method involves a distinct neutralization step using a hindered base, followed by extensive washing, prior to the introduction of the activated amino acid.[1]
The in situ neutralization protocol streamlines this process by merging the neutralization and coupling steps.[1][2] In this enhanced workflow, the activated Boc-amino acid and a hindered base are introduced directly to the TFA salt of the peptide-resin.[1] This concurrent neutralization and coupling minimizes the exposure time of the reactive free amine, thereby mitigating the risk of peptide aggregation, a frequent challenge with "difficult sequences."[1][4] This protocol has been demonstrated to markedly improve the efficiency of peptide chain assembly.[1][2][5]
Principle of In Situ Neutralization
The core concept of in situ neutralization is the simultaneous deprotonation of the N-terminal ammonium salt and the coupling of the incoming activated Boc-amino acid. This is achieved by adding the pre-activated amino acid together with a non-nucleophilic base directly to the peptide-resin immediately following the acid-mediated deprotection step. The base neutralizes the ammonium salt, liberating the free amine which then readily reacts with the activated amino acid to form the peptide bond.
Comparison of Standard vs. In Situ Neutralization Protocols
The adoption of an in situ neutralization protocol can lead to significant improvements in the efficiency and outcome of Boc-SPPS. The following tables summarize the key quantitative and qualitative differences between the standard and in situ neutralization methods.
Table 1: Quantitative Comparison of Synthesis Parameters
| Parameter | Standard Neutralization Protocol | In Situ Neutralization Protocol | Reference(s) |
| Typical Cycle Time (Manual) | 30 - 60 minutes | 15 minutes | [2][3] |
| Typical Cycle Time (Automated) | 40 - 75 minutes | 19 minutes | [2][3] |
| Coupling Time | 10 - 60 minutes | 10 minutes | [2][3] |
| Number of Wash Steps per Cycle | 6 - 8 | 2 - 3 | [2][3] |
| Solvent Consumption | High | Reduced | [1] |
| Efficiency for "Difficult" Sequences | Prone to aggregation and lower yields | Significantly improved efficiency and purity | [1][2][3] |
Table 2: Qualitative Comparison of Synthesis Steps
| Step | Standard Neutralization Protocol | In Situ Neutralization Protocol |
| Deprotection | TFA treatment | TFA treatment |
| Post-Deprotection Wash | Required (e.g., DCM, IPA) | Minimal or no wash |
| Neutralization | Separate step with base (e.g., DIEA in DMF) | Combined with coupling step |
| Post-Neutralization Wash | Required (e.g., DMF) | Eliminated |
| Coupling | Addition of pre-activated amino acid | Simultaneous addition of activated amino acid and base |
| Post-Coupling Wash | Required (e.g., DMF) | Required (e.g., DMF) |
Experimental Protocols
The following are detailed protocols for manual Boc-SPPS using both the standard and in situ neutralization methods.
Protocol 1: In Situ Neutralization Boc-SPPS
This protocol is optimized for efficiency and is particularly effective for challenging sequences.
Reagents:
-
Boc-protected amino acids
-
Peptide synthesis resin (e.g., MBHA resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA), 100%
-
Coupling agent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF three times to remove impurities.
-
Swell the resin in DMF for at least 30 minutes.
-
-
Boc Deprotection:
-
Drain the DMF.
-
Add 100% TFA to the resin and agitate for 2 x 1 minute.
-
Drain the TFA.
-
-
Wash:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (4 equivalents) and HBTU (3.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Immediately add the activation mixture to the peptide-resin.
-
Agitate for 10 minutes.
-
-
Post-Coupling Wash:
-
Drain the reaction mixture.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove soluble byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Protocol 2: Standard Neutralization Boc-SPPS
This protocol represents the traditional workflow for Boc-SPPS.
Procedure:
-
Resin Preparation and Swelling:
-
As described in Protocol 1.
-
-
Boc Deprotection:
-
Drain the DMF.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution.
-
-
Post-Deprotection Wash:
-
Wash the peptide-resin with DCM (3 times), followed by isopropanol (2 times), and then DMF (3 times).
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DMF to the peptide-resin and agitate for 2 x 2 minutes.
-
Drain the neutralization solution.
-
-
Post-Neutralization Wash:
-
Wash the peptide-resin with DMF (3-5 times).
-
-
Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid as described in Protocol 1.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for the duration of the coupling reaction (typically 30-60 minutes).
-
-
Post-Coupling Wash:
-
As described in Protocol 1.
-
-
Cycle Repetition:
-
Repeat steps 2-7 for each subsequent amino acid.
-
Visualized Workflows
The following diagrams illustrate the key differences between the standard and in situ neutralization workflows in Boc-SPPS.
Caption: Workflow comparison of Standard vs. In Situ Neutralization in Boc-SPPS.
Caption: Key steps in the in situ neutralization and coupling reaction.
Conclusion
The in situ neutralization protocol for Boc-SPPS represents a significant advancement in peptide synthesis methodology. By combining the neutralization and coupling steps, this technique not only accelerates the synthesis cycle but also enhances the overall efficiency and purity of the final peptide product, especially for sequences prone to aggregation.[1][2][3][6] For researchers and professionals in drug development, adopting this protocol can lead to substantial savings in time, resources, and effort, while improving the quality and yield of synthesized peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 5. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Incorporation of Non-Natural Amino Acids into Peptides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids (nnAAs) into peptides represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance therapeutic properties, and probe biological systems with unprecedented precision. This document provides detailed application notes and experimental protocols for the successful incorporation of nnAAs into peptides using both chemical synthesis and in vivo methodologies.
The introduction of nnAAs can confer a range of desirable attributes to peptides, including:
-
Enhanced Stability: Introducing D-amino acids or other proteolytically resistant nnAAs can significantly increase the half-life of peptides in biological systems.[1][2][3]
-
Improved Potency: The unique side chains of nnAAs can optimize peptide-receptor interactions, leading to enhanced binding affinity and biological activity.[4][5][6]
-
Novel Functionalities: nnAAs can introduce bioorthogonal handles for specific labeling, photocrosslinkers for identifying binding partners, or fluorescent groups for imaging applications.
This guide will cover the two primary methods for nnAA incorporation: Solid-Phase Peptide Synthesis (SPPS) and in vivo incorporation via genetic code expansion.
Section 1: Solid-Phase Peptide Synthesis (SPPS) for Peptides Containing Non-Natural Amino Acids
SPPS is a cornerstone technique for the chemical synthesis of peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid support.[7] The incorporation of nnAAs via SPPS follows the same fundamental principles as for natural amino acids but often requires optimization to address challenges such as steric hindrance and altered reactivity.[7]
Challenges in Incorporating Non-Natural Amino Acids via SPPS:
-
Steric Hindrance: Bulky side chains on nnAAs can impede the efficiency of coupling reactions.[8][9][10]
-
Altered Reactivity: The electronic properties of nnAA side chains can affect the reactivity of the alpha-amino and carboxyl groups.
-
Side-Chain Protection: Novel functional groups on nnAAs may require specific protecting group strategies to prevent unwanted side reactions.
Visualization of the SPPS Workflow
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Decision Pathway for Coupling Reagent Selection
Caption: Decision pathway for selecting coupling conditions for non-natural amino acids.
Experimental Protocol: Manual Fmoc SPPS of a Peptide Containing a Sterically Hindered nnAA
This protocol outlines the manual synthesis of a model peptide containing a sterically hindered non-natural amino acid, such as N-methyl-Alanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected N-methyl-Alanine (or other nnAA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for natural amino acids):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling (for sterically hindered nnAA, e.g., N-methyl-Alanine):
-
Dissolve 3 equivalents of Fmoc-N-methyl-Alanine and 3 equivalents of a stronger coupling reagent like HATU or COMU in DMF.
-
Add 6 equivalents of DIPEA.
-
Add the activated nnAA solution to the resin.
-
Increase the coupling time to 4-6 hours or perform a double coupling (repeating the coupling step).
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.[11][12][13]
-
Quantitative Data for SPPS of nnAAs
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Sterically Hindered Residue | Coupling Yield (%) | Reference |
| HBTU | (NMe)Aib | <10 | [9] |
| PyBroP | (NMe)Aib | Significant Yield | [9] |
| COMU | Aib | >99 | [10] |
| HATU | (NMe)Ala | >95 | [8] |
Table 2: Impact of Non-Natural Amino Acids on Proteolytic Stability
| Peptide Modification | Protease | % Peptide Remaining (Time) | Reference |
| All L-amino acids | Plasma | <10% (8h) | [1] |
| N-terminal Acetylation | Aminopeptidase | Significantly Reduced Degradation | [1] |
| D-Arg substitution | Trypsin | >60% (24h) | [3] |
| Aib at N-terminus | Plasma | Significantly Enhanced Stability | [3] |
| Fluorinated Amino Acids | α-chymotrypsin | Variable, position-dependent | [14] |
Section 2: In Vivo Incorporation of Non-Natural Amino Acids
The in vivo incorporation of nnAAs is a powerful technique that leverages the cell's translational machinery to site-specifically introduce novel amino acids into proteins and peptides.[15] This is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the nnAA and a unique codon, most commonly the amber stop codon (UAG).[16][17][18]
Visualization of the In Vivo Incorporation Workflow
Caption: Workflow for in vivo incorporation of non-natural amino acids using amber suppression.
Experimental Protocol: In Vivo Incorporation of p-Azidophenylalanine (pAzF) in E. coli
This protocol describes the site-specific incorporation of the photo-crosslinkable and bioorthogonal nnAA, p-azidophenylalanine (pAzF), into a target peptide expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its cognate tRNA (e.g., pEVOL-pAzF).
-
Expression plasmid for the target peptide with an in-frame amber (TAG) codon at the desired incorporation site.
-
Luria-Bertani (LB) media and agar plates
-
Appropriate antibiotics
-
p-Azidophenylalanine (pAzF)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Ni-NTA affinity chromatography resin (if the peptide is His-tagged)
-
Buffers for cell lysis and protein purification
Procedure:
-
Transformation:
-
Co-transform the E. coli expression strain with the pEVOL-pAzF plasmid and the target peptide expression plasmid.
-
Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into LB media with antibiotics and grow overnight at 37°C.
-
The next day, dilute the overnight culture into a larger volume of fresh LB media with antibiotics.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add pAzF to the culture to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., containing lysozyme and DNase).
-
Lyse the cells by sonication or other appropriate methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Peptide Purification:
-
If the peptide is His-tagged, purify the supernatant using Ni-NTA affinity chromatography according to the manufacturer's protocol.
-
Further purify the peptide if necessary using methods like size-exclusion chromatography or RP-HPLC.
-
-
Characterization:
Quantitative Data for In Vivo nnAA Incorporation
Table 3: Factors Affecting In Vivo nnAA Incorporation Efficiency
| Factor | Observation | Implication | Reference |
| Orthogonal aaRS/tRNA Pair | Optimization of anticodon recognition | Significantly increased incorporation efficiency | [19][20] |
| tRNA Expression Levels | Increasing tRNA levels | Increased nnAA incorporation efficiency | [21] |
| Release Factor Competition | Engineered eRF1 | Substantial increase in nnAA incorporation at UAG codons | [21] |
| nnAA Concentration | Titration of nnAA | Optimal concentration maximizes yield | [22] |
| Expression System | Single-plasmid system | Efficient bacterial expression of mutant proteins | [17][23] |
Table 4: Impact of Non-Natural Amino Acids on Peptide Binding Affinity
| Peptide System | nnAA Substitution | Change in Binding Affinity (Kd) | Reference |
| Secretin Receptor Peptide | Tyr23 substitution | ~10-fold improvement | [6] |
| GLP-2 Receptor Agonist | D-Phe11 and Leu16 | Reduced metabolic clearance, improved plasma protein binding | [4] |
| Antimicrobial Peptide | Tic and Nva substitutions | Potent activity against bacteria with low toxicity | [24][25] |
Conclusion
The incorporation of non-natural amino acids into peptides is a robust and versatile technology that empowers researchers to create novel molecules with enhanced properties and functionalities. By carefully selecting the appropriate synthetic or in vivo methodology and optimizing experimental conditions, it is possible to generate a wide array of modified peptides for applications ranging from basic research to drug development. The protocols and data presented in this document provide a comprehensive guide for scientists seeking to harness the power of non-natural amino acids in their peptide research.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient incorporation of unnatural amino acids into proteins in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
Application Notes and Protocols for the Synthesis of Peptides with Enhanced Enzymatic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and low toxicity. However, their clinical application is often hampered by their susceptibility to enzymatic degradation, leading to a short in-vivo half-life and reduced bioavailability.[1][2] Enhancing the enzymatic stability of peptides is therefore a critical step in the development of robust and effective peptide-based therapeutics.
This document provides a comprehensive overview of various strategies to synthesize peptides with enhanced enzymatic stability. It includes detailed protocols for key experiments to evaluate peptide stability and presents quantitative data to compare the efficacy of different stabilization methods.
Strategies for Enhancing Peptide Stability
Several strategies can be employed to protect peptides from proteolytic degradation. These can be broadly categorized into chemical modifications and the introduction of structural constraints.
Chemical Modifications
Altering the chemical structure of a peptide can effectively hinder the recognition and cleavage by proteases.
-
N-terminal and C-terminal Modifications: Exopeptidases cleave peptides from their N- or C-termini. Modifications such as N-terminal acetylation or pyroglutamate formation, and C-terminal amidation can block these cleavage sites.[3] For instance, acetylation of the N-terminus of a glucose-dependent insulinotropic polypeptide (GIP) analog resulted in a significant increase in its in-vivo half-life from 2-5 minutes to over 24 hours.[3]
-
Incorporation of D-Amino Acids: Proteases are stereospecific and primarily recognize L-amino acids. Replacing L-amino acids at cleavage sites with their D-enantiomers can significantly enhance resistance to proteolysis.[4][5] A notable example is Triptorelin, a gonadotropin-releasing hormone (GnRH) analog, where the substitution of L-amino acids with D-amino acids at key positions extended its half-life to 2.8 hours compared to the 5-minute half-life of the natural GnRH.[3]
-
Incorporation of Unnatural Amino Acids: The use of amino acids not found in natural proteins can also prevent protease recognition.[4]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide increases its hydrodynamic radius, which can shield it from proteolytic enzymes and reduce renal clearance.[6][7] Site-specific PEGylation of GLP-1 has been shown to increase its plasma half-life in rats by 16-fold.[3] A study on PEGylated recombinant human TIMP-1 (rhTIMP-1) demonstrated a 25-fold increase in its terminal elimination half-life, from 1.1 hours to 28 hours.[6]
Structural Constraints
Introducing conformational rigidity to a peptide can limit its ability to fit into the active site of a protease.
-
Cyclization: Cyclization, either head-to-tail, side-chain-to-side-chain, or backbone cyclization, can significantly increase peptide stability by reducing conformational flexibility.[8][9] Cyclosporine, a cyclic peptide, is highly stable against gastrointestinal peptidases, with over 90% remaining intact after 2 hours of incubation.[3] Lanreotide, a cyclic analog of somatostatin, has a half-life of 23 to 30 days, a dramatic increase from the 3-minute half-life of endogenous somatostatin.[3]
-
Peptide Stapling: This technique involves introducing a synthetic brace ("staple") to lock a peptide in a specific conformation, often an α-helix. This not only enhances stability but can also improve target affinity and cell permeability.[2]
Data Presentation: Comparison of Peptide Stabilization Strategies
The following table summarizes the impact of various stabilization strategies on the in-vivo half-life of selected peptides.
| Peptide/Analog | Modification Strategy | Native Half-Life | Modified Half-Life | Fold Increase | Reference |
| Gonadotropin-Releasing Hormone (GnRH) | D-Amino Acid Substitution (Triptorelin) | 5 minutes | 2.8 hours | ~34 | [3] |
| Glucose-Dependent Insulinotropic Polypeptide (GIP) | N-terminal Acetylation | 2-5 minutes | > 24 hours | > 288 | [3] |
| Somatostatin | Cyclization & D-Amino Acid Substitution (Lanreotide) | 3 minutes | 23-30 days | > 11,000 | [3] |
| Glucagon-Like Peptide-1 (GLP-1) | Site-specific PEGylation | ~2 minutes | 16-fold increase (in rats) | 16 | [3] |
| Recombinant Human TIMP-1 (rhTIMP-1) | PEGylation | 1.1 hours | 28 hours | 25 | [6] |
Experimental Protocols
In Vitro Plasma/Serum Stability Assay
This protocol assesses the stability of a peptide in the presence of plasma or serum proteases.[10]
Materials:
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Human or animal plasma/serum (e.g., from heparinized blood)
-
Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA))
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma/serum on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, mix the plasma/serum with the incubation buffer (e.g., in a 1:1 ratio). Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate Reaction: Add the test peptide to the plasma/serum mixture to a final concentration (e.g., 10 µM). Vortex briefly. This is the t=0 time point.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Carefully collect the supernatant and analyze the amount of intact peptide remaining using HPLC or LC-MS/MS.
Data Analysis:
-
Plot the percentage of intact peptide remaining against time.
-
Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.
Protease Degradation Assay
This assay evaluates the stability of a peptide against a specific protease.
Materials:
-
Test peptide stock solution
-
Specific protease (e.g., Trypsin, Chymotrypsin, DPP-4)
-
Assay buffer (optimal for the specific protease)
-
Quenching solution
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the test peptide at a final concentration. Pre-warm to the optimal temperature for the protease (e.g., 37°C).
-
Initiate Reaction: Add the protease to the reaction mixture to initiate the degradation.
-
Incubation and Time Points: Incubate the reaction and take aliquots at various time points.
-
Quenching and Analysis: Stop the reaction with a quenching solution and analyze the samples by HPLC or LC-MS/MS as described in the plasma stability assay.
Cell-Based Peptide Stability Assay
This protocol assesses peptide stability in the presence of cells and their secreted proteases.[11][12]
Materials:
-
Cell line (e.g., HEK-293, Calu-3)
-
Cell culture medium (e.g., DMEM with FBS)
-
Test peptide
-
HPLC or LC-MS/MS system
Procedure:
-
Cell Culture: Culture the chosen cell line to a desired confluency in a multi-well plate.
-
Peptide Incubation: Replace the cell culture medium with fresh medium containing the test peptide at a final concentration (e.g., 10 µM).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), collect aliquots of the cell culture supernatant.
-
Sample Preparation: To stop enzymatic activity, samples can be immediately mixed with an organic solvent like acetonitrile or subjected to acid precipitation.[11]
-
Analysis: Analyze the amount of intact peptide in the supernatant using HPLC or LC-MS/MS.
Data Analysis:
-
Calculate the half-life of the peptide in the cell culture supernatant. Data from a study using this method showed that the half-life of a model peptide was 3.2 hours in blood plasma, but 23.3 hours in HEK-293 supernatant, highlighting the differences in enzymatic activity between environments.[11][12]
Visualizations
Experimental Workflow for Peptide Stability Assays
Caption: Workflow for determining peptide stability.
Signaling Pathway: GLP-1 and its Degradation
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels.[13] It acts by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR), on pancreatic β-cells, which stimulates insulin secretion.[14][][16][17] However, the therapeutic potential of native GLP-1 is limited by its rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).[13]
Caption: GLP-1 signaling and its enzymatic degradation.
The development of DPP-4 resistant GLP-1 analogs, which have enhanced enzymatic stability, has been a major breakthrough in the treatment of type 2 diabetes, underscoring the importance of the strategies discussed in this application note.
References
- 1. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 8. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 9. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Boc-D-Abu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-2-aminobutyric acid (Boc-D-Abu-OH) is a protected amino acid commonly utilized in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is crucial for preventing unwanted side reactions at the amino terminus during peptide chain elongation. Ensuring the purity of Boc-D-Abu-OH is paramount for the successful synthesis of high-quality peptides, as impurities can lead to the incorporation of incorrect amino acids or premature chain termination. This application note provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of Boc-D-Abu-OH.
Chemical Properties of Boc-D-Abu-OH
Boc-D-Abu-OH is a white to off-white solid that is soluble in organic solvents such as dichloromethane and dimethylformamide (DMF).[1][2][3] It is less soluble in water. The presence of the Boc protecting group and the carboxylic acid moiety allows for detection by UV spectrophotometry.
Principle of the Method
This method employs reversed-phase HPLC with a C18 column to separate Boc-D-Abu-OH from potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape and resolution, is used. The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample Diluent: 1:1 (v/v) mixture of acetonitrile and water.
-
Standard: Boc-D-Abu-OH reference standard of known purity.
-
Sample: Boc-D-Abu-OH to be tested.
-
Syringe filters: 0.45 µm PTFE or nylon.
2. Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Carefully add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Sample Diluent: Mix equal volumes of acetonitrile and water.
-
Standard Solution: Accurately weigh approximately 10 mg of the Boc-D-Abu-OH reference standard and dissolve it in 10.0 mL of the sample diluent to obtain a final concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the Boc-D-Abu-OH sample and dissolve it in 10.0 mL of the sample diluent to obtain a final concentration of 1 mg/mL.
-
Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter prior to injection.
3. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the Boc-D-Abu-OH sample using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow
References
Application Notes and Protocols: Monitoring Boc-D-Abu-OH Coupling Reactions with the Kaiser Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is critical to ensure the desired peptide sequence is synthesized with high purity. The Kaiser test, a highly sensitive colorimetric assay, is a fundamental tool for qualitatively detecting the presence of free primary amines on the solid support.[1][2][3][4] This application note provides a detailed protocol for utilizing the Kaiser test to monitor the coupling efficiency of N-α-tert-butyloxycarbonyl-D-2-aminobutyric acid (Boc-D-Abu-OH), a non-proteinogenic amino acid often incorporated to enhance peptide stability.[5][6]
The principle of the Kaiser test relies on the reaction of ninhydrin with primary amines. In the presence of a primary amine, ninhydrin produces a characteristic intense blue or purple color, known as Ruhemann's purple.[4][7] A positive test (blue color) after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. Conversely, a negative test (colorless or yellow) indicates that the coupling reaction has gone to completion.[8][9]
Principle of the Kaiser Test
The Kaiser test is a crucial in-process control during SPPS.[9] After the coupling of an amino acid, a small sample of the resin-bound peptide is taken and treated with the Kaiser test reagents. If the N-terminal amine of the growing peptide chain is unreacted, it will react with ninhydrin to produce a distinct blue color. If the coupling reaction was successful, the N-terminal amine will be acylated and thus unreactive, resulting in a negative (yellow or colorless) test.
It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal imino acid proline.[2][3][9] In such cases, alternative tests like the isatin or chloranil test are recommended.[2][9]
Experimental Workflow
The following diagram illustrates the workflow for monitoring the Boc-D-Abu-OH coupling reaction using the Kaiser test within a standard Boc-SPPS cycle.
Materials and Reagents
Kaiser Test Reagents
There are several formulations for the Kaiser test reagents. The following is a commonly used three-solution system:[3][10]
-
Solution A (Potassium Cyanide in Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of distilled water.
-
Dilute 1.0 mL of this solution with 49 mL of pyridine.
-
Store in a labeled reagent bottle.
-
-
Solution B (Ninhydrin in n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Store in a labeled reagent bottle.
-
-
Solution C (Phenol in n-Butanol):
-
Dissolve 40 g of phenol in 20 mL of n-butanol.
-
Store in a labeled reagent bottle.
-
Note: Always prepare reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Pyridine and phenol are toxic and corrosive, and potassium cyanide is highly toxic.
Other Materials
-
Small glass test tubes
-
Heating block or water bath capable of reaching 100-110°C
-
Pipettes
-
Spatula
-
Resin-bound peptide sample
Experimental Protocol
-
Sample Collection: After the coupling reaction of Boc-D-Abu-OH and subsequent washing steps, carefully remove a small sample of the resin beads (approximately 10-15 beads) with a spatula and place them into a clean, dry test tube.[3]
-
Reagent Addition: To the test tube containing the resin beads, add 2-3 drops of each Kaiser test solution (A, B, and C).[3][9] It is good practice to prepare a reference tube without resin beads to compare the initial color.
-
Heating: Place the test tube in a heating block or boiling water bath at 100-110°C for 5 minutes.[3][9]
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
Data Presentation: Interpretation of Results
The qualitative results of the Kaiser test provide a clear indication of the coupling reaction's completeness. The following table summarizes the interpretation of the observed colors.
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Yellow or Colorless Beads and Solution | Complete Coupling | Proceed to the next deprotection step.[7][9] |
| Intense Blue/Purple Beads and Solution | Incomplete or Failed Coupling | Perform a recoupling step.[3][7] If the test remains positive, consider changing coupling reagents or solvents. |
| Yellow Beads, Blue Solution | Nearly Complete Coupling | Consider extending the coupling time or proceeding to a capping step to block any unreacted amines.[3][7] |
| Light Blue Solution, Dark Blue Beads | Incomplete Coupling | A significant amount of unreacted amine is present; recoupling is necessary.[3] |
Troubleshooting
False positive or negative results can occasionally occur. The following table outlines potential issues and their solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| False Positive (Blue color after a seemingly complete coupling) | - Inefficient washing, leaving residual unreacted amino acid or coupling reagents.[11]- Degradation of the resin support, exposing free amine groups.[11]- Prolonged or excessive heating during the test can cause deprotection of some protecting groups.[2] | - Ensure thorough and repeated washing of the resin after the coupling step.- Consider using a more stable resin for difficult sequences.- Adhere strictly to the recommended heating time and temperature for the test. |
| False Negative (No color change after an incomplete coupling) | - The N-terminal amino acid is a secondary amine (e.g., proline), for which the Kaiser test is unreliable.[9]- Peptide aggregation on the resin, preventing the reagents from accessing the free amine.[9] | - Use an alternative test such as the isatin or chloranil test for secondary amines.- If aggregation is suspected, consider using different solvents (e.g., NMP, DMSO) or coupling reagents. |
| Ambiguous Results | - Old or improperly prepared Kaiser test reagents.[11] | - Prepare fresh Kaiser test solutions and store them appropriately. |
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process when troubleshooting unexpected Kaiser test results.
By following these detailed protocols and guidelines, researchers can effectively utilize the Kaiser test to ensure the successful incorporation of Boc-D-Abu-OH and other primary amino acids in solid-phase peptide synthesis, leading to higher purity and yield of the final peptide product.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Final Peptide Cleavage from Merrifield Resin with Hydrogen Fluoride (HF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Merrifield resin and Boc/Bzl protecting group chemistry is a foundational technique for producing synthetic peptides for research, therapeutic, and diagnostic applications.[1][2] The final and critical step in this methodology is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.[3] Anhydrous hydrogen fluoride (HF) is a widely used and robust reagent for this purpose due to its strong protonating ability and its capacity to act as an excellent solvent for peptides.[4]
This document provides a comprehensive guide to performing the final cleavage of peptides from Merrifield resin using HF. It includes a comparison of common cleavage cocktails, detailed experimental protocols for both standard and "low-high" HF cleavage procedures, and essential safety information for handling this hazardous reagent.
Cleavage Mechanism
The cleavage of the peptide from the Merrifield resin and the removal of benzyl-based side-chain protecting groups by HF occurs through an SN1 mechanism.[1] This process generates reactive carbocations, such as benzyl and t-butyl cations, which can lead to undesirable side reactions like alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr).[4][5] To prevent these side reactions, scavengers are added to the cleavage mixture to trap the carbocations.[4]
Scavengers in HF Cleavage
The choice of scavengers is critical to minimize side reactions and ensure high purity of the crude peptide. The selection depends on the amino acid composition of the peptide.[6]
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Anisole | Trp, Tyr, Met | 5-10% | A common scavenger that effectively prevents alkylation of tryptophan and other nucleophilic residues. |
| p-Cresol | Tyr, Trp | 5-10% | Similar to anisole, it acts as a carbocation trap.[6] |
| Dimethyl Sulfide (DMS) | Met | 10-65% | Used in "low-HF" procedures to reduce methionine sulfoxide back to methionine and to shift the cleavage mechanism towards SN2.[6] |
| p-Thiocresol | Trp(For), Cys | 2.5% (with p-cresol) | Used for peptides containing formyl-protected tryptophan to facilitate deprotection.[4] |
| Ethanedithiol (EDT) | Trp | 1-5% | Can be used to prevent oxidation of tryptophan.[4] |
HF Cleavage Protocols: A Comparative Overview
Two primary HF cleavage protocols are commonly employed: the standard (high HF) procedure and the "low-high" HF procedure. The choice of protocol is dictated by the complexity and amino acid composition of the peptide.
| Protocol | HF Concentration | Key Scavengers | Temperature | Duration | Recommended For | Advantages | Disadvantages |
| Standard HF | ~90% | Anisole, p-Cresol | 0 to 5°C | 30 - 60 min | Peptides without sensitive residues or those requiring strong cleavage conditions.[7] | Rapid and efficient cleavage. | Higher risk of side reactions due to the SN1 mechanism.[4] |
| "Low-High" HF | Low: ~25% in DMS | DMS, p-Cresol | 0°C | Low: 2 hours | Peptides containing sensitive residues such as Arg(Tos), Cys, Met, or Trp.[5] | Minimizes side reactions by first removing most side-chain protecting groups under milder SN2 conditions. | More time-consuming due to the two-step process.[5] |
| High: ~90% | p-Cresol | 0 to 5°C | 30 - 60 min |
Experimental Protocols
Safety First: Handling Anhydrous HF
Anhydrous HF is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.[8] All procedures involving HF must be performed in a dedicated, well-ventilated fume hood with a sash made of HF-resistant material.[8] Appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, an acid-resistant apron, and closed-toed shoes, is mandatory.[8] An HF-specific first aid kit containing calcium gluconate gel must be readily accessible.[8] All personnel must be thoroughly trained in HF safety procedures before handling this chemical.
Protocol 1: Standard HF Cleavage
This protocol is suitable for the cleavage of peptides from Merrifield resin that do not contain highly sensitive amino acid residues.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., p-cresol or anisole)
-
Teflon-coated magnetic stir bar
-
HF cleavage apparatus (Teflon or Kel-F)
-
Dry ice/methanol or dry ice/acetone bath
-
Cold diethyl ether
-
Centrifuge tubes
-
Solvent for peptide dissolution (e.g., 10% aqueous acetic acid)
-
Lyophilizer
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.[5]
-
Scavenger Addition: Add the appropriate scavenger (e.g., 1 mL of p-cresol per gram of resin).[5]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.[7]
-
HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the cooled reaction vessel for every 0.2 mmol of peptide-resin.[7] Maintain the temperature between -5°C and 0°C during this process.[7]
-
Cleavage Reaction: Stir the mixture at a temperature between 0°C and 5°C for 30 to 60 minutes.[7] For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[7]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of dry nitrogen gas or under vacuum, ensuring the vapor is safely trapped and neutralized.[7]
-
Peptide Precipitation: Carefully open the reaction vessel in the fume hood. Add approximately 30 mL of cold diethyl ether to the residue to precipitate the peptide.[1] Stir the mixture for a few minutes.[1]
-
Washing and Isolation:
-
Filter the resin and precipitated peptide through a fine sintered glass funnel.
-
Wash the resin and peptide multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities.[5]
-
-
Peptide Extraction and Lyophilization:
Protocol 2: "Low-High" HF Cleavage
This two-step protocol is recommended for peptides containing sensitive residues to minimize side reactions.[5]
Materials:
-
Same as Protocol 1, with the addition of dimethyl sulfide (DMS).
Procedure:
Low HF Step:
-
Preparation: Place the dried peptide-resin (e.g., 1-2 g) and a stir bar into the reaction vessel.[4]
-
Scavenger Addition: Add a mixture of dimethyl sulfide (DMS) and p-cresol. For every gram of resin, use 6.5 mL of DMS and 1.0 mL of p-cresol.[4]
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath.
-
HF Distillation: Distill 2.5 mL of HF per gram of resin into the vessel.[4]
-
Low HF Reaction: Stir the mixture at 0°C for 2 hours.
-
HF and DMS Evaporation: Evaporate the HF and DMS in vacuo at 0°C.
-
Washing: Wash the resin with dichloromethane (DCM) or ethyl acetate to remove byproducts and suction dry.[9]
High HF Step:
-
Scavenger Addition: Return the resin to the reaction vessel and add 1 mL of p-cresol for every 0.2 mmol of the original peptide-resin.[9]
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.[9]
-
HF Distillation: Distill 10 mL of HF into the reaction vessel for every 0.2 mmol of peptide-resin.[9]
-
High HF Reaction: Stir the mixture at 0°C to 5°C for 30 to 60 minutes.[9]
-
Post-Cleavage Workup: Follow steps 6-9 from Protocol 1 for HF evaporation, peptide precipitation, washing, and isolation.
Visualizing the Workflow
Caption: General workflow for peptide cleavage from Merrifield resin using HF.
Caption: Simplified mechanism of HF cleavage and the role of scavengers.
Post-Cleavage Purification
The crude peptide obtained after cleavage and lyophilization typically requires further purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage reaction. The most common method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
General RP-HPLC Conditions:
-
Column: C18 or C4 for more hydrophobic peptides.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A shallow gradient of mobile phase B is typically used for optimal separation.[10]
-
Detection: UV absorbance at 220 nm.[10]
After purification, the fractions containing the desired peptide are pooled, and the solvent is removed by lyophilization. The final purity of the peptide should be confirmed by analytical HPLC and its identity verified by mass spectrometry.[10]
References
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. ehs.unl.edu [ehs.unl.edu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Unlocking Therapeutic Potential: Applications of Boc-D-Abu-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with enhanced efficacy, stability, and specificity is a paramount objective. The incorporation of unnatural amino acids into peptide-based drug candidates has emerged as a powerful strategy to overcome the inherent limitations of their natural counterparts, such as susceptibility to proteolytic degradation and poor bioavailability. Among the diverse repertoire of unnatural amino acids, Boc-D-Abu-OH (N-α-tert-butyloxycarbonyl-D-α-aminobutyric acid) stands out as a valuable building block for the synthesis of peptidomimetics and other small molecule drugs. Its unique stereochemistry and the presence of the Boc protecting group offer medicinal chemists a versatile tool to modulate the pharmacological properties of lead compounds. This document provides detailed application notes and experimental protocols for the utilization of Boc-D-Abu-OH in drug discovery, highlighting its role in enhancing proteolytic stability, influencing peptide conformation, and ultimately, improving therapeutic outcomes.
Core Applications of Boc-D-Abu-OH in Drug Discovery
The primary application of Boc-D-Abu-OH lies in its incorporation into peptide sequences to enhance their resistance to enzymatic degradation.[1][2] Proteases, the enzymes responsible for peptide and protein breakdown, are highly stereospecific and preferentially recognize L-amino acids.[1] By introducing a D-amino acid like D-α-aminobutyric acid, the resulting peptide becomes a poor substrate for these enzymes, leading to a significantly prolonged in vivo half-life.[1] This enhanced stability is a critical attribute for the development of effective peptide-based therapeutics.
Beyond improving stability, the inclusion of D-Abu can also modulate the biological activity of a peptide by inducing specific conformational changes. The altered stereochemistry at the α-carbon can influence the formation of secondary structures like β-turns, which are often crucial for receptor binding and biological function. This conformational constraint can lead to improved binding affinity and selectivity for the target receptor, thereby enhancing the therapeutic index of the drug candidate.
Boc-D-Abu-OH is a key reagent in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug development.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function allows for the stepwise and controlled assembly of the peptide chain.[3]
Data Presentation: Impact of D-Amino Acid Incorporation
While specific quantitative data for peptides containing exclusively D-Abu-OH is limited in publicly available literature, the following tables provide illustrative data from studies on peptides where other D-amino acids have been incorporated. This data serves to demonstrate the potential improvements in biological activity and stability that can be achieved through this strategy.
Table 1: Illustrative Antimicrobial Activity of D-Amino Acid Containing Peptides
| Peptide | Sequence | Target Organism | MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Reference |
| Parent L-Peptide | (Hypothetical) | Staphylococcus aureus | 16 | 50 | [4] |
| D-Amino Acid Substituted Peptide | (Hypothetical) | Staphylococcus aureus | 4 | >200 | [4] |
| DMPC-10A (L-amino acids) | ALWKKLLKK-Cha-NH2 | S. aureus | 4 | 25 | [4] |
| DMPC-10B (D-amino acids) | a(D-L)w(D-K)(D-K)(D-L)(D-L)(D-K)(D-K)-Cha-NH2 | S. aureus | 4 | >200 | [4] |
MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration. Data is illustrative and based on findings for other D-amino acid-containing peptides.
Table 2: Illustrative Anticancer Activity of a D-Amino Acid Containing Peptide
| Peptide | Cell Line | IC50 (µM) | Reference |
| D-LAK-120A | A549 (Lung Cancer) | 10 | [5] |
IC50: Half-maximal inhibitory concentration. Data is for a D-amino acid containing peptide and serves as an example.
Experimental Protocols
Protocol 1: Incorporation of Boc-D-Abu-OH into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a hypothetical tripeptide (e.g., Ac-Ala-D-Abu-Gly-NH2) on a Rink Amide resin using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Boc-D-Abu-OH
-
Boc-Ala-OH
-
Boc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for at least 30 minutes in a reaction vessel.[6]
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Deprotect the resin using 20% piperidine in DMF.
-
In a separate vessel, pre-activate Boc-Gly-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to remove the Boc protecting group.[6]
-
Wash the resin with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF.
-
Wash the resin with DMF.
-
-
Second Amino Acid Coupling (Boc-D-Abu-OH):
-
In a separate vessel, dissolve Boc-D-Abu-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated Boc-D-Abu-OH solution to the resin and agitate for 1-2 hours.[6]
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF and DCM.[6]
-
-
Repeat Boc Deprotection and Neutralization (Steps 3 & 4).
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat the coupling procedure (Step 5) with Boc-Ala-OH.
-
-
N-terminal Acetylation:
-
Treat the deprotected N-terminus of the peptide-resin with a solution of acetic anhydride and DIEA in DMF.
-
-
Final Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Collect the peptide by centrifugation and wash it with cold ether.
-
Dry the peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Characterization of D-Abu Containing Peptides by LC-MS/MS
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
Liquid Chromatography (LC):
-
Inject the sample onto a C18 reversed-phase column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptide using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Acquire full scan MS data to determine the molecular weight of the peptide.
-
Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for sequence confirmation.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
Conclusion
Boc-D-Abu-OH is a valuable and versatile building block in the arsenal of medicinal chemists and drug development professionals. Its strategic incorporation into peptide-based therapeutics offers a reliable method to enhance proteolytic stability and modulate biological activity through conformational control. The provided protocols and illustrative data underscore the potential of this unnatural amino acid to contribute to the development of next-generation peptide drugs with improved pharmacokinetic profiles and enhanced therapeutic efficacy. As the field of peptide therapeutics continues to expand, the judicious use of building blocks like Boc-D-Abu-OH will be instrumental in unlocking the full potential of this important class of drugs.
References
- 1. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-tert-butyloxycarbonyl (Boc) deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Boc deprotection?
Incomplete Boc deprotection can stem from several factors, often related to the peptide sequence, reaction conditions, or reagent quality. The primary causes include:
-
Insufficient Acid Strength or Concentration: The acidic reagent, typically trifluoroacetic acid (TFA), may not be concentrated enough to completely remove the Boc group.[1][2] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly slow the reaction.[2][3]
-
Inadequate Reaction Time: The deprotection step may be too short. While a 15-25 minute reaction is standard, challenging sequences or sterically hindered amino acids might require longer exposure to the acid.[4]
-
Steric Hindrance: Amino acids with bulky side chains near the N-terminus can physically block the acid from accessing the Boc group, slowing down the cleavage reaction.[2][5] This is also observed with certain modified residues like N(alpha)-tert-butyloxycarbonyl-N(pi)-benzyloxymethylhistidine [Boc-His(pi-Bom)].[5][6]
-
Peptide Aggregation and Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate. This can prevent the deprotection reagents from efficiently reaching the N-terminus.
-
Poor Resin Swelling: If the solid support does not swell properly in the reaction solvent, the acid cannot effectively penetrate the resin beads to access all the peptide chains.[2][5] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), potentially leading to lower purity.[2]
-
Reagent Quality: Degradation of TFA due to improper storage can reduce its effectiveness.[2] The presence of water can also decrease its effective acidity.
Q2: How can I detect incomplete Boc deprotection?
Several analytical methods can be used to identify incomplete deprotection:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin after the deprotection and neutralization steps. A blue or purple color indicates the presence of free primary amines, signifying successful deprotection. A yellow or faint color suggests that the Boc group is still attached, indicating incomplete deprotection.[7]
-
Trinitrobenzene Sulfonic Acid (TNBS) Test: Similar to the Kaiser test, the TNBS test is a colorimetric assay for primary amines. It is highly sensitive and reacts with free amino groups to produce a colored derivative that can be measured spectrophotometrically.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample of the peptide can reveal the presence of deletion sequences (peptides missing one or more amino acids) or the Boc-protected starting material.[1][2] Incomplete deprotection at a particular cycle will lead to a peptide that is shorter than the target peptide.
-
Mass Spectrometry (MS): LC-MS analysis of the crude peptide product can identify peptides with incorrect masses corresponding to deletion sequences, which are a direct consequence of failed deprotection at one or more steps.[3]
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively monitor the disappearance of the less polar Boc-protected starting material and the appearance of the more polar deprotected product.[2][3]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: For solution-phase synthesis or after cleavage from the resin, ¹H NMR can provide definitive evidence of deprotection by showing the disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4-1.5 ppm.[3]
Q3: What should I do if I suspect incomplete Boc deprotection?
If you observe signs of incomplete deprotection, consider the following troubleshooting steps:
-
Repeat the Deprotection Step: The simplest solution is to repeat the deprotection step with fresh reagent.
-
Extend the Reaction Time: Increase the duration of the TFA treatment, for example, from 30 minutes to 1-2 hours.[2]
-
Increase Acid Concentration: While 50% TFA in DCM is standard, increasing the concentration to 55% or even using neat TFA (with caution regarding resin swelling) may be necessary for difficult sequences.[2][4]
-
Improve Resin Swelling: Ensure the resin is adequately swollen before the deprotection step. Pre-washing the resin with the deprotection solvent for 1-2 minutes can be beneficial.[1]
-
Use a Stronger Deprotection Reagent: For particularly stubborn Boc groups, switching to a stronger acidic system like 4M HCl in dioxane may be effective.[2][10]
-
Incorporate Chaotropic Agents: In cases of peptide aggregation, adding chaotropic agents can help disrupt secondary structures and improve reagent accessibility.
Quantitative Data Summary
The following tables summarize typical reaction conditions and potential outcomes for Boc deprotection and its detection.
Table 1: Boc Deprotection Conditions
| Parameter | Standard Condition | Modified Condition for Difficult Sequences | Reference |
| Deprotection Reagent | 50% TFA in DCM | 55% TFA in DCM or 4M HCl in dioxane | [2][4] |
| Reaction Time | 15–30 minutes | 1–2 hours | [1][2] |
| Temperature | Room Temperature | 40°C (with caution) | [2] |
| Pre-wash | Optional | 1-2 minutes with deprotection solution | [1] |
Table 2: Detection Method Comparison
| Method | Type | Information Provided | Key Indication of Incomplete Deprotection | Reference |
| Kaiser Test | Qualitative | Presence of free primary amines | Yellow/no color change | [7] |
| TNBS Test | Quantitative/Qualitative | Amount of free primary amines | Low absorbance reading | [8] |
| HPLC | Quantitative | Purity and presence of deletion sequences | Peaks corresponding to shorter peptides | [1] |
| Mass Spectrometry | Quantitative | Molecular weight of peptide products | Masses corresponding to deletion sequences | [3] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in SPPS
This protocol outlines the general procedure for removing the Nα-Boc group from a peptide-resin.
Reagents:
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Washing Solvent: Dichloromethane (DCM).
-
Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DCM.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1]
-
Pre-wash: Drain the DCM and pre-wash the resin with the deprotection solution for 1-2 minutes.[1]
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution to the resin. Agitate gently for 20-30 minutes at room temperature.[1]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Add the neutralization solution to the resin and agitate for 1-2 minutes. Repeat this step.
-
Final Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: Kaiser (Ninhydrin) Test
This qualitative test detects the presence of free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of the peptide-resin (a few beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Deprotection Complete): Deep blue/purple beads and solution.
-
Negative Result (Incomplete Deprotection): Yellow or colorless beads and solution.
-
Protocol 3: TNBS Test for Primary Amines
This protocol provides a sensitive method for detecting primary amines.
Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) in Reaction Buffer (prepare fresh).[8]
-
10% (w/v) Sodium Dodecyl Sulfate (SDS).
-
1 N Hydrochloric Acid (HCl).
Procedure:
-
Place a small sample of the peptide-resin in a test tube.
-
Add 0.5 mL of the Reaction Buffer.
-
Add 0.25 mL of the 0.01% TNBSA solution and mix well.[8]
-
Incubate at 37°C for 2 hours.[8]
-
Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[8]
-
Observe the color. A yellow-orange color indicates the presence of primary amines. The absorbance can be measured at 335 nm for quantitative analysis.[8]
Protocol 4: HPLC Analysis of Crude Peptide
This protocol is for analyzing the purity of the synthesized peptide after cleavage from the resin.
Materials:
-
Reversed-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Cleavage cocktail (e.g., TFA/TIS/H₂O/DODT).
Procedure:
-
Take a small sample of the dried peptide-resin.
-
Treat with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in Mobile Phase A or a suitable solvent.
-
Inject the sample into the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
Analyze the chromatogram for the main product peak and any impurity peaks. Deletion sequences will typically elute earlier than the full-length peptide.
Visualizations
Caption: Standard workflow for Boc deprotection in Solid-Phase Peptide Synthesis.
Caption: Common causes leading to incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Coupling Efficiency of Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?
Low coupling yields in peptide synthesis involving sterically hindered amino acids are often a result of several factors:
-
Steric Hindrance: The bulky nature of the amino acid side chains or N-methyl groups can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]
-
Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1] This is a significant challenge when coupling N-methylated amino acids.[3]
-
Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by preventing reagent access.[1]
-
Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and EDC often result in low yields when used for hindered systems.[1][4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are crucial and may need to be optimized for challenging couplings.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
For sterically hindered amino acids, more potent coupling reagents are generally required. Onium salt-based reagents are often the preferred choice.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][5] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation uronium salt with coupling efficiencies comparable to HATU, but with the added benefits of being less hazardous and having better solubility.[1][6]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[1][7] PyAOP, the aza-derivative of PyBOP, often demonstrates higher coupling yields.[1] Phosphonium reagents are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation.[1]
-
Acyl Fluorides: The in-situ generation of amino acid fluorides using reagents like TFFH is particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).[1][4][8]
Q3: How can racemization be minimized during the coupling of hindered amino acids?
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern that can lead to hard-to-separate diastereomeric impurities.[1] To minimize racemization:
-
Use Additives: Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1]
-
Choose the Right Base: The use of a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger, more hindered base like DIPEA, can reduce racemization.[1]
-
Select Appropriate Coupling Reagents: Some coupling reagents are inherently less prone to causing racemization. Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1] If heating is necessary to drive the coupling to completion, the reaction time should be optimized to be as short as possible.[1]
Q4: Can the choice of solvent impact coupling efficiency?
Yes, the solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[4] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Q5: Are there any other strategies to improve the coupling of difficult sequences?
Beyond the choice of reagents and solvents, several other strategies can be employed:
-
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can help overcome the activation energy barrier in difficult couplings, leading to faster reaction times and higher yields.[1][4]
-
Introduction of Backbone-Disrupting Groups: Incorporating pseudoprolines or Hmb/Dmb-protected amino acids can disrupt the secondary structures that lead to aggregation, thereby improving coupling efficiency.[1]
-
Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can help drive the reaction to completion.[7]
-
Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to several hours or even overnight can be beneficial for slow reactions.[4][7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling (positive ninhydrin or bromophenol blue test) | Steric Hindrance | 1. Switch to a more potent coupling reagent: Use onium salt-based reagents like HATU, HCTU, or COMU. For extremely hindered residues like Aib, consider using an acyl fluoride-forming reagent like TFFH.[1][4][7] 2. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[7] 3. Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 2-24 hours).[1][7] 4. Increase reaction temperature: Utilize microwave-assisted synthesis or gentle heating to overcome the activation energy barrier.[1][4] |
| Peptide Aggregation | 1. Change the solvent: Switch to a more disruptive solvent like NMP or a mixture of DMF/DCM.[1][4] 2. Incorporate backbone-disrupting elements: Introduce pseudoprolines or Dmb/Hmb-protected amino acids at strategic locations within the sequence.[1] | |
| Incomplete N-terminal deprotection | Ensure complete removal of the Fmoc protecting group before the coupling step.[1] | |
| Presence of diastereomeric impurities (indicating racemization) | Over-activation of the carboxylic acid | Reduce the pre-activation time before adding the amine component.[1] |
| Use of a strong base | Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1] | |
| Inappropriate coupling reagent/additive combination | 1. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] 2. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[1] | |
| Prolonged reaction at elevated temperature | If using heat, optimize for the shortest time necessary to achieve a good yield.[1] |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| Carbodiimides (DCC, DIC, EDC) | O-acylisourea | Low to Moderate | Often insufficient for sterically demanding couplings; typically used with additives like HOBt or Oxyma Pure to reduce racemization.[1][4][8] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[4] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[4] |
| HATU/PyAOP | OAt ester | Very High | Considered among the most effective reagents for difficult couplings, including N-methylated amino acids.[1][4][9] |
| COMU | Oxyma ester | Very High | Comparable in efficiency to HATU, with improved safety and solubility profiles.[1][6] |
| TFFH | Acyl fluoride | Very High | Particularly effective for α,α-disubstituted amino acids like Aib.[1][4][8] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
First Coupling - Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4] Allow the pre-activation to proceed for 1-5 minutes.[4]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.[4]
-
Washing: Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.[4]
-
Final Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive, indicating incomplete coupling, a third coupling may be necessary for extremely difficult cases.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[4]
-
Activation: Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]
-
Monitoring: Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]
Visualizations
Caption: A troubleshooting workflow for low coupling efficiency.
Caption: An experimental workflow for coupling using HATU.
References
Technical Support Center: Preventing Racemization of Boc-Amino Acids During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Boc-protected amino acids during coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?
A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, resulting in a mixture of L- and D-enantiomers.[1] In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence of L-amino acids. The presence of D-amino acids can lead to a final peptide product with reduced or no biological activity, and these diastereomeric impurities can be very difficult to remove during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during coupling?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. Subsequent nucleophilic attack by the amino group of the incoming amino acid on the achiral oxazolone intermediate can result in both the desired L-L peptide and the undesired D-L diastereomer.[1][2]
Q3: Are all Boc-protected amino acids equally susceptible to racemization?
A3: No, some amino acids are more prone to racemization than others. Histidine (His) and Cysteine (Cys) are particularly susceptible.[3] For Histidine, the imidazole side chain can catalyze the racemization process. For Cysteine, the choice of side-chain protecting groups and coupling conditions must be carefully considered to minimize racemization. Other residues that can be sensitive to racemization include Phenylalanine (Phe) and Aspartic acid (Asp).[1]
Q4: How do different types of coupling reagents influence the level of racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their performance is greatly improved by the use of additives.[2][4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are generally very efficient and lead to less racemization than carbodiimides alone because they form less reactive intermediates. PyBOP is a safer alternative to BOP, which produces the toxic byproduct HMPA.[1][2][5]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are among the most popular and efficient coupling reagents, generally providing fast coupling rates with low levels of racemization.[4] HATU is often preferred over HBTU as it reacts faster and further minimizes epimerization.
Q5: What is the role of additives like HOBt and HOAt in suppressing racemization?
A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are used as racemization suppressants.[2][3][6] When used with a coupling reagent like a carbodiimide, they form an active ester intermediate (OBt or OAt ester). These esters are more stable and less reactive than the initial activated species (like the O-acylisourea from DCC/DIC), yet still reactive enough to couple efficiently with the amine component. This strategy shortens the lifetime of the highly reactive intermediate, thereby reducing the opportunity for oxazolone formation and subsequent racemization.[6] HOAt is generally considered more effective at suppressing racemization than HOBt.[6]
Q6: How can I detect and quantify the extent of racemization in my synthesized peptide?
A6: Detecting and quantifying racemization typically involves hydrolyzing the final peptide back into its constituent amino acids and then analyzing the enantiomeric ratio. Common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method can directly separate the D- and L-enantiomers of the amino acids.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column: This is another powerful technique for separating and quantifying amino acid enantiomers.[8][9][10]
-
Indirect HPLC analysis: This involves derivatizing the amino acid mixture with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column.[7]
Troubleshooting Guide
Issue: High levels of racemization detected in the final peptide product.
This is a critical issue that can often be traced back to the coupling conditions. Follow this step-by-step guide to troubleshoot and resolve the problem.
Caption: Troubleshooting workflow for high racemization.
Data Presentation: Quantitative Comparison of Coupling Reagents
The selection of the coupling reagent and additives has a significant impact on the extent of racemization. The following tables provide a summary of quantitative data on the percentage of D-isomer formation for different coupling conditions.
Table 1: Racemization of Boc-Amino Acids with Various Coupling Reagents
| Boc-Amino Acid | Coupling Reagent/Additive | Base | Solvent | % D-Isomer (Epimerization) | Reference |
| Boc-Leu-Phe-OH | DCC | - | DMF | 14.3% | [6] |
| Boc-Leu-Phe-OH | DCC/HOBt | - | DMF | < 1% | [6] |
| Z-Gly-Phe-OH | DCC | - | CH₂Cl₂ (RT) | 12% | [6] |
| Z-Gly-Phe-OH | DCC | - | CH₂Cl₂ (-5°C) | 0.5% | [6] |
| Boc-Phe-OH | PyBOP | DIEA | DCM | ~2-5% (Young's Test) | [5] |
Note: Data for Boc-amino acids is less abundant in direct comparative studies than for Fmoc-amino acids. The principles of racemization suppression are, however, largely transferable.
Table 2: Racemization of Racemization-Prone Fmoc-Amino Acids (for comparison)
| Fmoc-Amino Acid | Coupling Reagent/Additive | Base | Solvent | % D-Isomer (Epimerization) |
| Fmoc-His(Trt)-OH | HBTU/HOBt | DIPEA | DMF | 2.49% |
| Fmoc-His(Trt)-OH | DIC/HONB | - | NBP/EtOAc | 0.3% |
| Fmoc-His(Trt)-OH | DEPBT/HOBt | DIPEA | DMF/Toluene | 0.94% |
| Fmoc-Cys(Trt)-OH | HATU | NMM | DMF | >10% |
| Fmoc-Cys(Trt)-OH | DIC/Oxyma | - | DMF | <1% |
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for adding a Boc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin-bound peptide with a free amine in an appropriate solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Deprotection: Remove the N-terminal Boc group using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base such as Diisopropylethylamine (DIPEA) in DCM or DMF (e.g., 5-10% v/v).
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess base and salts.
-
Coupling: a. In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add this solution to the resin. c. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry. d. Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Analysis of Amino Acid Enantiomers by Chiral GC-MS
This protocol outlines the general steps for determining the extent of racemization in a synthesized peptide.
-
Peptide Hydrolysis: a. Place a small amount of the purified peptide into a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.
-
Derivatization: a. The dried amino acid hydrolysate is derivatized to make the amino acids volatile for GC analysis. A common method is esterification followed by acylation (e.g., forming N(O,S)-pentafluoropropionyl amino acid propyl esters).
-
GC-MS Analysis: a. Inject the derivatized sample onto a chiral capillary column (e.g., Chirasil-Val). b. Use a suitable temperature program to separate the amino acid derivatives. c. The mass spectrometer is used to identify and quantify the peaks corresponding to the D- and L-enantiomers of each amino acid.
-
Quantification: a. Calculate the percentage of the D-enantiomer for each amino acid using the peak areas from the chromatogram: % D-isomer = [Area(D) / (Area(D) + Area(L))] x 100
Mandatory Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Experimental workflow for a Boc-SPPS cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxazolone Formation in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize oxazolone formation, a critical side reaction that can lead to loss of chiral purity in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is oxazolone formation and why is it a problem in peptide synthesis?
A1: An oxazolone, specifically a 5(4H)-oxazolone, is a five-membered heterocyclic intermediate that can form during the activation of the C-terminal amino acid of a peptide or an N-protected amino acid. Its formation is a significant issue because the proton at the C4 position is acidic and can be easily removed by a base. This leads to a loss of chirality (racemization or epimerization) at the α-carbon of the amino acid residue. The resulting diastereomeric impurities can be difficult to separate from the target peptide and may alter its biological activity.
Q2: Which amino acids are most susceptible to oxazolone formation and racemization?
A2: Amino acids with electron-withdrawing groups in their side chains are more prone to racemization. Histidine, with its basic imidazole side chain, and cysteine derivatives are particularly susceptible. Phenylglycine and methionine also have a higher potential for racemization.
Q3: How do coupling reagent additives like HOBt and HOAt help prevent oxazolone formation?
A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated carboxylic acid to form an active ester intermediate. This intermediate is more reactive towards the incoming amine than it is towards intramolecular cyclization to form the oxazolone. In the case of HOAt, the nitrogen atom in the azabenzotriazole ring is thought to create a hydrogen bond that shields the N-proton, further suppressing oxazolone formation.
Q4: What is Oxyma Pure® and how does it compare to HOBt and HOAt?
A4: Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) is a non-explosive and effective alternative to HOBt and HOAt for suppressing racemization.[1][2] It offers high coupling rates with low racemization when used in combination with carbodiimides like DIC.[2]
Q5: Can the choice of N-terminal protecting group influence oxazolone formation?
A5: Yes, the N-terminal protecting group plays a crucial role. Urethane-based protecting groups like Fmoc and Boc are effective at reducing the rate of epimerization.[3] This is a key reason for their widespread use in solid-phase peptide synthesis (SPPS).
Q6: What reaction conditions favor oxazolone formation?
A6: Several factors can promote the formation of oxazolones:
-
Strong activation of the carboxylic acid group.
-
Use of strong bases.
-
Elevated temperatures.
-
Prolonged reaction times.
-
Absence of racemization-suppressing additives when using carbodiimides.
Troubleshooting Guides
Problem 1: My final peptide product shows a significant peak with the same mass as the desired peptide but a different retention time in HPLC.
-
Possible Cause: This is likely an epimer of your target peptide, which has formed due to racemization via an oxazolone intermediate. Epimers often have very similar physical characteristics to the desired product, making them difficult to purify.
-
Solutions:
-
Analytical Verification: Use chiral chromatography or NMR spectroscopy with chiral shift reagents to confirm the presence of diastereomers.
-
Optimize Coupling Conditions:
-
Coupling Reagents and Additives: Switch to a coupling reagent known for low racemization, such as HATU in combination with HOAt, or use DIC with Oxyma Pure®.[1][2] Avoid using carbodiimides like DCC or DIC without an additive.[4]
-
Base Selection: Use a weaker tertiary base like N-methylmorpholine (NMM) or collidine instead of stronger bases such as diisopropylethylamine (DIPEA), especially for sensitive amino acids.[2]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature) to reduce the rate of oxazolone formation.[4]
-
Reaction Time: Avoid prolonged coupling times, as this increases the likelihood of oxazolone formation.[4] Monitor the reaction closely and stop it once complete.
-
-
Problem 2: I am observing low coupling efficiency, especially with sterically hindered or N-methylated amino acids.
-
Possible Cause: Steric hindrance can slow down the desired peptide bond formation, allowing more time for the competing oxazolone formation pathway to occur.
-
Solutions:
-
High-Activity Coupling Reagents: For difficult couplings, use highly active reagents like HATU, HCTU, or PyAOP.[4] PyAOP is particularly effective for coupling N-methyl amino acids.[4]
-
Microwave-Assisted Synthesis: Microwave heating can accelerate coupling reactions, potentially reducing the time available for side reactions like oxazolone formation.[4]
-
Double Coupling: For particularly difficult residues, performing the coupling step twice can improve the yield of the desired peptide.
-
Data Presentation
Table 1: Qualitative Comparison of Epimerization Risk with Different Coupling Systems
| Coupling Reagent | Additive | Base | Solvent | Epimerization Risk |
| HATU | HOAt | NMM | DMF | Low |
| HBTU | HOBt | DIPEA | DMF | Moderate |
| DCC | None | - | DCM | High |
| DCC | HOBt | - | DCM | Low |
| PyBOP | None | DIPEA | DMF | Moderate to High |
Note: This table provides a general guide. Actual epimerization rates are sequence- and condition-dependent.[4]
Table 2: Quantitative Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) |
| HBTU | 1.5 - 5.0% |
| HATU | 0.5 - 2.0% |
| HCTU | 1.0 - 4.0% |
| TBTU | 2.0 - 6.0% |
| PyBOP | 1.0 - 3.5% |
| COMU | < 1.0% |
| DIC/HOBt | 0.5 - 2.5% |
Note: The data presented is a synthesis of typical results from comparative studies. The extent of racemization is highly dependent on the specific amino acid sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Peptide Coupling with HATU/HOAt to Minimize Oxazolone Formation
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling: Add N-methylmorpholine (NMM) (6 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.
-
Washing: Once the reaction is complete, wash the resin with DMF (5 times) to remove excess reagents and byproducts.
Protocol 2: Peptide Coupling using DIC/Oxyma Pure
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
Pre-activation (in a separate vessel):
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Use the Kaiser test to check for reaction completion.
-
Washing: After the reaction is complete, wash the resin with DMF (5 times) to remove any remaining reagents and byproducts.
Visualizations
Caption: Mechanism of oxazolone formation and epimerization.
Caption: Troubleshooting workflow for epimerization.
Caption: Logic for selecting a coupling reagent.
References
Technical Support Center: Troubleshooting Peptide Aggregation in Boc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during Boc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of Boc-SPPS?
A1: During solid-phase peptide synthesis, peptide aggregation is the self-association of growing peptide chains attached to the insoluble resin support.[1] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the creation of secondary structures like β-sheets.[1][2] This aggregation can make the N-terminus of the peptide chain inaccessible to reagents, resulting in incomplete or failed coupling and deprotection steps.[1][2][3]
Q2: What are the common signs of on-resin peptide aggregation?
A2: Several indicators suggest that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2][4][5] This is a primary indicator of aggregation.
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) or TNBS test after a coupling step, indicating the presence of unreacted free amines.[1][2] Similarly, the removal of the N-terminal Boc protecting group may be slow or incomplete.[1]
-
Physical Clumping: In severe cases, the resin may become sticky and clump together.[6]
-
Low Yield and Purity: A significant decrease in the expected yield of the final cleaved peptide and the presence of deletion or truncated sequences in HPLC or mass spectrometry analysis are strong indicators of aggregation-related problems.[1][6]
Q3: Which types of peptide sequences are most prone to aggregation?
A3: Certain sequences, often termed "difficult sequences," are particularly susceptible to aggregation.[1][3] These typically include:
-
Peptides with a high content of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Alanine (Ala), and Phenylalanine (Phe).[1][2][3]
-
Sequences containing β-branched amino acids.[1]
-
Peptides capable of forming stable secondary structures through hydrogen bonding, with residues like Glutamine (Gln), Serine (Ser), and Threonine (Thr).[2]
-
Aggregation is generally not expected before the fifth or sixth residue and is less likely after the twenty-first residue.[2][4]
Q4: Can I predict if my peptide sequence will aggregate?
A4: While it is difficult to predict aggregation with complete certainty from sequence data alone, some patterns are known.[4] Hydrophobic sequences are more prone to aggregation.[4] There are also online tools and aggregation parameters that can help identify potentially difficult sequences, allowing for proactive adjustments to the synthesis strategy.[7][8][9]
Troubleshooting Guide
Issue 1: Incomplete Coupling or Deprotection
-
Symptoms: Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[1][2] Slow or incomplete removal of the Boc protecting group. Mass spectrometry of the crude product reveals deletion sequences.
-
Recommended Solutions:
-
Switch to in situ Neutralization: This is a highly effective strategy in Boc-SPPS. After TFA treatment for Boc deprotection, the resulting TFA salt of the N-terminal amine is neutralized at the same time as the next activated amino acid is added.[3][10][11] This minimizes the time the peptide-resin is in the neutral, aggregation-prone state.[10]
-
Modify Solvent System: Change the primary solvent to a more polar, hydrogen bond-disrupting one like N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the solvent mixture.[3][4]
-
Incorporate Chaotropic Salts: Add chaotropic salts such as LiCl, NaClO₄, or KSCN to washing and/or coupling steps.[1][4][12][13] These salts disrupt the hydrogen-bonding networks that cause aggregation.
-
Increase Temperature: Performing the coupling reaction at a higher temperature can help disrupt aggregates and improve reaction kinetics.[4][13]
-
Sonication: Applying sonication during coupling can physically break up resin clumps and improve reagent access to the peptide chains.[4]
-
Issue 2: Poor Resin Swelling and Physical Clumping
-
Symptoms: The volume of the resin bed appears to shrink during the synthesis. The resin beads stick together and are difficult to agitate.
-
Recommended Solutions:
-
Change Resin Type: For difficult sequences, switching from standard polystyrene resins to those with better swelling properties, such as polyethylene glycol (PEG)-based resins (e.g., TentaGel), can be beneficial.[1][4]
-
Use a Low-Loading Resin: High loading resins increase the proximity of peptide chains, which can promote aggregation.[1] Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) is recommended for long or aggregation-prone peptides.[1]
-
Solvent Modification: As with incomplete coupling, using solvents like NMP or adding DMSO can improve resin swelling and solvation of the peptide chains.[3][4]
-
Issue 3: Low Yield and Purity of the Final Peptide
-
Symptoms: HPLC analysis of the crude product shows a complex mixture with low purity. Mass spectrometry confirms the presence of multiple truncated or deletion sequences.
-
Recommended Solutions:
-
Perform Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate stages of the synthesis.[1] This allows for early detection of any problems.
-
Incorporate Backbone-Disrupting Elements:
-
Pseudoproline Dipeptides: These are highly effective at disrupting secondary structures.[4][14] They are dipeptides where a Ser or Thr residue is cyclized into an oxazolidine ring, creating a "kink" in the peptide backbone that inhibits hydrogen bonding.[3][14] The native sequence is restored during the final acid cleavage.
-
Backbone Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be installed on the backbone amide nitrogen to physically block hydrogen bond formation.[4] Incorporating an Hmb-protected amino acid every six to seven residues can effectively disrupt aggregation.[4]
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (e.g., Boc-D-Valine)
| Coupling Reagent | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99% | Very Low | Highly efficient for hindered couplings with rapid reaction times.[6] |
| HBTU/DIPEA | 90 - 98% | Low | A reliable and widely used reagent, slightly less reactive than HATU.[6] |
| PyBOP/DIPEA | 90 - 97% | Low | An effective alternative to HBTU.[6] |
| DIC/HOBt | 70 - 90% | Moderate | Can be less effective for highly hindered couplings and may require longer reaction times or double coupling.[6] |
Note: These are representative values and can vary depending on the specific peptide sequence, resin, and reaction conditions.[6]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes. Drain, and repeat with fresh 50% TFA/DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (5x) to remove residual acid.
-
Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes) to neutralize the N-terminal ammonium salt.[6][11]
-
Washing: Wash the resin with DMF (5x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step (double coupling).[6]
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: In Situ Neutralization/Coupling
-
Resin Swelling & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Washing: After the second TFA treatment, wash the resin thoroughly with DMF (5x) to remove TFA.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HATU or HBTU (2.9 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add DIPEA (6 equivalents) to the activated amino acid solution. Immediately add this entire mixture to the peptide-resin (which is still in its TFA salt form).[3][10] Agitate for 1-2 hours. This protocol minimizes the time the free amine is exposed, reducing aggregation.[10]
-
Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.
Protocol 3: Coupling with a Chaotropic Salt (LiCl)
-
Deprotection and Neutralization: Perform steps 1-5 from Protocol 1.
-
Chaotropic Wash (Optional): Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF (2 x 1 minute) to disrupt any pre-existing secondary structures.[1]
-
Coupling:
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test. After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[1] Then wash with DCM.
Visualizations
Caption: A standard workflow for a single cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: A decision-making workflow for troubleshooting peptide aggregation during Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. mesalabs.com [mesalabs.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Choice of Scavengers for tert-Butyl Cation in Boc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) protecting group. The focus is on the appropriate selection and use of scavengers to mitigate side reactions caused by the tert-butyl cation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[1][2][3] This carbocation is formed upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] The electrophilic tert-butyl cation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a mass increase of 56 Da.[3][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[2][3]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylated cysteine residues.[1][3]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][3] They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3]
Q4: How do I choose the right scavenger for my peptide?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide. A scavenger cocktail containing multiple scavengers is often used for broad protection.[1][5] Refer to the tables below for guidance on scavenger selection and common cocktail compositions.
Q5: What are the signs of incomplete Boc deprotection?
A5: Incomplete Boc deprotection can be caused by insufficient acid concentration, short reaction times, or steric hindrance.[1][2] Signs of incomplete deprotection include:
-
A complex mixture of products observed by HPLC or LC-MS.[1]
-
The presence of the starting material in the reaction mixture.[1]
-
In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[1]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, often with a +56 Da mass shift.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1][3]
-
For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1]
-
For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like dimethyl sulfide (DMS) can also help prevent oxidation.[1]
-
For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]
-
Caption: Troubleshooting workflow for unexpected side products.
Issue 2: Incomplete Boc Deprotection.
-
Possible Cause 1: Insufficient acid concentration or reaction time. [1][2]
-
Solution: Increase the concentration of TFA (e.g., from 50% to 95% in DCM). Extend the reaction time and monitor the progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[3]
-
-
Possible Cause 2: Steric hindrance around the Boc-protected amine. [1][2]
-
Solution: A combination of a stronger acid (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be required. It is critical to use an effective scavenger cocktail under these more forceful conditions.[3]
-
-
Possible Cause 3 (Solid-Phase Synthesis): Poor resin swelling.
-
Solution: Ensure the chosen solvent system (e.g., TFA/DCM) promotes good resin swelling. Interestingly, 100% TFA can sometimes cause less swelling than a 55% TFA solution in DCM.
-
Caption: Troubleshooting workflow for incomplete deprotection.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% | Highly effective carbocation scavenger.[3] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% | Another effective silane-based scavenger.[2] |
| Thioanisole | Met, Trp | 5% | Also helps reduce methionine sulfoxide.[2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile; effective at preventing S-alkylation. Has a strong odor. |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Effective for preventing methionine alkylation.[1] |
| Anisole | General, Tyr, Trp | 5% | A general-purpose scavenger. |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine. |
| Water | General | 2.5 - 5% | Acts as a nucleophile to hydrolyze the tert-butyl cation to tert-butanol.[2] |
Table 2: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 85 | 15 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 95% TFA / 2.5% H₂O / 2.5% EDT | 98 | 2 |
| Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) | >99 | <1 |
| Data is illustrative and based on findings from literature. Actual percentages can vary based on the specific peptide sequence and reaction conditions. |
Table 3: Effectiveness of Scavenger Cocktails in Minimizing Methionine Side Reactions
| Peptide Sequence / Residue | Cleavage Cocktail | Reaction Time | % Desired Peptide | % Side Products |
| Ac-Met-Glu-Glu-Pro-Asp-OH | TFA/TIS/H₂O (95:2.5:2.5) | 1 hour | 84.6 | Met(O): 10.2; S-alkylation: 5.2 |
| Ac-Met-Glu-Glu-Pro-Asp-OH | TFA/TIS/H₂O (95:2.5:2.5) | 0.5 hour | - | S-alkylation reduced vs 1 hr |
| Data adapted from a study on methionine-containing peptides.[3] |
Experimental Protocols
Protocol 1: General Boc Deprotection in Solution Phase with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).
-
Scavenger Addition: To the solution, add the selected scavenger or scavenger cocktail. For example, for a tryptophan-containing peptide, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
Protocol 2: Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1][5]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Collect the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the purified peptide under vacuum.
-
Caption: General experimental workflow for solution-phase Boc deprotection.
References
Technical Support Center: Optimizing TFA Concentration for Boc Group Removal
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TFA-mediated Boc deprotection?
The removal of the Boc protecting group with TFA is an acid-catalyzed elimination reaction that proceeds in four main steps[1][2][3]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA[1][3][4].
-
Formation of a tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate[1][2][4].
-
Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide gas[1][2][3].
-
Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt[1][4].
Q2: What is the primary cause of side reactions during Boc deprotection?
The principal cause of side reactions is the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group[5][6][7]. This carbocation is a potent electrophile that can lead to unwanted alkylation of nucleophilic residues within the substrate, such as certain amino acid side chains[5][6][7].
Q3: Which amino acid residues are particularly susceptible to side reactions?
Amino acids with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation[5][6][7].
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt[5][6][7].
-
Cysteine (Cys): The free thiol group is a target for alkylation[5][6][7].
-
Tyrosine (Tyr): The phenolic ring can also be alkylated by the tert-butyl cation[5][6][7].
Q4: How do scavengers prevent the formation of side products?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation[5][6]. They react with the carbocation at a faster rate than the sensitive residues of the substrate, thereby preventing it from causing undesired modifications[5][6].
Q5: What are the signs of incomplete Boc deprotection?
Incomplete deprotection can be identified by a complex mixture of products observed through analytical techniques like HPLC or LC-MS, and the presence of the starting material[6]. In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence[6].
Q6: Can the deprotected amine be trifluoroacetylated by TFA?
Yes, a mass increase of +96 Da after deprotection can indicate trifluoroacetylation of the newly formed amine[8]. To minimize this, ensure the complete removal of residual TFA after the reaction, for example, by co-evaporation with a solvent like toluene[8][9].
Troubleshooting Guide
Issue 1: Incomplete Boc Deprotection
-
Possible Cause: Insufficient acid concentration or equivalents.
-
Solution: Increase the concentration of TFA. Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM)[7][8]. For less sensitive substrates, a higher TFA concentration can help drive the reaction to completion[7]. Alternatively, a stronger acid system like 4M HCl in dioxane can be employed[8].
-
-
Possible Cause: Insufficient reaction time or temperature.
-
Possible Cause: Steric hindrance around the Boc-protected amine.
-
Solution: More forcing conditions, such as a stronger acid, longer reaction time, and potentially elevated temperatures, may be necessary. It is crucial to use an effective scavenger cocktail under these more rigorous conditions[8].
-
-
Possible Cause: Poor resin swelling in solid-phase synthesis.
-
Solution: A solution of 55% TFA in DCM has been shown to result in better resin swelling compared to 100% TFA, potentially leading to higher purity peptides by ensuring more complete deprotection[11].
-
Issue 2: Observation of Unexpected Peaks in HPLC/LC-MS (Side Product Formation)
-
Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. Refer to the tables below for guidance on scavenger selection[6].
-
-
Possible Cause: Degradation of sensitive groups.
-
Solution: If side products are observed, try reducing the reaction time or using milder acidic conditions. For sensitive substrates, conducting the reaction at 0°C can be beneficial[7].
-
Data Presentation
Table 1: Common TFA Reaction Conditions for Boc Deprotection
| % TFA in DCM (v/v) | Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common and generally effective starting point[4]. May require longer reaction times for hindered substrates[12]. |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates[4][7]. |
| 55% | 30 minutes | Room Temperature | Shown to yield higher purity peptides in solid-phase synthesis compared to 100% TFA due to better resin swelling[11]. |
| 100% (Neat) | 5-15 minutes | Room Temperature | Very rapid deprotection, but may increase the risk of side products and can lead to incomplete removal in solid-phase synthesis due to poor resin swelling[4][7][11]. |
Table 2: Common Scavenger Cocktails for TFA Deprotection
| Cocktail Name | Composition (v/v/v) | Target Residues / Use Case |
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for most sequences[8][13]. |
| Simple | TFA / TIS (95:5) | Effective for Trp, Met, and Tyr[8]. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with multiple sensitive residues, including Cys[8]. |
TIS: Triisopropylsilane, EDT: Ethanedithiol
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask[8][14].
-
Cooling (Optional): For sensitive substrates, cool the solution to 0°C in an ice bath[7][8].
-
Reagent Addition: If required, add the appropriate scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v)[8][14]. Slowly add trifluoroacetic acid (TFA) to the stirred solution to the desired final concentration (e.g., 25-50% v/v)[8][14].
-
Reaction: Stir the reaction mixture, allowing it to warm to room temperature if cooled initially. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 30 minutes to 2 hours)[10][12][14].
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA[4][8].
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times)[8][9]. The resulting TFA salt of the deprotected amine can be used directly or neutralized.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases[4]. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo[4].
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Wash: Wash the peptide-resin with DCM to remove any residual solvents from the previous steps[7].
-
Deprotection Cocktail Addition: Add a pre-prepared TFA deprotection cocktail (e.g., 55% TFA in DCM or a scavenger-containing mixture like TFA/H₂O/TIS, 95:2.5:2.5) to the resin[7][11].
-
Agitation: Agitate the mixture at room temperature for the designated time (e.g., 30 minutes for 55% TFA/DCM)[7][11].
-
Filtration: Filter the deprotection solution from the resin.
-
Washes: Wash the resin thoroughly with DCM, followed by isopropanol and then DCM again to remove residual TFA and prepare for the next coupling step.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Boc-D-Abu-OH in Peptide Synthesis
Welcome to the Technical Support Center for the use of Boc-D-Abu-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues encountered during the incorporation of this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using Boc-D-Abu-OH in peptide synthesis?
The main challenges associated with the use of Boc-D-Abu-OH stem from its stereochemistry and structure. As a D-amino acid with a sterically demanding Boc protecting group, it can present difficulties during the coupling reaction, primarily due to steric hindrance. This can lead to incomplete coupling and the formation of deletion sequences. Additionally, like other chiral amino acids, there is a potential for racemization during the activation step.
Q2: Are there any specific side reactions associated with the ethyl side chain of D-2-aminobutyric acid (D-Abu)?
Currently, there is no significant evidence in the literature to suggest that the ethyl side chain of D-Abu is prone to specific side reactions, such as dehydration or cyclization, under standard Boc-SPPS conditions. The primary concerns remain focused on coupling efficiency and maintaining stereochemical integrity.
Q3: How can I detect incomplete coupling of Boc-D-Abu-OH?
Incomplete coupling can be detected using qualitative and quantitative methods. A positive ninhydrin (Kaiser) test, which detects free primary amines on the resin, will show a blue or purple color, indicating that the coupling reaction has not gone to completion. For more detailed analysis, cleavage of a small amount of the peptide-resin followed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can identify the presence of deletion sequences (peptides lacking the D-Abu residue).
Q4: What is racemization and how can it be minimized when using Boc-D-Abu-OH?
Racemization is the conversion of the desired D-enantiomer of 2-aminobutyric acid into a mixture of both D- and L-enantiomers. This can occur during the activation of the carboxylic acid group. To minimize racemization, it is recommended to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). Additionally, using sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine can help reduce the rate of racemization.[1]
Q5: Can the incorporation of Boc-D-Abu-OH lead to peptide aggregation?
Yes, the incorporation of D-amino acids and hydrophobic residues can sometimes influence peptide aggregation. While D-amino acids can disrupt the formation of stable β-sheets that are common with L-amino acids, the hydrophobic nature of the ethyl side chain of D-Abu may contribute to the overall hydrophobicity of the peptide, potentially increasing the risk of aggregation in certain sequences.[2]
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test)
A positive Kaiser test after the coupling step with Boc-D-Abu-OH is a common issue and is primarily attributed to steric hindrance.
Troubleshooting Workflow:
Troubleshooting Workflow for Incomplete Coupling.
Recommended Solutions:
-
Double Coupling: Immediately after the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated Boc-D-Abu-OH.
-
Use a More Potent Coupling Reagent: If double coupling is insufficient, switch from standard carbodiimide reagents like DIC to a more potent uronium/aminium or phosphonium salt-based reagent.
Coupling Reagent Reagent Type Typical Coupling Time for Hindered Amino Acids Relative Efficiency DIC/HOBt Carbodiimide/Additive 60-180 minutes Moderate HBTU Aminium/Uronium Salt 20-60 minutes High HATU Aminium/Uronium Salt 15-45 minutes Very High PyBOP Phosphonium Salt 30-120 minutes High -
Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or, cautiously, increase the temperature to 40-50°C to improve the reaction kinetics.[1]
-
Capping: If incomplete coupling persists, it is advisable to cap the unreacted free amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in the final product.
Issue 2: Suspected Racemization
The presence of diastereomeric impurities in the final peptide, detectable by chiral HPLC, may indicate racemization.
Preventative Measures:
-
Choice of Coupling Additive: Always use an additive like HOBt or HOAt with your coupling reagent. HOAt is often more effective at suppressing racemization.[1]
-
Base Selection: Use a sterically hindered base such as DIEA or 2,4,6-collidine.
-
Temperature Control: Perform the coupling reaction at room temperature or below (e.g., 0°C) to minimize the risk of racemization.[1]
Issue 3: Peptide Aggregation
Difficulty in resin swelling, slow deprotection, and incomplete coupling in subsequent steps after the incorporation of Boc-D-Abu-OH may suggest on-resin aggregation.
Mitigation Strategies:
-
Solvent Choice: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions to disrupt secondary structures.[3]
-
Microwave Synthesis: Employing microwave-assisted peptide synthesis can help to reduce aggregation and improve coupling efficiency.[1]
-
"Difficult Sequence" Protocols: For sequences prone to aggregation, specialized protocols that include the use of pseudoprolines or depsipeptides may be necessary.[4]
Experimental Protocols
Protocol 1: Double Coupling of Boc-D-Abu-OH
This protocol is recommended when a positive Kaiser test is observed after the initial coupling.
References
how to avoid aspartimide formation in Boc SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding aspartimide formation during Boc-solid phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
A1: Aspartimide formation is an intramolecular side reaction that occurs in peptides containing aspartic acid (Asp). In Boc-SPPS, this reaction is predominantly catalyzed by the strong acid, typically hydrogen fluoride (HF), used during the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The backbone amide nitrogen following the Asp residue nucleophilically attacks the side-chain β-carboxyl group, forming a five-membered succinimide ring known as an aspartimide. This intermediate is unstable and can lead to the formation of several impurities, including racemized aspartyl residues and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.
Q2: When is aspartimide formation most likely to occur during Boc-SPPS?
A2: While minimal aspartimide formation may occur during the repetitive acid deprotection steps of the Boc group, the most significant risk is during the final cleavage and deprotection step with strong acids like HF.[1] The highly acidic environment protonates the side-chain ester of the aspartic acid, making it highly susceptible to intramolecular attack by the adjacent backbone amide.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue (the Asp-Xxx motif). The reaction is most prevalent when the Xxx residue is sterically unhindered, allowing for easier approach of the backbone nitrogen to the side-chain carboxyl group.[1] Particularly problematic sequences include:
-
Asp-Gly
-
Asp-Ala
-
Asp-Ser
-
Asp-Asn
The Asp-Gly sequence is notoriously prone to this side reaction due to the lack of steric bulk on the glycine residue.
Q4: What is the primary strategy to prevent aspartimide formation in Boc-SPPS?
A4: The most effective strategy to minimize aspartimide formation in Boc-SPPS is the selection of an appropriate side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly hinder the intramolecular cyclization during HF cleavage. The cyclohexyl (OcHex) ester is a much more robust alternative to the more commonly used benzyl (OBzl) ester for this purpose.[2]
Q5: How can I detect and quantify aspartimide-related impurities?
A5: A combination of analytical techniques is used to detect and quantify aspartimide-related impurities:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary tool for separating the target peptide from impurities. Aspartimide-related byproducts, such as α- and β-peptides, may have slightly different retention times.
-
Mass Spectrometry (MS): Mass spectrometry can identify the presence of the aspartimide intermediate, which will have a mass corresponding to the target peptide minus 18 Da (loss of water). It can also help in identifying the rearranged α- and β-peptides, which are isomeric to the target peptide.
Troubleshooting Guide
Issue: Significant level of a hard-to-separate impurity with the same mass as the target peptide is observed after purification.
-
Possible Cause: This is a classic indicator of the presence of a β-aspartyl peptide impurity, which is an isomer of the target α-aspartyl peptide and often co-elutes or has very similar retention characteristics in RP-HPLC.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aspartimide-related impurities.
Data Presentation
The choice of the side-chain protecting group for aspartic acid and the conditions for the final HF cleavage have a profound impact on the extent of aspartimide formation.
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups in a Model Tetrapeptide (Glu-Asp-Gly-Thr) during HF Cleavage
| Asp Protecting Group | Cleavage Temperature | Rate Constant of Aspartimide Formation (s⁻¹) | Reference |
| Benzyl (OBzl) | 0 °C | 73.6 x 10⁻⁶ | [3] |
| Benzyl (OBzl) | -15 °C | 6.2 x 10⁻⁶ | [3] |
| Cyclohexyl (OcHex) | 0 °C | ~3 times slower than OBzl | [3] |
| Cyclohexyl (OcHex) | -15 °C | ~3 times slower than OBzl | [3] |
As the data indicates, the use of the cyclohexyl ester protecting group significantly reduces the rate of aspartimide formation compared to the benzyl ester.[3] Furthermore, lowering the temperature of the HF cleavage reaction dramatically slows down this side reaction for both protecting groups.[3]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with In Situ Neutralization
This protocol is designed to minimize the time the deprotected N-terminal amine is exposed as a free base, which can help in reducing any potential base-catalyzed side reactions during the synthesis cycles.
-
Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the peptide-resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM to remove residual acid.
-
-
Coupling Reagent Activation:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt). For aspartic acid residues in susceptible sequences, use Boc-Asp(OcHex)-OH .
-
-
In Situ Neutralization and Coupling:
-
Swell the washed, protonated peptide-resin in N,N-dimethylformamide (DMF).
-
Add the pre-activated amino acid solution to the resin, followed immediately by a hindered base such as diisopropylethylamine (DIEA) (2.0-2.2 equivalents).
-
-
Reaction and Monitoring:
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser (ninhydrin) test.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.
-
Protocol 2: Optimized "Low-High" HF Cleavage
This two-step HF cleavage procedure is designed to minimize acid-catalyzed side reactions, including aspartimide formation.
-
"Low HF" Step (Sₙ2 conditions):
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger mixture rich in dimethyl sulfide (DMS), for example, HF:DMS:p-cresol (25:65:10 v/v).
-
Perform the cleavage at 0°C for 2 hours. This step removes most of the benzyl-based protecting groups under milder, Sₙ2-favoring conditions.
-
-
HF Removal:
-
Carefully evaporate the HF and DMS under vacuum at 0°C.
-
-
"High HF" Step (Sₙ1 conditions):
-
Re-charge the reaction vessel with neat, anhydrous HF.
-
Perform the second cleavage step at 0°C to -5°C for 30-60 minutes. This step cleaves the peptide from the resin and removes more resistant protecting groups.
-
-
Peptide Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Mandatory Visualization
Mechanism of Acid-Catalyzed Aspartimide Formation
The following diagram illustrates the chemical pathway leading to aspartimide formation under the strong acidic conditions of HF cleavage.
Caption: Mechanism of acid-catalyzed aspartimide formation in Boc-SPPS.
References
Navigating the Synthesis of Challenging Hydrophobic Peptides with Boc Chemistry: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides rich in hydrophobic residues or with sequences prone to aggregation presents a significant challenge in solid-phase peptide synthesis (SPPS). This technical support center provides a comprehensive guide to troubleshooting and overcoming these difficulties using tert-butyloxycarbonyl (Boc) chemistry, a robust and often advantageous strategy for such "difficult sequences."
Frequently Asked Questions (FAQs)
Q1: Why is Boc chemistry often preferred for synthesizing hydrophobic peptides?
A1: Boc chemistry can be advantageous for hydrophobic and aggregation-prone sequences. The repetitive trifluoroacetic acid (TFA) deprotection steps in Boc-SPPS protonate the N-terminus of the growing peptide chain. This positive charge helps to disrupt intermolecular hydrogen bonding, which is a primary driver of peptide aggregation, thereby improving solvation and the accessibility of the N-terminus for the next coupling reaction.[1][2]
Q2: What are the common signs of on-resin aggregation during peptide synthesis?
A2: Several indicators may suggest that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or incomplete reactions: A positive Kaiser test (ninhydrin test) after a coupling step indicates the presence of unreacted free amines. Similarly, Boc group removal may be sluggish.
-
Physical clumping: The resin may become sticky and clump together, impeding proper mixing and washing.
-
Low yield of the final product: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation-related problems.
Q3: Which types of peptide sequences are most susceptible to aggregation?
A3: Sequences rich in hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Alanine (Ala) are particularly prone to aggregation. Additionally, sequences containing β-branched amino acids and those capable of forming stable secondary structures like β-sheets can be problematic.
Troubleshooting Guide: Addressing Synthesis Failures
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of difficult or hydrophobic peptides using Boc chemistry.
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after coupling (incomplete coupling) | 1. Peptide Aggregation: The growing peptide chains are self-associating, blocking access to the N-terminus. 2. Steric Hindrance: Bulky amino acids at the N-terminus or in the coupling amino acid are preventing efficient reaction. 3. Inefficient Activation: The coupling reagent is not effectively activating the incoming amino acid. | 1. Employ Chaotropic Salts: Add LiCl or KSCN to the coupling reaction to disrupt hydrogen bonds. 2. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-60°C). 3. Use a "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) can improve solvation.[3] 4. Switch Coupling Reagent: Use a more potent activating agent like HATU or PyBOP. 5. Double Couple: Repeat the coupling step with fresh reagents. |
| Incomplete Boc Deprotection | 1. Peptide Aggregation: Similar to incomplete coupling, aggregation can hinder TFA access. 2. Insufficient Deprotection Time/TFA Concentration: The standard conditions are not sufficient for complete removal. | 1. Increase Deprotection Time: Extend the TFA treatment time. 2. Use 100% TFA: For particularly difficult sequences, neat TFA can be more effective.[4][5] 3. Introduce a Chaotropic Salt Wash: Wash the resin with a LiCl/DMF solution prior to deprotection. |
| Low Crude Peptide Yield and/or Purity | 1. Cumulative effect of incomplete coupling and deprotection. 2. Side reactions due to prolonged reaction times or harsh conditions. | 1. Implement In Situ Neutralization: This technique minimizes the time the deprotected amine is in a neutral state, reducing aggregation.[4][5][6] 2. Optimize Resin Loading: Use a resin with a lower substitution level for long or difficult sequences. 3. Consider Backbone Protection: Incorporate pseudoprolines or other backbone-modifying strategies to disrupt secondary structure formation. |
| Poor Solubility of the Cleaved Peptide | Inherent hydrophobicity of the peptide sequence. | 1. Test different cleavage cocktails and scavengers. 2. Use solubilizing agents during purification: Add organic acids (e.g., formic acid) or chaotropic agents to the HPLC mobile phase. |
Data Presentation: Efficacy of Different Strategies
While exact yields are highly sequence-dependent, the following tables provide an overview of the expected improvements with various strategies based on literature reports.
Table 1: Impact of Solvent on Coupling Yield for a Hydrophobic Peptide
| Solvent | Coupling Yield | Reference |
| DMF | 4% | |
| 80% NMP/DMSO | 12% |
Table 2: Comparison of Standard vs. In Situ Neutralization for Difficult Sequences
| Method | Key Advantages | Expected Outcome | Reference |
| Standard Neutralization | Traditional, well-established. | Prone to aggregation with difficult sequences, leading to lower yield and purity. | [6] |
| In Situ Neutralization | Reduced cycle time, minimizes aggregation. | Significant increase in the efficiency of chain assembly, higher yield and purity.[4][5][6] | [4][5][6] |
Table 3: Qualitative Comparison of Common Coupling Reagents for Difficult Sequences
| Coupling Reagent | Relative Reactivity | Notes |
| HBTU | High | Effective for most couplings, but may be less efficient for sterically hindered amino acids. |
| HATU | Very High | Generally considered one of the most efficient reagents, especially for difficult couplings and suppressing racemization. |
| PyBOP | Very High | Another highly effective reagent, particularly for hindered couplings. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield or MBHA) in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-25 minutes.
-
Wash with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash with DCM (5x).
-
-
Amino Acid Coupling (HBTU/HOBt):
-
In a separate vessel, dissolve Boc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution for pre-activation (2-5 minutes).
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: In Situ Neutralization Coupling
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve Boc-amino acid (3 eq.) and a coupling agent (e.g., HBTU, 3 eq.) in DMF.
-
Add this solution to the TFA salt of the peptide-resin.
-
Add DIEA (7 eq.) to the reaction vessel.
-
Shake for 10-60 minutes.
-
Monitor the coupling with the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling with Chaotropic Salts
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Chaotropic Salt Wash (Optional): Wash the resin with a 0.4 M solution of LiCl in DMF.
-
Coupling:
-
Perform the amino acid activation as described in Protocol 1, Step 4.
-
Add the activated amino acid solution to the resin.
-
Add a solution of 0.4 M LiCl in DMF to the reaction vessel to ensure the resin is well-suspended.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF to remove the chaotropic salt, followed by DCM washes.
Protocol 4: High-Temperature Coupling
-
Resin Swelling, Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
Perform the amino acid activation as described in Protocol 1, Step 4.
-
Add the activated amino acid solution to the resin.
-
Heat the reaction vessel to the desired temperature (e.g., 50-60°C) and maintain for the duration of the coupling (typically 1-2 hours).
-
-
Washing: Allow the reaction vessel to cool to room temperature before proceeding with the washing steps as in Protocol 1, Step 5.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Purity Analysis of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of chiral building blocks such as (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-D-Abu-OH) is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired (S)-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for the determination of enantiomeric purity. This guide provides a comparative overview of common chiral HPLC methods and other analytical techniques for this purpose, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for Chiral Purity
Chiral HPLC is a robust and widely adopted technique for the direct analysis of the enantiomeric purity of N-protected amino acids. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for this class of compounds. Alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC) offer different advantages in terms of speed, sensitivity, or sample consumption, but may require derivatization or more specialized instrumentation.
Quantitative Data Summary
| Method | Chiral Selector/Column | Mobile Phase/Carrier Gas | Detection | Reported Resolution (Rs) | Analysis Time (approx.) | Key Advantages | Key Disadvantages |
| Chiral HPLC (Normal Phase) | Chiralcel® OD-H (Cellulose-based) | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)[1] | UV @ 220 nm | > 2.0 (for Boc-Phg-OH)[1] | < 15 min | Broad applicability, good resolution. | Use of non-polar organic solvents. |
| Chiral HPLC (Reversed Phase) | CHIROBIOTIC® T (Teicoplanin-based) | 20 mM Ammonium Acetate in Methanol/Water (90:10, v/v), pH 6.0[2] | UV @ 230 nm | Baseline resolution (for Boc-Ala-OBn)[2] | < 20 min | Aqueous mobile phases, MS-compatible. | Method development can be complex. |
| Chiral HPLC (Polar Organic) | CHIROBIOTIC® T | Methanol with 0.1% TFA | UV @ 220 nm | > 1.5 (General for Boc-amino acids)[3] | Variable | Good for polar analytes, MS-compatible. | May require specific column conditioning. |
| Chiral GC-MS | Chirasil-L-Val Capillary Column | Helium | MS | Baseline separation (for derivatized amino acids)[2] | ~ 30 min | High sensitivity and specificity. | Requires derivatization, risk of racemization.[4] |
| Chiral CE | β-cyclodextrin (in background electrolyte) | Phosphate buffer with chiral selector | UV @ 214 nm | High efficiency separation[2] | < 20 min | Low sample consumption, high efficiency. | Lower concentration sensitivity than HPLC. |
| Chiral SFC | Polysaccharide-based CSPs | CO2 with co-solvent (e.g., Methanol) | UV/MS | Can be > 1.5 | < 10 min | Fast separations, reduced solvent usage.[5] | Requires specialized instrumentation. |
Experimental Protocols
Method 1: Chiral HPLC - Normal Phase
This protocol is based on a general method for the separation of N-protected amino acids using a polysaccharide-based CSP.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-2-aminobutanoic acid at the same concentration to determine the elution order of the enantiomers.
Method 2: Chiral HPLC - Reversed Phase
This protocol is adapted from a method for the chiral separation of Boc-protected amino acid esters using a macrocyclic glycopeptide-based CSP.[2]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP.
-
Mobile Phase: 20 mM Ammonium Acetate in Methanol/Water (90:10, v/v), adjusted to pH 6.0 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Prepare a racemic standard of Boc-DL-2-aminobutanoic acid at the same concentration to confirm the elution order.
Experimental Workflows
References
A Head-to-Head Comparison: Boc-SPPS vs. Fmoc-SPPS for the Synthesis of Specific Peptides
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is the cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The two dominant strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistries, each offer a unique set of advantages and disadvantages. The choice between them is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing a specific peptide. This guide provides an objective, data-driven comparison of these two methodologies, with a focus on their performance in the synthesis of challenging peptide sequences.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc-SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1]
Boc-SPPS: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]
Fmoc-SPPS: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA. This true orthogonality is a key advantage of the Fmoc approach.[1]
At a Glance: Key Differences
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[2] | Mild base (e.g., 20% piperidine in DMF)[2] |
| Side-Chain Protection | Acid-labile (benzyl-based)[2] | Acid-labile (tert-butyl based)[2] |
| Final Cleavage Reagent | Very strong acid (e.g., HF, TFMSA)[2] | Strong acid (e.g., TFA)[2] |
| Orthogonality | Partial (relies on graded acid lability)[2] | High degree of orthogonality[] |
| Automation | Less amenable due to corrosive reagents | Readily automated[4] |
| Safety | Requires specialized equipment for HF handling | Avoids the use of highly corrosive HF[5] |
Performance Comparison for Specific Peptides
The true test of a synthesis strategy comes with "difficult" sequences, which are often prone to aggregation, aspartimide formation, or racemization.
Aggregation-Prone Peptides (e.g., Amyloid Beta)
Peptide aggregation during SPPS is a major obstacle that can lead to incomplete reactions and low yields. For hydrophobic peptides that are prone to aggregation, the Boc strategy is often favored.[6] The acidic deprotection step protonates the N-terminus of the peptide chain, which can disrupt the intermolecular hydrogen bonding that causes aggregation.[2][7] This increased solvation can lead to higher coupling efficiency.[7]
The synthesis of the Amyloid Beta (Aβ) peptide, particularly the Aβ(1-42) fragment, is notoriously challenging due to its high propensity for aggregation.[2] While direct side-by-side comparisons are limited, available data suggests that modifications to the standard Fmoc protocol are often necessary to achieve acceptable yields for Aβ(1-42).
Table 1: Synthesis of Amyloid Beta (Aβ1-42) Peptide
| Strategy & Conditions | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS (Standard) | 33% | Not Reported | [8] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [8] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [9] |
| Boc/Bzl SPPS | Not directly comparable (fragment condensation) | Not Reported | [2] |
The Boc strategy, with its aggregation-disrupting acidic deprotection, remains a strong alternative for such sequences.[2]
Sequences Prone to Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2] The basic conditions of Fmoc deprotection can trigger the cyclization of the aspartic acid side chain, leading to impurities that are difficult to separate. The Boc strategy, which avoids the use of a strong base for deprotection, is inherently less susceptible to aspartimide formation.[2]
Racemization-Prone Residues
Racemization, the loss of stereochemical integrity, is a concern for all amino acids but is particularly problematic for histidine and cysteine. While the basic conditions of Fmoc-SPPS can contribute to racemization, the choice of coupling reagents and conditions plays a more significant role in controlling this side reaction in both strategies.[2] Modern, highly efficient coupling reagents used in Fmoc-SPPS generally result in low racemization rates.[]
Experimental Protocols
Below are detailed, generalized protocols for the key steps in both Boc and Fmoc-SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Boc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM, followed by isopropanol (IPA), and then DCM.
-
Neutralization: Neutralize the resulting ammonium salt with 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Add the next Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU) in a suitable solvent like DMF or DCM/DMF. Add DIEA to initiate the coupling reaction and agitate for 1-2 hours. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, treat the resin with anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Peptide Precipitation and Purification: Evaporate the HF, precipitate the crude peptide with cold diethyl ether, wash, dissolve, and lyophilize.
Fmoc-SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU) in DMF. Add a base like DIEA or N-methylmorpholine (NMM) and agitate for 1-2 hours. Monitor the reaction with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis, treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT)), for 2-4 hours.
-
Peptide Precipitation and Purification: Filter the resin, precipitate the crude peptide with cold diethyl ether, wash, dissolve, and lyophilize.
Mandatory Visualizations
Conclusion
Both Boc and Fmoc-SPPS are powerful and effective methods for peptide synthesis.[1] For routine synthesis of non-problematic peptides, the milder conditions and ease of automation make the Fmoc strategy the preferred choice for many laboratories.[2] However, for specific challenging sequences, the Boc strategy offers distinct advantages. Its ability to mitigate aggregation in hydrophobic peptides and its inherent resistance to aspartimide formation make it an invaluable tool. Ultimately, a thorough understanding of the peptide sequence's characteristics, potential side reactions, and the strengths and weaknesses of each synthetic strategy is paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 9. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
The Boc Advantage: A Comparative Guide to Synthesizing Hydrophobic Peptides
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a critical decision. This is particularly true when dealing with hydrophobic peptides, which are notoriously prone to aggregation and poor solubility, leading to challenges in synthesis and purification. This guide provides an objective comparison of Boc and Fmoc chemistries for the synthesis of hydrophobic peptides, supported by experimental data, detailed protocols, and workflow visualizations.
While Fmoc chemistry has become the mainstream approach for solid-phase peptide synthesis (SPPS) due to its milder deprotection conditions and ease of automation, Boc chemistry retains a significant and often overlooked advantage in the synthesis of "difficult" sequences, especially those rich in hydrophobic residues.[][2] The core of this advantage lies in the repeated acidic treatments used for Boc deprotection, which can disrupt secondary structures and reduce aggregation, ultimately leading to higher yields and purity for challenging peptides.[3]
Performance Insights: A Quantitative Look
Direct, side-by-side quantitative comparisons of Boc and Fmoc for the same hydrophobic peptide in single studies are not abundant in literature. However, existing data and extensive practical application highlight the potential of Boc chemistry for these challenging sequences.
One notable study investigating the synthesis of a hydrophobic transmembrane 34-residue peptide fragment reported a 12% yield using Boc chemistry with 80% NMP/DMSO as the solvent, while the Fmoc-based synthesis yielded no product.[3] This stark difference underscores the potential of Boc chemistry to succeed where Fmoc may fail for highly hydrophobic sequences.
| Strategy | Peptide Sequence | Modifications/Coupling | Crude Yield | Purity |
| Boc SPPS | Hydrophobic transmembrane peptide (34-mer) | 80% NMP/DMSO solvent | 12% | Not Reported |
| Fmoc SPPS | Hydrophobic transmembrane peptide (34-mer) | Not specified | 0% | Not Applicable |
| Fmoc/tBu SPPS | Aβ1–42 | Standard Fmoc/tBu SPPS | 33% | Not Reported |
| Fmoc/tBu SPPS | Aβ1–42 | With pseudoproline dipeptides | 57% | Not Reported |
| Fmoc SPPS | Aβ1–42 | HCTU coupling, microwave assistance | 87% | 67% |
Table 1: Comparative Synthesis Outcomes for Hydrophobic and Aggregation-Prone Peptides.
The data for Aβ1–42 synthesis using Fmoc chemistry demonstrates that while modifications and optimized conditions can improve yields, the inherent challenges of this hydrophobic and aggregation-prone peptide remain.[4] It is generally acknowledged that for such "difficult sequences," Boc chemistry can offer advantages due to the protonation of the N-terminus in the acidic deprotection step, which can reduce aggregation.[2][4]
The Chemical Rationale: Why Boc Excels for Hydrophobic Peptides
The primary advantage of Boc chemistry in the context of hydrophobic peptides stems from the nature of its deprotection step. The use of a moderately strong acid, typically trifluoroacetic acid (TFA), to remove the Boc group protonates the newly exposed α-amino group of the growing peptide chain.[2][5] This positive charge helps to disrupt interchain hydrogen bonding and secondary structure formation (e.g., β-sheets), which are the primary drivers of aggregation in hydrophobic sequences.[2] This electrostatic repulsion improves the solvation of the peptide chain on the solid support, making the N-terminus more accessible for the subsequent coupling reaction.[5]
In contrast, the basic conditions (typically piperidine in DMF) used for Fmoc deprotection result in a neutral N-terminus.[] In non-polar environments characteristic of hydrophobic peptide chains, the absence of charge repulsion can facilitate peptide aggregation, hindering subsequent coupling steps and leading to lower yields and purity.[5]
Experimental Protocols
Below are generalized protocols for the key steps in both Boc and Fmoc solid-phase peptide synthesis. These may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin, often as a cesium salt to minimize racemization.
-
Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) and DCM.
-
Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM and shake for 2 minutes. Repeat this step.
-
Wash the resin with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add DIEA to the amino acid solution.
-
Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent.
-
Deprotection:
-
Wash the resin-bound peptide with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HATU, HBTU) in DMF.
-
Add a base (e.g., DIEA or N-methylmorpholine) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers.
Visualizing the Workflow
The following diagrams illustrate the cyclical processes of Boc and Fmoc SPPS and a decision-making pathway for selecting the appropriate chemistry.
Conclusion
While Fmoc chemistry is a powerful and widely adopted method for peptide synthesis, the Boc strategy remains an invaluable tool, particularly for overcoming the challenges associated with hydrophobic and aggregation-prone peptides. The acidic deprotection step in Boc chemistry provides a key advantage by minimizing aggregation through electrostatic repulsion, which can lead to significantly improved outcomes for these "difficult sequences." By understanding the fundamental chemical principles and considering the specific characteristics of the target peptide, researchers can make an informed decision to leverage the Boc advantage for the successful synthesis of challenging hydrophobic peptides.
References
Navigating the Chiral Labyrinth: A Guide to Mass Spectrometry-Based Validation of Peptides Containing D-Amino Acids
For researchers, scientists, and drug development professionals, the precise validation of peptide sequences is paramount. The incorporation of D-amino acids into peptide therapeutics offers significant advantages, including enhanced proteolytic stability and prolonged in vivo half-life. However, their presence poses a significant analytical challenge, as standard mass spectrometry (MS) techniques cannot distinguish between D- and L-amino acid isomers due to their identical mass. This guide provides a comprehensive comparison of current MS-based methods for the validation of peptide sequences containing D-amino acids, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their needs.
The deliberate inclusion of D-amino acids has become a powerful strategy in modern drug design. These non-natural amino acids can dramatically alter a peptide's three-dimensional structure, leading to improved binding affinity, altered receptor selectivity, and, most notably, resistance to degradation by endogenous proteases that are stereospecific for L-amino acids. Consequently, the accurate confirmation of the presence and position of D-amino acids within a synthetic peptide is a critical quality control step in the development of novel peptide-based therapeutics.
Unmasking the Isomers: A Comparison of Mass Spectrometry Techniques
The fundamental challenge in validating D-amino acid-containing peptides (DAACPs) lies in the fact that stereoisomers are indistinguishable by mass alone. Therefore, analytical strategies must rely on methods that can differentiate these chiral molecules. The primary approaches involve either pre-MS separation using chromatography or gas-phase separation within the mass spectrometer itself, often coupled with specific fragmentation techniques that can reveal the presence of a D-amino acid.
This guide explores three principal methodologies: Chiral Liquid Chromatography-Mass Spectrometry (Chiral LC-MS), Ion Mobility-Mass Spectrometry (IM-MS), and Tandem Mass Spectrometry (MS/MS) with various fragmentation techniques.
Quantitative Performance of MS-Based Methods
The choice of analytical method often depends on the required sensitivity, throughput, and the specific information needed (e.g., quantification vs. localization of the D-amino acid). The following table summarizes key quantitative performance metrics for the discussed techniques.
| Method | Analyte Type | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Accuracy & Precision | Throughput | Key Advantage |
| Chiral LC-MS/MS | Free Amino Acids / Peptides | LOD: 0.05 µM; LOQ: 12.5 - 62 ng/mL for free amino acids.[1] | High accuracy and precision with the use of internal standards. | Moderate to High | Robust and well-established for quantification. |
| Ion Mobility-MS (TIMS) | Peptides | Linear quantification down to 0.25% for D/L-isomeric mixtures.[2] | High resolution allows for accurate separation and quantification of epimers. | High | Excellent for separating complex isomeric mixtures without derivatization. |
| Tandem MS (ECD) | Peptides | LOD for D/L-ratio ~1-10%.[2] | Calibration scale for relative abundances accurate to 1%.[3] | High | Can provide positional information of the D-amino acid. |
| Tandem MS (HCD) | Peptides | Dependent on peptide sequence and instrument. | Can provide contiguous residue information for de novo sequencing. | High | Effective for generating rich fragmentation spectra for sequence confirmation. |
Experimental Workflows and Logical Relationships
Visualizing the experimental process is crucial for understanding the different strategies for D-amino acid validation. The following diagrams, created using the DOT language, illustrate the workflows for the primary methods discussed.
Chiral LC-MS/MS Workflow
This workflow is a robust method for the separation and quantification of D-amino acid-containing peptides, often following enzymatic digestion and chiral derivatization.
Caption: Workflow for D-amino acid analysis using Chiral LC-MS/MS.
Ion Mobility-MS (IM-MS) Workflow
IM-MS offers an orthogonal separation dimension based on the ion's size and shape, enabling the differentiation of peptide epimers in the gas phase.
Caption: General workflow for separating D/L peptide isomers using IM-MS.
Tandem MS Fragmentation Comparison
Different fragmentation techniques in MS/MS can yield distinct fragmentation patterns for peptides containing D-amino acids, aiding in their localization.
References
A Comparative Guide to the Biological Activity of Peptides with L- vs. D-Aminobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability. This guide provides an objective comparison of the biological activity of peptides containing L-aminobutanoic acid (L-Abu) versus its enantiomer, D-aminobutanoic acid (D-Abu), supported by experimental data and detailed protocols.
Introduction: The Stereochemical Advantage in Peptide Therapeutics
Aminobutanoic acid (Abu) is a non-proteinogenic amino acid with an ethyl side chain, making it a close analog of alanine (methyl side chain) and norvaline (propyl side chain). The stereochemistry at the α-carbon—whether it is in the L- or D-configuration—has a profound impact on the peptide's three-dimensional structure, and consequently, its interaction with biological systems. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, the inclusion of D-amino acids offers a powerful tool to modulate peptide properties.
The primary rationale for incorporating D-amino acids, including D-Abu, into peptide sequences is to enhance their resistance to proteolytic degradation.[1] Endogenous proteases are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[2] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly extended in vivo half-life.[1][2] However, this modification can also have significant effects on the peptide's secondary structure, receptor binding affinity, and overall biological activity.
Data Presentation: Quantitative Comparison of L- vs. D-Amino Acid Incorporation
The following tables summarize quantitative data from studies on peptides where L-amino acids were substituted with D-amino acids. While direct comparative data for a single peptide containing L-Abu versus D-Abu is limited in publicly available literature, the data presented for other D-amino acid substitutions provide a strong indication of the expected effects.
Table 1: Effect of D-Amino Acid Substitution on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Sequence | Target Organism | MIC (µg/mL) of L-Peptide | MIC (µg/mL) of D-Peptide | Fold Change in Activity | Reference |
| Ranalexin | Acinetobacter baumannii | 4-16 | 4-16 | No significant change | [3] |
| Ranalexin | Escherichia coli | >64 | >64 | No significant change | [3] |
| GL13K | Enterococcus faecalis | >140 | Significantly more active | >1 | [4] |
| LF11-215 (Antitumor) | A375 (Melanoma) | ~10 µM (IC50) | ~5 µM (IC50) | 2-fold increase | [2] |
Note: The data for Ranalexin and GL13K represent the all-L vs. all-D enantiomers. The data for LF11-215 represents substitution of specific L-amino acids with their D-counterparts.
Table 2: Impact of Stereochemistry on Proteolytic Stability
| Peptide | Protease/Serum | Half-life of L-Peptide | Half-life of D-Peptide/Modified Peptide | Enhancement in Stability | Reference |
| RDP215 (L-form) | Human Serum | < 1 hour | > 24 hours (9D-RDP215) | > 24-fold | [2] |
| C-terminal L-peptides | Proteinase K | < 4 hours | 15% remaining after 24h (D-amino acid modified) | Significant | [1] |
| Ranalexin (L-form) | Rat Plasma | Rapid clearance | Retained in kidneys (Danalexin) | Significantly longer retention | [3] |
Table 3: Influence of L-Abu on Peptide Secondary Structure (α-Helicity)
| Peptide ID | Sequence Modification | % α-Helicity (in 50% TFE) | Reference |
| P1 (Parent) | Ac-G-Nle-K-A-L-G-Nle -K-A-L-G-Nle -K-A-L-G-Y-NH2 | 45 | [5] |
| P3 (Abu sub.) | Ac-G-Nle-K-A-L-G-Abu -K-A-L-G-Abu -K-A-L-G-Y-NH2 | 38 | [5] |
This table illustrates that the substitution of L-Norleucine (Nle) with the shorter side-chain L-Aminobutanoic acid (Abu) results in a moderate level of helicity. The corresponding D-Abu peptide would be expected to show a mirror-image CD spectrum and could either disrupt or, in some contexts, stabilize specific turn structures.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-Abu-OH or Fmoc-D-Abu-OH
This protocol outlines the manual synthesis of a peptide incorporating L- or D-aminobutanoic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids and Fmoc-D-amino acids (including Fmoc-L-Abu-OH and Fmoc-D-Abu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to ensure complete coupling.
-
-
Incorporation of Fmoc-L/D-Abu-OH: Follow the same procedure as in step 3 for the coupling of Fmoc-L-Abu-OH or Fmoc-D-Abu-OH at the desired position in the peptide sequence.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Protease Stability Assay
This assay evaluates the stability of the peptide against a specific protease, such as trypsin, or in a complex biological fluid like human serum.[6]
Materials:
-
Synthesized peptides (L-Abu and D-Abu containing)
-
Trypsin (proteomics grade) or pooled human serum
-
Assay buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0 for trypsin; PBS for serum)
-
Quenching solution: 10% TFA or Trichloroacetic acid (TCA)
-
HPLC system with a C18 column
Procedure:
-
Solution Preparation: Prepare stock solutions of the peptides in the assay buffer.
-
Incubation:
-
For Trypsin: Mix the peptide and trypsin solutions (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio).
-
For Serum: Incubate the peptide with human serum (e.g., final concentration of 100 µg/mL).
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling: At specific time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Stop the enzymatic reaction by adding the quenching solution. For serum samples, this will also precipitate serum proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Data Analysis: Calculate the peptide half-life (t½) by plotting the percentage of intact peptide versus time.
Circular Dichroism (CD) Spectroscopy
This protocol describes the analysis of the secondary structure of a purified peptide in solution.[5]
Materials:
-
Purified peptide (>95% purity)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4) or structure-promoting solvent (e.g., trifluoroethanol - TFE)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the chosen buffer or solvent. A typical final concentration is 5-50 µM.
-
Instrument Setup: Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm).
-
Data Acquisition: Record the CD spectrum of the peptide solution. Also, record a baseline spectrum of the buffer/solvent alone.
-
Data Processing: Subtract the baseline spectrum from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).
-
Analysis: Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide required to inhibit the visible growth of a microorganism.[7]
Materials:
-
Synthesized peptides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Bacterial Culture: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptides in MHB in the 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.
Mandatory Visualization
Caption: Workflow for the synthesis and biological evaluation of peptides.
Caption: Mechanism of D-amino acid-mediated protease resistance.
Caption: Impact of stereochemistry on peptide-receptor binding.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
HOBt vs. Oxyma in Boc-SPPS: A Comparative Guide to Racemization Suppression
For researchers, scientists, and drug development professionals engaged in Boc-Solid Phase Peptide Synthesis (Boc-SPPS), minimizing racemization is paramount to ensure the stereochemical integrity and biological activity of the final peptide product. The choice of coupling additive plays a pivotal role in this endeavor. For decades, 1-hydroxybenzotriazole (HOBt) has been a widely used additive. However, the emergence of ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma (often supplied as OxymaPure®), has provided a compelling alternative. This guide offers an objective, data-driven comparison of HOBt and Oxyma, focusing on their efficacy in racemization suppression, supported by experimental data and detailed protocols.
Mechanism of Racemization and the Role of Coupling Additives
During carbodiimide-mediated peptide bond formation in Boc-SPPS, the carboxylic acid of the N-protected amino acid is activated by a coupling agent like N,N'-diisopropylcarbodiimide (DIC). This forms a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization, forming a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted, leading to racemization.
Coupling additives like HOBt and Oxyma mitigate racemization by rapidly reacting with the O-acylisourea intermediate to form an active ester (OBt or Oxyma ester, respectively). These active esters are more stable than the O-acylisourea, thus minimizing the formation of the problematic oxazolone intermediate. The active esters then react with the N-terminal amine of the growing peptide chain to form the desired peptide bond with a reduced risk of epimerization.[1][2]
Quantitative Comparison of HOBt and Oxyma in Racemization Suppression
Experimental data consistently demonstrates that Oxyma is superior to HOBt in suppressing racemization across various peptide synthesis models.[3][4] This is often attributed to the electronic properties of the oxime moiety in Oxyma.
Solution-Phase Synthesis
In solution-phase synthesis, where racemization can be particularly problematic during segment coupling, Oxyma has shown a significant advantage over HOBt.
| Coupling Additive | Yield (%) | D/L Isomer Ratio (%) |
| Oxyma/DIC | 89.8 | 3.8 |
| HOBt/DIC | 78.8 | 8.9 |
| Table 1: Racemization in the solution-phase synthesis of Z-Phg-Pro-NH₂. Data indicates that Oxyma not only improves the yield but also more than halves the extent of racemization compared to HOBt.[3] |
Solid-Phase Synthesis (SPPS)
The benefits of Oxyma are also evident in solid-phase peptide synthesis. Studies on standard model peptides prone to racemization highlight the lower levels of epimerization with Oxyma.
| Coupling Method | % D-Phe | % D-Val | % D-Ser |
| DIPCDI/Oxyma | 2.1 | 0.3 | 1.5 |
| DIPCDI/HOBt | 3.4 | 0.5 | 2.8 |
| Table 2: Racemization of key residues during the SPPS of the ABRF peptide. The use of Oxyma resulted in consistently lower racemization for all tested amino acids.[3] |
Further studies involving racemization-prone amino acids like cysteine and histidine also demonstrate the superiority of Oxyma or its derivatives.
| Additive | D/L Isomer Ratio (%) for Fmoc-Cys(Trt)-OH | D/L Isomer Ratio (%) for Fmoc-His(Trt)-OH |
| Oxyma/DIC | 0.1 | 3.0 |
| HOBt/DIC | 0.2 | 5.1 |
| Table 3: Racemization during the incorporation of Cysteine and Histidine residues in SPPS. Oxyma shows a marked improvement in suppressing racemization for the sensitive Histidine residue.[5] |
Beyond Racemization: Other Performance Metrics
While the primary focus is on racemization, the choice of additive also impacts coupling efficiency and safety.
-
Coupling Efficiency and Yield: Oxyma has been shown to enhance coupling efficiency, which is particularly beneficial for challenging sequences, leading to higher yields of the desired peptide product.[3]
-
Safety Profile: A significant advantage of Oxyma is its improved safety profile. Anhydrous HOBt is classified as a Class 1 explosive, posing significant handling, transportation, and storage risks.[6] Oxyma, in contrast, is non-explosive, making it an inherently safer reagent for the laboratory.[3][6][7]
Experimental Protocols
The following provides a general methodology for comparing the performance of HOBt and Oxyma in Boc-SPPS.
Materials
-
Boc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. oxymapure.com [oxymapure.com]
- 6. benchchem.com [benchchem.com]
- 7. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
A Comparative Guide to the Coupling Efficiency of Boc-D-Abu-OH and Other Boc-Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient incorporation of amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice of Nα-tert-butyloxycarbonyl (Boc) protected amino acids remains a robust strategy, particularly for the synthesis of long and complex peptides. This guide provides an objective comparison of the coupling efficiency of Boc-D-2-aminobutyric acid (Boc-D-Abu-OH) relative to other commonly used Boc-amino acids, supported by experimental data and detailed protocols.
The coupling efficiency of any Boc-amino acid is not an intrinsic constant but is highly dependent on several factors, including the steric hindrance of the amino acid side chain, the nature of the C- and N-terminal amino acids of the growing peptide chain, the choice of coupling reagents, and the reaction conditions.
Data Presentation: Comparative Coupling Performance
While direct, head-to-head quantitative yield comparisons for a comprehensive set of Boc-amino acids under identical conditions are scarce in the literature, performance can be inferred from studies on "difficult couplings". Sterically hindered amino acids, such as those with β-branched side chains, often present the greatest challenge.
A study on the synthesis of over 500 peptides using the "classical" Merrifield method (Boc-benzyl strategy) identified several amino acids that were frequently involved in incomplete couplings (defined as ≤99% completion)[1]. This data provides valuable insight into the relative difficulty of incorporating various residues.
| Boc-Amino Acid | Relative Coupling Difficulty | Key Considerations for Efficient Coupling |
| Boc-His(Tos)-OH | High | Prone to racemization. Requires careful selection of coupling reagents and additives like HOBt to suppress this side reaction.[1] |
| Boc-Thr(Bzl)-OH | High | β-branched side chain and hydroxyl group can contribute to steric hindrance. |
| Boc-Arg(Tos)-OH | High | The bulky, charged side chain can lead to aggregation and incomplete coupling.[1] |
| Boc-Val-OH | High | β-branched side chain presents significant steric hindrance.[1] |
| Boc-Ile-OH | High | β-branched side chain results in steric hindrance, often requiring more potent coupling reagents or longer reaction times.[1][2] |
| Boc-Gln(Xan)-OH | High | Side chain amide can undergo dehydration to a nitrile, especially with carbodiimide reagents.[1] |
| Boc-D-Abu-OH | Moderate | The ethyl side chain presents some steric hindrance, comparable to other β-branched amino acids like Valine and Isoleucine, but is generally less challenging than bulkier residues.[3] |
| Boc-Ala-OH | Low | Small, non-polar side chain allows for efficient coupling. |
| Boc-Gly-OH | Low | Lacks a side chain, resulting in minimal steric hindrance. |
| Boc-Leu-OH | Low-Moderate | While having a β-branched side chain, it is generally considered less difficult to couple than Val or Ile. |
Note: The classification of "High," "Moderate," and "Low" difficulty is a qualitative summary based on literature reports and general principles of peptide synthesis. Actual coupling efficiency is sequence-dependent.
Mandatory Visualization
Logical Relationship: Factors Influencing Boc-Amino Acid Coupling Efficiency
Caption: Key factors influencing the success of Boc-amino acid coupling reactions.
Experimental Workflow: General Boc-SPPS Cycle
Caption: A typical cycle in Boc solid-phase peptide synthesis (SPPS).
Experimental Protocols
Detailed methodologies for key coupling strategies are provided below. These protocols can be adapted for Boc-D-Abu-OH and other Boc-amino acids, with adjustments made for more sterically hindered residues.
Protocol 1: Standard Coupling using Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
This method is a cost-effective and widely used protocol for standard couplings.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Perform Nα-Boc deprotection using 25-50% trifluoroacetic acid (TFA) in DCM. A short pre-wash of 1-2 minutes is followed by a longer deprotection step of 20-30 minutes.[4]
-
Wash the resin thoroughly with DCM.
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes.[2]
-
Wash the resin with DCM or DMF to remove excess base.[2]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve 3-5 equivalents of the Boc-amino acid and 3-5 equivalents of HOBt in a minimal amount of DMF.[5]
-
Add the dissolved amino acid and HOBt solution to the resin.
-
Add 3-5 equivalents of DIC to the resin slurry.[5]
-
Agitate the reaction vessel for 2-6 hours at room temperature.[5]
-
-
Monitoring and Washing:
-
Monitor the reaction for the disappearance of free primary amines using the Kaiser test.
-
If the coupling is incomplete after 4 hours, a recoupling (repeating the coupling step with fresh reagents) may be necessary.[6]
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).[5]
-
Protocol 2: High-Efficiency Coupling using HBTU/HATU
For sterically hindered amino acids like Boc-Val-OH, Boc-Ile-OH, or for difficult sequences, uronium/aminium salt-based reagents like HBTU or HATU are recommended for higher coupling efficiency.[2]
-
Resin Preparation:
-
Follow the same deprotection and neutralization steps as in Protocol 1.
-
-
Coupling Reaction (Pre-activation):
-
In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HBTU or HATU in DMF.[5]
-
Add 4-8 equivalents of DIEA to the activation mixture and vortex briefly.[5]
-
Immediately add the activated amino acid solution to the resin.[5]
-
Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.[5]
-
-
Monitoring and Washing:
Conclusion
The coupling efficiency of Boc-D-Abu-OH is generally moderate and can be successfully achieved using standard coupling protocols. However, for challenging sequences or when coupling to a sterically hindered N-terminus, employing more potent activating agents like HBTU or HATU is advisable to ensure high yields and purity. For amino acids with a high propensity for racemization or side reactions, such as Boc-His(Tos)-OH, careful selection of reagents and additives is crucial. The provided protocols offer robust starting points for the efficient incorporation of Boc-D-Abu-OH and other Boc-amino acids in your peptide synthesis endeavors. It is always recommended to monitor the coupling reactions and optimize conditions for each specific peptide sequence.
References
Taming Racemization: A Comparative Guide to DIPEA and NMM in Peptide Synthesis
The choice of a tertiary amine base in peptide synthesis is a critical determinant of the stereochemical purity of the final product. Even subtle differences in the basicity and steric hindrance of these reagents can have a profound impact on the extent of racemization, a side reaction that can compromise the biological activity and therapeutic efficacy of synthetic peptides. This guide provides a detailed comparison of two commonly used bases, N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM), with a focus on their effects on racemization, supported by experimental data.
Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a persistent challenge in peptide synthesis. It primarily occurs through two base-catalyzed mechanisms: direct enolization via the abstraction of the α-proton, and the formation of a planar 5(4H)-oxazolone intermediate. The propensity for racemization is influenced by several factors, including the nature of the amino acid, the coupling reagent, temperature, and critically, the choice of the tertiary amine base.
The Contenders: DIPEA vs. NMM
N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a strong, sterically hindered amine. Its bulky isopropyl groups impede its nucleophilicity, which is advantageous in preventing certain side reactions. In contrast, N-Methylmorpholine (NMM) is a weaker and less sterically hindered base. These differences in basicity and structure are central to their differential effects on racemization.
Quantitative Comparison of Racemization
Experimental evidence consistently demonstrates that the weaker basicity of NMM leads to lower levels of racemization compared to DIPEA, particularly when using modern uronium/aminium-based coupling reagents like HATU.
| Amino Acid Derivative | Coupling Reagent | Base | % Racemization (D-isomer) |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | DIPEA | 1.3%[1] |
| Fmoc-Ser(Ac₃GlcNAcα)-OH | HATU | NMM | 0.4% [1] |
| Fmoc-Phenylglycine | HATU | DIPEA | 24-29% |
| Fmoc-Phenylglycine | HATU | NMM | 38-44% |
Note: The data for Fmoc-Phenylglycine represents the percentage of the incorrect diastereomer, where a lower value indicates less racemization.
One study focusing on the coupling of a complex glycosylated amino acid, Fmoc-Ser(Ac₃GlcNAcα)-OH, using HATU as the coupling reagent, found that switching the base from DIPEA to NMM resulted in a greater than threefold reduction in epimerization, from 1.3% down to 0.4%.[1]
Similarly, in the synthesis of phenylglycine-containing peptides, the choice of base had a remarkable influence on the degree of racemization.[2] While direct percentages of the D-isomer were not reported, the study found that using HATU with DIPEA resulted in 71-76% of the correct diastereomer, implying 24-29% of the undesired epimer.[2] Interestingly, in this specific case with phenylglycine, the use of NMM with HATU led to a higher degree of racemization, with only 56-62% of the correct diastereomer being formed.[2] This highlights that while the general trend favors NMM for reduced racemization, the specific amino acid structure can lead to different outcomes.
For racemization-prone amino acids such as cysteine and histidine, the use of a weaker base like NMM is strongly recommended to minimize the risk of epimerization.[3] While direct quantitative comparisons for these specific amino acids are not always readily available in the literature, the underlying chemical principles and the data from other sensitive amino acids support this recommendation.
The Underlying Mechanism: A Balancing Act
The primary role of the tertiary amine base in peptide coupling is to neutralize the protonated amine of the incoming amino acid and to maintain a basic environment for the reaction to proceed. However, an excessively basic environment can accelerate the abstraction of the acidic α-proton of the activated amino acid, leading to racemization.
The stronger basicity of DIPEA, while potentially leading to faster reaction rates in some cases, increases the risk of this detrimental side reaction. The milder basicity of NMM provides a more controlled environment, slowing down the rate of proton abstraction and thus preserving the stereochemical integrity of the amino acid.
The logical relationship between the choice of base and the potential for racemization can be visualized as follows:
Experimental Protocols
To accurately determine the extent of racemization, a common method involves the synthesis of a model dipeptide, followed by the separation and quantification of the resulting diastereomers using High-Performance Liquid Chromatography (HPLC).
General Protocol for Racemization Analysis
1. Peptide Synthesis:
-
An N-protected amino acid (e.g., Fmoc-L-amino acid) is coupled to a resin-bound amino acid or an amino acid ester.
-
The coupling reaction is carried out using the desired coupling reagent (e.g., HATU) under defined conditions (solvent, temperature, reaction time).
-
Two parallel reactions are set up, one using DIPEA as the base and the other using NMM, ensuring all other parameters are identical.
2. Cleavage and Deprotection:
-
If synthesized on a solid support, the resulting peptide is cleaved from the resin, and any side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid).
3. HPLC Analysis:
-
The crude peptide is dissolved in a suitable solvent.
-
The sample is analyzed by reverse-phase HPLC using a chiral column or a standard C18 column capable of separating the diastereomers.
-
The peak areas corresponding to the desired L-L diastereomer and the undesired D-L diastereomer are integrated.
4. Quantification of Racemization:
-
The percentage of racemization is calculated using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100
The experimental workflow for comparing the effect of DIPEA and NMM on racemization can be illustrated as follows:
Conclusion and Recommendations
The selection of the appropriate tertiary amine base is a critical parameter in minimizing racemization during peptide synthesis. For the majority of applications, particularly when coupling racemization-prone amino acids or using highly activating coupling reagents, N-Methylmorpholine (NMM) is the preferred base over N,N-Diisopropylethylamine (DIPEA) due to its weaker basicity, which significantly reduces the extent of epimerization.
While DIPEA may offer advantages in specific cases, such as coupling sterically hindered amino acids where its stronger basicity can drive the reaction to completion, this often comes at the cost of increased racemization. Researchers and drug development professionals should carefully consider the trade-off between reaction kinetics and stereochemical purity. For the synthesis of high-purity peptides where the biological activity is critically dependent on the precise stereochemistry, the use of NMM is a prudent strategy to mitigate the risk of racemization and ensure the desired product quality.
References
A Comparative Guide to Merrifield and PAM Resins in Boc-SPPS
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry, the choice of solid support is a critical decision that significantly influences the overall efficiency, yield, and purity of the final peptide product. Two of the most established and widely utilized resins for Boc-SPPS are the Merrifield and phenylacetamidomethyl (PAM) resins. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal resin for your synthetic strategy.
Core Chemical Differences and Performance Overview
The primary distinction between Merrifield and PAM resins lies in the chemical nature of the linker that attaches the growing peptide chain to the polystyrene solid support. This difference in linkage directly impacts the stability of the peptide-resin bond throughout the synthesis and dictates the final cleavage conditions.
Merrifield resin , the classic support for Boc-SPPS, features a chloromethylated polystyrene backbone. The first Boc-protected amino acid is typically attached via a cesium salt-mediated esterification, forming a benzyl ester linkage. While effective, this benzyl ester bond exhibits a degree of lability to the trifluoroacetic acid (TFA) solutions used for the repetitive Nα-Boc deprotection steps. This can lead to premature cleavage of the peptide from the resin, resulting in significant product loss, especially during the synthesis of longer peptides.[1][2]
PAM resin was developed to address the issue of peptide loss encountered with the Merrifield resin.[1] It incorporates a phenylacetamidomethyl (PAM) linker between the polystyrene support and the site of peptide attachment. This linker provides enhanced stability to the acidic conditions of Boc deprotection, significantly reducing the premature cleavage of the peptide chain during synthesis.[1][2] However, this increased stability necessitates the use of a stronger acid, typically anhydrous hydrogen fluoride (HF), for the final cleavage of the peptide from the resin.[1]
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons in the literature are limited, the performance characteristics of Merrifield and PAM resins can be summarized based on established principles and reported observations. The greater acid stability of the PAM-resin is expected to result in much higher yields of large peptides prepared by solid-phase peptide synthesis.[3]
| Feature | Merrifield Resin | PAM Resin |
| Resin Type | Chloromethylated polystyrene-divinylbenzene | 4-(hydroxymethyl)phenylacetamidomethyl-polystyrene |
| Linker Stability to TFA | Moderate; susceptible to partial cleavage with repeated TFA treatments, leading to peptide loss.[1] | High; significantly more stable to repetitive TFA treatments than Merrifield resin, minimizing peptide loss.[1][2] |
| Typical Loading Capacity | 0.5 - 1.2 mmol/g | 0.4 - 1.0 mmol/g |
| Final Cleavage Conditions | HF, TFMSA, TMSOTf, HBr/TFA[4] | Primarily anhydrous HF[1][2] |
| Key Advantage | Milder final cleavage conditions are possible. | Higher overall yield, especially for longer peptides, due to reduced premature peptide loss. |
| Key Disadvantage | Potential for significant peptide loss during synthesis of long peptides.[1] | Requires handling of highly hazardous anhydrous HF for final cleavage. |
Experimental Protocols
Detailed methodologies for key steps in Boc-SPPS using both Merrifield and PAM resins are provided below. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and available laboratory equipment.
Attachment of the First Amino acid to Merrifield Resin (Cesium Salt Method)
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.
-
Attachment: Dissolve the dried Boc-amino acid cesium salt in dimethylformamide (DMF) and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF, DMF/water, DMF, and finally DCM.
-
Drying: Dry the resin under vacuum.
Attachment of the First Amino Acid to PAM Resin
The first amino acid is typically attached to an aminomethylated resin via a pre-formed Boc-amino acid-PAM handle to avoid racemization and side reactions.[1]
-
Resin Swelling: Swell aminomethylated polystyrene resin in DCM for 1-2 hours.
-
Coupling: Couple the pre-formed Boc-amino acid-PAM handle to the aminomethyl resin using standard coupling reagents such as DCC/HOBt or HBTU/DIEA in DMF.
-
Capping: After coupling, it is advisable to cap any unreacted aminomethyl groups by acetylation with acetic anhydride.[1]
-
Washing and Drying: Wash the resin thoroughly with DMF and DCM, and then dry under vacuum.
Standard Boc-SPPS Cycle (for both resins)
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution to the neutralized resin, followed by the addition of DIEA to initiate coupling.
-
Allow the reaction to proceed for 1-2 hours. Monitor the reaction completion using the Kaiser (ninhydrin) test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage from Merrifield Resin
A variety of strong acids can be used for the final cleavage from Merrifield resin. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
-
HF Cleavage: Place the dried peptide-resin in a specialized HF cleavage apparatus with appropriate scavengers (e.g., anisole). Cool the reaction vessel to -5 to 0°C and condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours. Evaporate the HF under vacuum.
-
TFMSA Cleavage: Treat the peptide-resin with trifluoromethanesulfonic acid (TFMSA) and scavengers in DCM at 0°C to room temperature.
Final Cleavage from PAM Resin
Due to the high stability of the PAM linker, anhydrous HF is the most common and effective reagent for final cleavage.
-
HF Cleavage: The protocol is similar to that for Merrifield resin. The dried peptide-resin is treated with anhydrous HF and scavengers in a specialized apparatus. The reaction is typically carried out at 0°C for 1-2 hours.
Visualizing the Chemical Differences and Workflow
The following diagrams, generated using the DOT language, illustrate the key chemical structures and the experimental workflow for Boc-SPPS on Merrifield and PAM resins.
Conclusion
The choice between Merrifield and PAM resin in Boc-SPPS involves a trade-off between the potential for peptide loss during synthesis and the harshness of the final cleavage conditions.
-
Merrifield resin is a suitable choice for the synthesis of shorter peptides where the cumulative loss from TFA-mediated cleavage is minimal. It offers the advantage of potentially milder final cleavage conditions compared to PAM resin.
-
PAM resin is the preferred support for the synthesis of longer peptides.[1] Its enhanced linker stability significantly minimizes premature peptide loss, leading to higher overall yields and purer crude products. However, the use of PAM resin necessitates access to and experience with a specialized HF cleavage apparatus.
Ultimately, the optimal resin selection depends on the specific requirements of the peptide synthesis, including the length of the peptide, the scale of the synthesis, and the available laboratory infrastructure. By carefully considering the factors outlined in this guide, researchers can make an informed decision to maximize the success of their solid-phase peptide synthesis endeavors.
References
A Head-to-Head Battle in Peptide Synthesis: A Cost-Benefit Analysis of Boc vs. Fmoc Chemistry
In the realm of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a cornerstone technique, enabling the creation of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS hinges on the strategic use of protecting groups, with two methodologies dominating the landscape: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[1] This guide offers a comprehensive comparison of these two approaches, providing researchers, scientists, and drug development professionals with an objective analysis to inform their synthetic strategies.
The primary distinction between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the reagents and conditions used throughout the synthesis.[1] The Boc strategy, a classic approach, utilizes the acid-labile Boc group for temporary protection of the α-amino group, which is removed by a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal during the final cleavage step.[1] In contrast, the Fmoc strategy employs a base-labile Fmoc group for the α-amino terminus, which is cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This true orthogonality is a key advantage of the Fmoc approach.[1][]
While both methods are robust, the choice between them involves a trade-off between factors like cost, efficiency, and the specific requirements of the peptide being synthesized.[1][3]
Quantitative Comparison of Key Performance Indicators
The following tables summarize the key quantitative and qualitative parameters to consider when choosing between Boc and Fmoc solid-phase peptide synthesis.
| Feature | Boc Strategy | Fmoc Strategy | Key Considerations |
| Nα-Deprotection Reagent | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4] | 20% Piperidine in Dimethylformamide (DMF)[4] | Fmoc deprotection is milder, reducing the risk of side reactions.[1] |
| Side-Chain Protection | Acid-labile (benzyl-based), cleaved by strong acid (e.g., HF)[4] | Acid-labile (e.g., tBu, Trt), cleaved by TFA[4][] | Fmoc offers better orthogonality between Nα and side-chain deprotection.[6] |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[1][7] | Trifluoroacetic acid (TFA)[1] | Boc strategy requires specialized, hazardous reagents and equipment for final cleavage.[1] |
| Automation Compatibility | Less amenable to full automation[3] | Highly compatible with automated synthesizers[][3] | Fmoc's compatibility with automation is a significant factor in its widespread adoption.[1] |
| Waste Profile | Involves hazardous acids requiring special handling and disposal.[3] | Generally considered "greener" due to milder reagents.[3] | Waste disposal is a significant operational cost and environmental consideration.[3] |
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Protected Amino Acid Cost | Generally lower[3][8] | Generally higher, but prices are decreasing[][3][8] | A significant factor in the overall raw material budget. |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive)[8] | HBTU/HATU/COMU (more expensive but efficient)[8] | Efficient but expensive uronium/aminium reagents are often preferred for difficult couplings in both strategies.[8] |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF)[8] | Dimethylformamide (DMF), N-methylpyrrolidone (NMP)[3][8] | Solvent consumption is a major cost driver in both methods.[8] |
| Coupling Yield | High, but can be affected by aggregation. | Typically >99% per cycle[][3] | High per-cycle yield is crucial for the synthesis of long peptides.[][3] |
| Crude Purity | May be lower due to harsher deprotection conditions.[3] | Generally higher due to milder conditions and fewer side reactions.[1][3] | Higher crude purity reduces downstream purification costs.[3] |
Experimental Protocols
The following are generalized protocols for a single amino acid coupling cycle in both Boc and Fmoc SPPS, highlighting the key methodological differences.
-
Resin Swelling: The resin is swelled in Dichloromethane (DCM).
-
Boc Deprotection: The resin is treated with a solution of 50% Trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group.
-
Washing: The resin is washed multiple times with DCM to remove residual TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal amine is neutralized with a base, typically diisopropylethylamine (DIPEA) in DCM.
-
Washing: The resin is washed again with DCM to remove excess base.
-
Coupling: The next Boc-protected amino acid is activated with a coupling reagent (e.g., DCC/HOBt) and added to the resin. The reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DCM and other solvents to remove excess reagents and byproducts.
-
Resin Swelling: The resin is swelled in Dimethylformamide (DMF).
-
Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for about 7-20 minutes to remove the Fmoc protecting group.
-
Washing: The resin is washed multiple times with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin. The reaction proceeds for 1-2 hours.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
Workflow Visualizations
The following diagrams illustrate the cyclical nature of both the Boc and Fmoc solid-phase peptide synthesis workflows.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
In-depth Analysis and Recommendations
Cost-Effectiveness: While Boc-protected amino acids are generally less expensive than their Fmoc counterparts, the overall cost-effectiveness of a synthesis strategy is a more complex equation.[3][8] Fmoc-protected amino acids have become more cost-competitive due to economies of scale.[3] The Fmoc strategy can lead to better overall cost-effectiveness despite higher initial raw material costs because it often results in higher crude purity, reducing downstream purification expenses, and is more amenable to automation, which enhances efficiency and reproducibility.[3]
Efficiency and Purity: The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%, which is critical for the synthesis of long peptides.[1][] The milder deprotection conditions of the Fmoc strategy also minimize side reactions, leading to higher purity of the crude product.[1][3] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1][7]
Environmental Impact and Safety: The Fmoc strategy is generally considered "greener" due to the use of milder reagents for deprotection.[3] The Boc strategy, on the other hand, involves the use of hazardous strong acids like HF for final cleavage, which require specialized equipment and careful handling.[1][3] Waste disposal is a significant operational cost and environmental concern for both methods, but the hazardous nature of the waste from Boc synthesis is a major drawback.[3]
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized and the available resources.[1]
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a wider range of sensitive amino acids, higher crude product purity, and amenability to automation.[1] It is the recommended approach for the synthesis of most peptides, especially in a research and development setting where flexibility and high purity are paramount.
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[1] It may also be a more cost-effective option for certain large-scale industrial productions with well-established protocols, especially if the lower cost of Boc-protected amino acids and some solvents is a primary consideration.[3]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
Safety Operating Guide
Proper Disposal of (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid, ensuring the protection of personnel and the environment. While specific hazard information can vary by supplier, compounds with similar structures are often categorized as irritants to the eyes, skin, and respiratory system.[1][2][3] Therefore, it must be handled and disposed of as a chemical waste.
Key Safety and Disposal Parameters
As specific quantitative limits for disposal are not publicly available, general best practices for chemical waste apply. The following table outlines key considerations based on typical laboratory standards.
| Parameter | Guideline | Source |
| Waste Classification | Chemical Waste | General Laboratory Safety Protocols |
| Container Type | Chemically compatible, sealed container (e.g., High-Density Polyethylene - HDPE) | General Laboratory Safety Protocols[4] |
| Labeling | "Hazardous Waste" with full chemical name and date | EPA/OSHA Regulations[4] |
| Storage | Segregated from incompatible materials in a designated, well-ventilated area | General Laboratory Safety Protocols[2][3][5] |
| Aqueous Solutions | Do not dispose down the drain.[4][6] | EPA Regulations |
Standard Operating Procedure for Disposal
The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting. This procedure is based on general chemical waste guidelines and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Chemically resistant, sealable waste container.
-
"Hazardous Waste" label.
-
Waste disposal request form (specific to your institution).
Experimental Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3][5]
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
This compound should be segregated as a solid or liquid chemical waste, depending on its form.
-
Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7]
-
-
Container Selection:
-
Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[4]
-
Ensure the container is clean and dry before adding the waste.
-
-
Labeling:
-
Accumulation of Waste:
-
Storage:
-
Request for Disposal:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aksci.com [aksci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling (R)-2-((tert-Butoxycarbonyl)amino)butanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid (CAS No. 45121-22-0) are paramount for laboratory safety and regulatory adherence. This guide furnishes immediate, critical safety and logistical information, including comprehensive operational and disposal plans.
This compound , also known as Boc-D-Abu-OH, is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE)
A thorough PPE strategy is essential to prevent accidental exposure through skin contact, eye contact, or inhalation.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield worn over goggles. | Protects against splashes that can cause serious eye irritation[1][2]. |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile). | Prevents skin irritation from direct contact[1][3]. Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Knee-length laboratory coat. | Protects skin and personal clothing from spills[3]. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn. | Minimizes the inhalation of dust or aerosols that may cause respiratory irritation[1][4]. |
| Feet | Closed-toe shoes. | Protects feet from accidental spills. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[2]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[2]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5]. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the potential for inhalation[4].
-
Avoid Contact: Take all necessary precautions to prevent direct contact with the skin and eyes[6]. Do not breathe dust or vapors that may be generated.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[2].
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
Waste Classification: This compound should be disposed of as hazardous chemical waste[7].
Containerization:
-
Collect waste in a clearly labeled, chemically compatible container with a secure lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines[7].
Disposal Procedure:
-
Segregation: Identify and segregate the waste as solid or liquid chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound"[7].
-
Collection: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance.
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated disposable PPE, must also be treated as hazardous waste.
Experimental Workflow: Safe Handling Protocol
References
- 1. (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | C9H17NO4 | CID 2755936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
